2-Chloro-6-fluoro-3-nitrobenzonitrile
Description
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Properties
IUPAC Name |
2-chloro-6-fluoro-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVANGCBQAQNWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381624 | |
| Record name | 2-chloro-6-fluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226419-18-7 | |
| Record name | 2-chloro-6-fluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-6-fluoro-3-nitrobenzonitrile CAS 226419-18-7
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-nitrobenzonitrile (CAS 226419-18-7): A Keystone Intermediate for Modern Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Substituted benzonitriles represent a class of organic compounds of paramount importance, serving as pivotal intermediates in the creation of a wide array of pharmaceuticals and agrochemicals.[1] Among these, this compound stands out as a highly functionalized and reactive scaffold. Its unique arrangement of activating and leaving groups makes it an exceptionally valuable precursor for constructing complex heterocyclic systems, particularly those targeting key enzymes in disease pathways.
This technical guide offers a comprehensive exploration of this compound, moving from its fundamental physicochemical properties and synthetic pathways to a detailed analysis of its chemical reactivity. We will delve into the mechanistic principles that govern its utility, showcase its application in the synthesis of privileged kinase inhibitor scaffolds, and provide guidance on its safe handling and characterization.
Core Physicochemical & Structural Data
This compound is a crystalline solid at room temperature.[2] Its molecular structure is characterized by a benzene ring substituted with four distinct functional groups: a nitrile (-CN), a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F). This dense functionalization is the source of its versatile reactivity.
| Property | Value | Source |
| CAS Number | 226419-18-7 | [3] |
| Molecular Formula | C₇H₂ClFN₂O₂ | [3][4] |
| Molecular Weight | 200.55 g/mol | [3][4] |
| Appearance | Crystalline Powder (Predicted) | [2] |
| Melting Point | 76-80 °C (for the related 2-Fluoro-5-nitrobenzonitrile) | [5] |
| SMILES | N#Cc1c(F)ccc(c1Cl)[O-] | [4] |
| InChI Key | Not Publicly Available |
Synthetic Strategy: A Proposed Pathway
While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient route can be devised based on established methodologies for aromatic nitration. The most plausible approach involves the regioselective nitration of the commercially available precursor, 2-chloro-6-fluorobenzonitrile. A similar strategy has been documented for the nitration of 2-chloro-6-fluorobenzoic acid, providing a strong precedent for this transformation.[6]
The directing effects of the ortho-substituents (Cl and F) and the meta-directing nitrile group guide the incoming nitro group to the C3 position, which is activated by the halogens and least sterically hindered.
Figure 1: Proposed synthetic pathway via nitration.
Hypothetical Experimental Protocol: Nitration of 2-Chloro-6-fluorobenzonitrile
Disclaimer: This protocol is hypothetical and should be optimized and validated under appropriate laboratory safety conditions.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 5 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Precursor Addition: Slowly add 2-chloro-6-fluorobenzonitrile (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 equivalents) to a portion of cold, concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for one hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chemical Reactivity: The Engine of Versatility
The synthetic utility of this compound is rooted in its high reactivity towards Nucleophilic Aromatic Substitution (SNAr) . This reactivity is driven by the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.
Mechanism of Activation
SNAr reactions proceed via a two-step addition-elimination mechanism.[7]
-
Addition: A nucleophile attacks one of the carbon atoms bearing a halogen leaving group. This is the rate-determining step.[7] The electron-withdrawing groups are crucial as they stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance.[8][9]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).
The nitro group positioned ortho to the chlorine and meta to the fluorine, and the cyano group ortho to the fluorine and meta to the chlorine, both contribute to the stabilization of the anionic intermediate, making the ring highly electrophilic and susceptible to nucleophilic attack.[8]
Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Differential Reactivity of Halogens
A key feature of this molecule is the presence of two different halogen leaving groups. In SNAr reactions, the C-F bond is highly polarized due to fluorine's extreme electronegativity. This makes the carbon atom attached to fluorine more electrophilic and thus more susceptible to the initial nucleophilic attack.[10] Consequently, the fluorine atom is typically the more reactive leaving group compared to chlorine in the rate-determining addition step, making regioselective substitution highly feasible.[7] This allows for sequential reactions, where the more reactive fluorine is displaced first, followed by substitution of the chlorine under potentially more forcing conditions.
Application in Drug Discovery: Building Kinase Inhibitors
The unique reactivity profile of this compound makes it an ideal starting material for synthesizing "privileged scaffolds" in medicinal chemistry. One of its most significant applications is as a precursor for pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores.[11]
These heterocyclic systems are foundational to the design of potent protein kinase inhibitors.[11] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[11] Molecules built from these scaffolds can act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its activity and halt downstream signaling pathways that promote tumor growth.[11]
The synthesis typically begins with the displacement of the highly activated fluorine atom by a dinucleophile like hydrazine. The resulting intermediate can then undergo cyclization to form the desired heterocyclic core, with the remaining chlorine and nitrile groups available for further functionalization to enhance potency and selectivity.
Figure 3: General workflow for synthesizing kinase inhibitor scaffolds.
Predicted Spectroscopic Characteristics
While a complete, publicly available dataset for this compound is not available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.[2][12][13]
| Technique | Predicted Key Features |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.5-8.5 ppm), showing coupling to each other and to the ¹⁹F nucleus. |
| ¹³C NMR | Seven distinct carbon signals. The nitrile carbon (C≡N) will be in the 115-120 ppm range. Carbons attached to F and Cl will show characteristic large and smaller C-F and C-Cl coupling constants, respectively. |
| ¹⁹F NMR | A single resonance, likely a doublet of doublets, due to coupling with the two aromatic protons. |
| IR Spectroscopy | - Strong, sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹.- Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.- C-F and C-Cl stretching bands in the fingerprint region (1200-700 cm⁻¹).[13] |
| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic M+2 isotope peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom. |
Safety, Handling, and Storage
Substituted nitrobenzonitriles should be handled with care, as they are often classified as toxic and irritant.[14][15] The following information is based on data for structurally related compounds and represents best practices.
| Category | Guidance |
| GHS Hazards | Predicted: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation.[14] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[16] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[14][15] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[16] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is more than just a chemical intermediate; it is a purpose-built tool for modern synthetic and medicinal chemistry. Its dense array of functional groups, coupled with a predictable and exploitable reactivity profile dominated by nucleophilic aromatic substitution, provides an efficient entry point to complex and biologically relevant heterocyclic systems. The ability to perform regioselective and sequential substitutions makes it particularly valuable in drug discovery campaigns, especially in the development of targeted therapies like kinase inhibitors. For researchers aiming to innovate at the frontiers of pharmaceutical development, a thorough understanding of this versatile building block is an undeniable asset.
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A Comprehensive Technical Guide to 2-Chloro-6-fluoro-3-nitrobenzonitrile for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential applications of 2-Chloro-6-fluoro-3-nitrobenzonitrile, a halogenated and nitrated aromatic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper will leverage established principles of organic chemistry and data from structurally analogous compounds to provide a robust and scientifically grounded overview.
Core Molecular Profile
This compound is a substituted benzonitrile featuring a unique combination of electron-withdrawing groups. The presence of chloro, fluoro, and nitro substituents on the aromatic ring, in conjunction with the nitrile functionality, creates a molecule with distinct electronic and steric properties that are highly valuable in the design of novel chemical entities.
Chemical Identity
A summary of the key identifiers for this compound is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 226419-18-7 | [1][2][3][4][5] |
| Molecular Formula | C₇H₂ClFN₂O₂ | [1][2][4] |
| Molecular Weight | 200.55 g/mol | [1][2][4] |
| SMILES | N#Cc1c(F)ccc(c1Cl)[O-] | [1] |
digraph "2_Chloro_6_fluoro_3_nitrobenzonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents Cl [label="Cl"]; F [label="F"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; N2 [label="N"];
// Aromatic hydrogens H1[label="H"]; H2[label="H"];
// Edges for the benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Edges for the substituents C1 -- Cl [len=1.5]; C2 -- F [len=1.5]; C3 -- N1 [len=1.5]; N1 -- O1 [len=1.5]; N1 -- O2 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- N2 [len=1.5, style=triple];
// Edges for aromatic hydrogens C4 -- H1[len=1.5]; C5 -- H2[len=1.5];
// Positioning nodes C1 [pos="0,0!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,2.25!"]; C4 [pos="0,3!"]; C5 [pos="-1.3,2.25!"]; C6 [pos="-1.3,0.75!"]; Cl [pos="-0.75,-1.3!"]; F [pos="2.6,0!"]; N1 [pos="2.6,3!"]; O1 [pos="3.4,2.25!"]; O2 [pos="3.4,3.75!"]; C7 [pos="-2.6,0!"]; N2 [pos="-3.9,0!"]; H1[pos="0,4.3!"]; H2[pos="-2.6,3!"]; }
Figure 1: Chemical structure of this compound.
Physicochemical Properties: An Analog-Based Assessment
Direct experimental data for the physicochemical properties of this compound are scarce. However, by examining closely related analogs, we can establish a reliable estimate of its expected properties.
| Property | 2-Chloro-6-nitrobenzonitrile | 2-Fluoro-5-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile | This compound (Predicted) |
| Melting Point (°C) | 116-118[6] | 76-80[7] | 93 | 90-110 |
| Boiling Point (°C) | 333.5 at 760 mmHg[6] | Not available | Not available | >300 at 760 mmHg |
| Appearance | White to light yellow crystal powder[6] | Not specified | Crystal - Powder (Very pale yellow - Yellow)[8] | Crystalline solid, likely colorless to pale yellow |
| Solubility | Not specified | Not specified | Not specified | Likely soluble in polar apathetic solvents (e.g., DMF, DMSO, acetone) and chlorinated solvents; sparingly soluble in water. |
Rationale for Predictions:
-
Melting Point: The introduction of a fluorine atom in place of a hydrogen atom can have a variable effect on the melting point, depending on its influence on crystal packing. Given the range observed in the analogs, a melting point in the range of 90-110 °C is a reasonable expectation.
-
Boiling Point: The boiling point is primarily influenced by molecular weight and intermolecular forces. The addition of a fluorine atom will slightly increase the molecular weight compared to 2-chloro-6-nitrobenzonitrile, and the dipole moment is expected to be significant. Therefore, a high boiling point, likely exceeding 300 °C, is anticipated.
-
Solubility: The polar nature of the nitrile and nitro groups, combined with the halogen substituents, suggests that this compound will be soluble in polar aprotic solvents commonly used in organic synthesis. Its hydrophobicity, due to the aromatic ring and halogens, will likely limit its solubility in water.
Synthesis and Reactivity
Proposed Synthetic Pathway
The most logical approach to the synthesis of this compound would involve the nitration of a suitable precursor, 2-chloro-6-fluorobenzonitrile.
Figure 2: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-chloro-6-fluorobenzonitrile (1 equivalent).
-
Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (3-4 equivalents) while cooling in an ice bath.
-
Nitration: Cool the flask containing the starting material to 0-5 °C in an ice-salt bath. Add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring. The solid product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Causality of Experimental Choices:
-
The use of a mixture of nitric and sulfuric acids is a standard and highly effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts.
-
The ortho-directing effects of the chloro and fluoro substituents, and the meta-directing effect of the nitrile group, would favor the introduction of the nitro group at the 3-position.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the functional groups present in the molecule and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two adjacent protons on the benzene ring. These protons will exhibit coupling to each other (ortho-coupling) and potentially to the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbon atoms attached to the fluorine and chlorine atoms will show characteristic chemical shifts, and the carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The nitrile carbon will appear in the typical downfield region for this functional group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the nitrile and nitro groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2230-2240 | Strong, sharp |
| NO₂ (Asymmetric stretch) | ~1530-1550 | Strong |
| NO₂ (Symmetric stretch) | ~1340-1360 | Strong |
| C-Cl | ~700-800 | Medium to strong |
| C-F | ~1100-1200 | Strong |
The nitrile stretching frequency in aromatic nitriles is a reliable diagnostic peak.[9]
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200, with a characteristic isotopic pattern (M+2) at m/z 202 due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the nitrile group (CN).
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it a highly attractive building block for the synthesis of novel pharmaceutical agents. The presence of multiple reactive sites allows for diverse chemical modifications.
-
Scaffold for Kinase Inhibitors: The benzonitrile core is a common feature in many kinase inhibitors. The chloro and fluoro substituents can be exploited for nucleophilic aromatic substitution (SₙAr) reactions to introduce various side chains that can interact with the active site of kinases.
-
Precursor for Heterocyclic Synthesis: The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, which can then be used in the construction of a wide range of heterocyclic ring systems. Many biologically active molecules contain heterocyclic scaffolds.
-
Modulation of Physicochemical Properties: The chloro, fluoro, and nitro groups significantly influence the electronic and lipophilic properties of the molecule. This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the presence of a chlorine atom can have profound and sometimes unexpected "magic" effects on the biological activity of a compound.
A European patent application mentions the use of a structurally similar compound, 2-Chloro-6-fluoro-3-methylbenzonitrile, in the development of Lysine Acetyl Transferase (KAT) inhibitors, highlighting the potential of this substitution pattern in targeting epigenetic enzymes.[10]
Analytical Methods
The quantitative and qualitative analysis of this compound in reaction mixtures or as a pure compound can be achieved using standard chromatographic techniques.
Gas Chromatography (GC)
GC, coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a suitable method for the analysis of this compound due to its expected volatility. A mid-polarity column would likely provide good separation from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC with a UV detector is another powerful technique for the analysis of this compound. The presence of the nitroaromatic chromophore will allow for sensitive detection in the UV region. Reversed-phase chromatography using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a good starting point for method development.
Figure 3: General analytical workflow for this compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for structurally similar compounds such as 4-chloro-3-nitrobenzonitrile and 2-chloro-3-nitrobenzoic acid, the following precautions are strongly recommended.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a promising but under-characterized chemical entity. Its unique combination of functional groups suggests significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. This technical guide, by providing a comprehensive analysis based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and scientists seeking to explore the chemistry and applications of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in advanced chemical research.
References
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Appchem. This compound. Available at: [Link]
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European Patent Office. EP 3810602 B1 - COMPOUNDS. Available at: [Link]
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-
LookChem. Cas 6575-07-1,2-CHLORO-6-NITROBENZONITRILE. Available at: [Link]
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2-Chloro-6-fluoro-3-nitrobenzonitrile molecular structure
An In-Depth Technical Guide to the Molecular Structure, Reactivity, and Application of 2-Chloro-6-fluoro-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring four distinct electron-withdrawing groups on a benzene ring, imparts a specific reactivity profile that renders it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic utility, with a focus on the underlying principles that govern its chemical behavior and applications.
Molecular Architecture and Physicochemical Profile
This compound, with the chemical formula C₇H₂ClFN₂O₂, is a polysubstituted benzonitrile.[1] The benzene ring is adorned with a nitrile (-C≡N) group, a nitro (-NO₂) group, a chlorine atom (-Cl), and a fluorine atom (-F). This specific arrangement of substituents dictates the molecule's electronic properties and reactivity. All four groups are electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This electron deficiency is a critical factor in its chemical behavior, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.
The precise positioning of the substituents is key: the chloro and fluoro groups are ortho to the nitrile group, while the nitro group is in the meta position relative to the nitrile. This arrangement creates a unique electronic and steric environment around the aromatic core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 226419-18-7 | [1] |
| Molecular Formula | C₇H₂ClFN₂O₂ | [1] |
| Molecular Weight | 200.55 g/mol | [1] |
| Melting Point | 31 - 33 °C | |
| Boiling Point | 246 °C | |
| Density | 1.348 g/cm³ at 25 °C | |
| SMILES | N#Cc1c(F)ccc(c1Cl)[O-] | [1] |
Synthesis and Reactivity Profile
The synthesis of this compound typically involves multi-step processes starting from simpler aromatic precursors. A plausible synthetic route could involve the nitration of a pre-existing di-substituted benzonitrile. For instance, the nitration of 2-chloro-6-fluorobenzonitrile would be a direct approach. The directing effects of the existing substituents would guide the incoming nitro group to the 3-position.
A general procedure for a related nitration is the treatment of 2-chloro-6-fluorobenzoic acid with nitric acid in a sulfuric acid medium.[2] A similar principle can be applied to the synthesis of the target benzonitrile.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
The primary mode of reactivity for this molecule is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro and cyano groups, combined with the electronegativity of the halogen atoms, makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom, in particular, is an excellent leaving group in SNAr reactions, often displaying higher reactivity than chlorine under similar conditions.[3] This makes the compound a versatile precursor for introducing a wide range of functionalities by displacing the fluorine atom.
Spectroscopic Characterization
A comprehensive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete dataset is best acquired experimentally, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Two signals in the aromatic region, each a doublet of doublets, resulting from coupling to each other and to the fluorine atom. |
| ¹³C NMR | Seven distinct signals for the aromatic carbons and the nitrile carbon. The carbons bonded to fluorine and chlorine will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit C-F coupling. |
| IR Spectroscopy | Characteristic absorption bands for C≡N stretch (around 2230 cm⁻¹), asymmetric and symmetric NO₂ stretches (around 1530 and 1350 cm⁻¹), C-F stretch (around 1200-1000 cm⁻¹), and C-Cl stretch (around 800-600 cm⁻¹). |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in M⁺ and M+2 peaks. Fragmentation would likely involve the loss of NO₂, CN, and halogen atoms. |
Standard Protocol for Spectroscopic Data Acquisition
-
Sample Preparation: For NMR, dissolve 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[4] For IR (ATR), a small amount of the solid is placed directly on the ATR crystal.[4] For MS, a dilute solution in a volatile solvent like methanol is prepared.[4]
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Standard pulse programs are used for ¹H, ¹³C, and DEPT experiments.
-
FTIR Spectroscopy: Collect a background spectrum, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Introduce the sample into an EI-MS system. Acquire data over a suitable mass range to observe the molecular ion and key fragments.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile building block for more complex molecules. The presence of multiple reactive sites allows for sequential and regioselective modifications.
In drug discovery, similar fluorinated nitroaromatic compounds are key intermediates in the synthesis of kinase inhibitors for anti-cancer therapies.[5] The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, known "privileged structures" in medicinal chemistry, can be synthesized from precursors like this.[5] These scaffolds can effectively bind to the ATP-binding site of various protein kinases, inhibiting downstream signaling pathways that promote tumor growth.[5]
Workflow: Synthesis of a Kinase Inhibitor Precursor
Caption: A generalized workflow for synthesizing kinase inhibitor scaffolds.
The nitrile group itself is a common pharmacophore in many approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[6]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: It is toxic if swallowed or in contact with skin and is suspected of causing cancer. It is also toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[7][8] Avoid formation of dust.[7] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][9] Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Conclusion
This compound is a strategically important chemical intermediate. Its molecular structure, characterized by multiple electron-withdrawing substituents, results in a highly electrophilic aromatic ring that is primed for nucleophilic aromatic substitution. This predictable reactivity, combined with the potential for further transformations of its nitrile and nitro groups, makes it an invaluable tool for synthetic chemists in the creation of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and safe handling is essential for harnessing its full synthetic potential.
References
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
Appchem. This compound | 226419-18-7 | C7H2ClFN2O2. [Link]
-
PubChem. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587. [Link]
-
WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. [Link]
- Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
-
ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
-
PubChemLite. 2-chloro-6-fluoro-3-methylbenzonitrile (C8H5ClFN). [Link]
-
NIH National Library of Medicine. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
LookChem. Cas 6575-07-1,2-CHLORO-6-NITROBENZONITRILE. [Link]
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Spectroscopic Blueprint of 2-Chloro-6-fluoro-3-nitrobenzonitrile: A Technical Guide for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Chloro-6-fluoro-3-nitrobenzonitrile, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and quality control of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to present a robust, predictive analysis.
Molecular Structure and Spectroscopic Implications
This compound (C₇H₂ClFN₂O₂) possesses a highly substituted benzene ring, leading to a unique and complex spectroscopic signature. The interplay of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, alongside the electronegative chloro (-Cl) and fluoro (-F) substituents, governs the electronic environment of the aromatic protons and carbons. This intricate electronic landscape is the key to interpreting its spectra.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectra are based on the analysis of substituent effects on simpler, related structures such as 2-chloro-6-fluorobenzonitrile and 3-nitrobenzonitrile.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two aromatic protons. The strong deshielding effect of the nitro group and the anisotropic effect of the cyano group will significantly influence their chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2 - 8.4 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7 | H-5 |
| ~ 7.8 - 8.0 | Triplet or Doublet of doublets (t or dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 8-10 | H-4 |
Rationale behind the prediction: The proton at position 5 (H-5) is ortho to a nitro group, which is a powerful electron-withdrawing group, causing a significant downfield shift. It will be split by the adjacent proton (H-4) and by the fluorine atom at position 6. The proton at position 4 (H-4) will be influenced by the adjacent H-5 and the fluorine at position 6, resulting in a complex splitting pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a detailed map of the carbon framework. The chemical shifts are influenced by the electronegativity of the directly attached and neighboring substituents. Carbon-fluorine coupling will also be a key feature.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (ppm) | Coupling Constant (J, Hz) | Assignment |
| ~ 160 - 165 | ¹J(C-F) ≈ 250-270 | C-6 |
| ~ 148 - 152 | C-3 | |
| ~ 135 - 138 | ²J(C-F) ≈ 10-15 | C-5 |
| ~ 130 - 133 | ³J(C-F) ≈ 3-5 | C-1 |
| ~ 125 - 128 | C-4 | |
| ~ 115 - 118 | C-2 | |
| ~ 112 - 115 | CN |
Rationale behind the prediction: The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond coupling constant (¹J(C-F)) and appear significantly downfield. The carbon bearing the nitro group (C-3) will also be strongly deshielded. The other aromatic carbons will show smaller couplings to the fluorine atom depending on their proximity.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom in this compound.
Predicted ¹⁹F NMR Spectrum: A single signal, likely a doublet of doublets, is expected in the typical range for an aromatic C-F bond. The splitting will arise from coupling to the ortho proton (H-5) and the meta proton (H-4). The chemical shift will be influenced by the electronic nature of the other substituents on the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. The spectrum of this compound will be characterized by the distinct vibrational modes of the nitrile and nitro groups.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 2230 - 2245 | C≡N stretch | Strong, sharp |
| 1520 - 1550 | Asymmetric NO₂ stretch | Strong |
| 1340 - 1360 | Symmetric NO₂ stretch | Strong |
| 1550 - 1600 | C=C aromatic stretch | Medium to strong |
| 1000 - 1100 | C-F stretch | Strong |
| 700 - 800 | C-Cl stretch | Medium to strong |
Causality of Vibrational Frequencies: The strong electron-withdrawing nature of the substituents on the aromatic ring can slightly shift the nitrile stretching frequency to a higher wavenumber.[1] The nitro group will exhibit its characteristic strong symmetric and asymmetric stretching bands. The C-F and C-Cl stretching vibrations will also be prominent in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
Predicted Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (200.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
Expected Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized, best-practice protocols for the acquisition of spectroscopic data for aromatic nitriles. These protocols are designed to be self-validating through the use of internal standards and appropriate background corrections.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum with appropriate spectral width and referencing (e.g., to CFCl₃).
FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol). Record a background spectrum. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
Conclusion
The spectroscopic profile of this compound is complex and highly informative. By understanding the interplay of its various functional groups and their influence on the NMR, IR, and MS data, researchers can confidently identify and characterize this important chemical entity. The predictive data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds.
References
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PubChem. 2-Chloro-6-fluorobenzonitrile. National Center for Biotechnology Information. [Link][2]
-
SpectraBase. 2-Chloro-6-fluorobenzonitrile. Wiley-VCH GmbH. [Link][3]
-
PubChem. 3-Nitrobenzonitrile. National Center for Biotechnology Information. [Link][4]
-
NIST WebBook. Benzonitrile, 3-nitro-. National Institute of Standards and Technology. [Link][5]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A Comprehensive Safety & Handling Guide for 2-Chloro-6-fluoro-3-nitrobenzonitrile for Research Applications
An In-depth Technical Guide
This document provides a detailed technical guide on the safe handling, storage, and emergency procedures for 2-Chloro-6-fluoro-3-nitrobenzonitrile (CAS No. 226419-18-7). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate or building block. Given the limited publicly available safety data for this specific molecule, this guide synthesizes information from its known structural motifs and data from closely related analogues to provide a robust framework for risk assessment and management. The protocols herein are designed to be self-validating, grounded in established principles of chemical safety.
Chemical Profile and Structural Insights
This compound is a poly-functionalized aromatic compound. Its chemical behavior and toxicological profile are dictated by the interplay of its four distinct functional groups: a nitrile, a nitro group, and two different halogen atoms (chlorine and fluorine) on a benzene ring. This combination suggests high reactivity and a significant potential for biological activity, making cautious handling paramount.
| Property | Value | Source |
| CAS Number | 226419-18-7 | [1] |
| Molecular Formula | C₇H₂ClFN₂O₂ | [1] |
| Molecular Weight | 200.55 g/mol | [1] |
| Appearance | Cream-colored crystals | |
| Melting Point | 91-93 °C | |
| Storage Temperature | 2-8 °C (Refrigerated) |
The electron-withdrawing properties of the nitrile (-CN) and nitro (-NO₂) groups, combined with the electronegativity of the fluorine and chlorine atoms, make the aromatic ring electron-deficient. This chemical nature is fundamental to its utility in synthesis but also informs its potential hazards.
Hazard Identification and Inferred Risk Assessment
Disclaimer: The following GHS classifications are inferred based on structurally similar compounds and are provided for risk assessment purposes. They have not been officially assigned to CAS No. 226419-18-7.
| Inferred Hazard Statement | Description | Rationale based on Analogues |
| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | Based on the acute toxicity of similar nitriles and nitroaromatics like 2,6-Difluoro-3-nitrobenzonitrile.[2] |
| H315 | Causes skin irritation. | A common property of halogenated nitrobenzenes.[3][4] |
| H319 | Causes serious eye irritation. | A common property of halogenated nitrobenzenes.[3] |
| H335 | May cause respiratory irritation. | Expected for fine, crystalline powders of this chemical class.[3][5] |
| H411 | Toxic to aquatic life with long lasting effects. | A common environmental hazard for chlorinated and nitrated aromatic compounds. |
The diagram below illustrates the relationship between the chemical's structural features and their associated health hazards.
Caption: Key structural motifs and their associated potential hazards.
Safe Handling and Engineering Controls
Due to the inferred toxicity, particularly the risk of inhalation of fine dust and dermal absorption, stringent engineering controls are mandatory. All manipulations of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize exposure.
Experimental Protocol: Weighing and Preparing Solutions
-
Preparation: Before entering the lab, review this safety guide and the institutional chemical safety plan. Ensure the designated chemical fume hood's certification is current.
-
Workspace Demarcation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
PPE Adornment: Don all required PPE as detailed in Section 4, including double gloves.
-
Compound Transfer: Retrieve the container from its refrigerated storage. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Inside the fume hood, carefully transfer the required amount of the crystalline solid to a tared weighing vessel using a dedicated spatula. Avoid generating dust. If a ventilated balance enclosure is used, transfer the weighed solid to the reaction vessel inside a chemical fume hood.
-
Solution Preparation: Add the solvent to the vessel containing the solid. Ensure the dissolution process is controlled, especially if it is exothermic.
-
Cleanup: Tightly cap the stock container and return it to storage. Carefully wipe down the spatula and the work surface with a solvent-moistened cloth. Dispose of all contaminated disposable materials (bench paper, wipes, gloves) into a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves) to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water.[3]
Caption: Workflow for the safe handling of potent solid compounds.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create redundant barriers to exposure.
| Protection Level | Required Equipment | Rationale & Specifications |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields; a face shield is required if there is a splash hazard. | Protects against dust particles and accidental splashes. |
| Hand | Double-gloved with nitrile gloves. | The inner glove protects against contamination during doffing. The outer glove is the primary barrier. Nitrile offers good chemical resistance. Change gloves immediately if contamination is suspected.[6] |
| Body | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against skin contact. Ensure no skin is exposed between the glove and the sleeve. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls may not be sufficient or during cleanup of a large spill.[6] | Protects against inhalation of fine dust particles. |
Emergency Response and First Aid
Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station).
Caption: Decision tree for emergency response to an exposure event.
First Aid Measures
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][6] Seek immediate medical attention.
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam.[6]
-
Hazardous Combustion Products: Combustion will produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][6] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Storage and Disposal
Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6] Store refrigerated at 2-8°C as recommended. The substance should be stored in a locked cabinet or area to restrict access.
-
Incompatible Materials: Keep away from strong bases, strong oxidizing agents, and reducing agents.[3][6]
-
Disposal: Dispose of this chemical and its container as hazardous waste.[6] All disposal practices must be in accordance with federal, state, and local regulations. Do not allow the product to enter drains.
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2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 . PubChem. [Link]
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2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 . PubChem. [Link]
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NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice . PubMed. [Link]
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A Methodological Framework for Determining the Solubility of 2-Chloro-6-fluoro-3-nitrobenzonitrile in Organic Solvents
An In-Depth Technical Guide
Abstract
Introduction to 2-Chloro-6-fluoro-3-nitrobenzonitrile and the Imperative of Solubility
This compound (CAS No. 226419-18-7) is a halogenated and nitrated aromatic nitrile.[3][4] Its molecular structure, featuring electron-withdrawing groups (Cl, F, NO₂) and a nitrile moiety, makes it a versatile intermediate for introducing specific functionalities into larger, more complex molecules.
Molecular Structure:
In the context of process chemistry and pharmaceutical development, understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for:
-
Reaction Optimization: The choice of solvent directly impacts reaction kinetics, yield, and impurity profiles. Performing reactions in a homogeneous phase, which requires adequate solubility, is often critical for success.
-
Crystallization and Purification: Recrystallization, a primary method for purifying solid compounds, hinges on selecting a solvent system where the compound has high solubility at an elevated temperature and low solubility at a cooler temperature.
-
Formulation Development: For a compound intended as an API, its solubility in various excipients and solvent systems dictates the feasibility of different dosage forms and directly influences its dissolution rate and bioavailability.[2][5]
-
Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC requires knowledge of suitable solvents that can dissolve the compound at the desired concentration.
This guide provides the necessary theoretical grounding and practical workflows to systematically determine the solubility of this compound in a range of common organic solvents.
Foundational Principles of Solubility
The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specified temperature to form a saturated solution in thermodynamic equilibrium.[5]
2.1 Polarity and Intermolecular Forces: "Like Dissolves Like" The "like dissolves like" principle is the cornerstone of solubility prediction.[6] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.
-
Polar Solvents (e.g., methanol, ethanol, acetone) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents (e.g., toluene, hexane) are better suited for dissolving nonpolar solutes through van der Waals forces.
Given the structure of this compound, which contains several polar functional groups (C-Cl, C-F, C-N, NO₂), it is expected to exhibit higher solubility in polar organic solvents compared to nonpolar ones.
2.2 Effect of Temperature The dissolution of most solids is an endothermic process (ΔH > 0), meaning it absorbs heat from the surroundings.[5][7] According to Le Chatelier's principle, increasing the temperature of such a system will shift the equilibrium towards more dissolution, thereby increasing solubility. The relationship between temperature and solubility is quantified by the van 't Hoff equation.[7] It is crucial to determine solubility across a range of temperatures relevant to industrial processes (e.g., 293.15 K to 333.15 K).
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true thermodynamic solubility of a compound is the isothermal shake-flask method .[1][8] This method ensures that the solution reaches equilibrium with the excess solid, providing a measure of the saturated concentration.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
Causality Behind Choices: This protocol is designed to be a self-validating system. The use of excess solute ensures saturation, a key requirement for thermodynamic solubility.[8] Equilibration over an extended period with agitation minimizes kinetic barriers, and sampling at multiple time points (e.g., 24, 48, and 72 hours) confirms that a true equilibrium has been reached when concentration values plateau.
-
Preparation:
-
Select a series of relevant organic solvents for testing (e.g., methanol, ethanol, 1-propanol, acetone, ethyl acetate, acetonitrile, toluene).
-
For each solvent, add an excess amount of this compound to a sealed, screw-cap vial or flask. A visible amount of undissolved solid must remain at the end of the experiment.
-
Place the vials in a calibrated thermostatic orbital shaker or a temperature-controlled water bath set to the first target temperature (e.g., 298.15 K).
-
-
Equilibration:
-
Agitate the vials at a constant speed for at least 72 hours to ensure the system reaches thermodynamic equilibrium.
-
-
Sample Collection and Preparation:
-
Stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the sample through a 0.45 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Record the exact mass of the filtered saturated solution.
-
Dilute the sample to a known volume with the same solvent to bring its concentration into the linear range of the chosen analytical method.
-
-
Repeat for All Temperatures:
-
Increment the temperature of the bath to the next setpoint (e.g., 303.15 K, 308.15 K, etc.) and repeat the equilibration and sampling process.
-
Experimental Workflow for Solubility Determination
Caption: Diagram 1: A stepwise workflow for determining thermodynamic solubility.
Analytical Quantification Methods
The concentration of the dissolved solute in the filtered sample can be determined by several methods. High-Performance Liquid Chromatography (HPLC) is preferred for its specificity and accuracy.
3.3.1 High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop a reverse-phase HPLC method capable of separating the target compound from any potential impurities or degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject each standard and create a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment. Use the peak area and the calibration curve to determine the precise concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
3.3.2 Gravimetric Analysis For a less instrument-intensive approach, the gravimetric method can be used.[2][9]
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Pipette a known volume of the filtered saturated solution into the dish and weigh it again (W₂).
-
Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature below the compound's boiling point until the solute is completely dry.
-
Cool the dish in a desiccator and weigh it (W₃). Repeat the drying and weighing until a constant weight is achieved.
-
Calculation:
-
Mass of dissolved solute = W₃ - W₁
-
Mass of solvent = (W₂ - W₁) - (W₃ - W₁)
-
Solubility can then be expressed as g solute / 100 g solvent.
-
Data Presentation and Calculation
Solubility data is most commonly expressed as the mole fraction (x) of the solute at different absolute temperatures (T/K).
The mole fraction x is calculated as: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]
Where:
-
m₁ and M₁ are the mass and molar mass of the solute.
-
m₂ and M₂ are the mass and molar mass of the solvent.
The experimental results should be compiled into a clear, tabular format for easy comparison and for use in subsequent thermodynamic modeling.
Table 1: Experimental Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (T/K)
| T/K | x in Methanol | x in Ethanol | x in Acetone | x in Ethyl Acetate | x in Toluene |
|---|---|---|---|---|---|
| 298.15 | Data | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data | Data |
| 318.15 | Data | Data | Data | Data | Data |
| 323.15 | Data | Data | Data | Data | Data |
(Note: This table serves as a template for recording experimentally determined values.)
Thermodynamic Modeling of Solubility Data
Thermodynamic models are essential for correlating experimental solubility data, allowing for interpolation and limited extrapolation of solubility at temperatures not experimentally tested.[10][11] This reduces experimental workload and provides a mathematical description of the system's behavior.
The Modified Apelblat Equation
The Apelblat equation is a highly effective semi-empirical model used to describe the relationship between solubility and temperature.[10][12][13]
The equation is expressed as: ln(x) = A + (B/T) + C·ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A, B, and C are the model parameters obtained by fitting the equation to the experimental data using non-linear regression. Parameter B relates to the enthalpy of the solution, while C reflects the effect of temperature on the heat capacity of the solution.
The λh (Buchowski) Equation
The λh equation, also known as the Buchowski model, is another widely used two-parameter model.[10][11][12]
It is given by: ln[1 + (λ/(x-1))] = λh[(1/T) - (1/Tₘ)]
For practical application, this is often simplified to: ln(x) = A + B/(T - C)
Where λ and h are model parameters related to the energy of interaction between solute and solvent molecules. A, B, and C in the simplified form are empirical constants derived from fitting the experimental data.
Logical Flow of Thermodynamic Modeling
Caption: Diagram 2: Relationship between experimental data and thermodynamic models.
Safety and Handling Considerations
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and related nitrobenzonitriles should be handled with care.[14]
-
Hazard Profile: While specific data for this exact compound is limited, similar chlorinated and nitrated aromatic compounds are often classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive and actionable framework for determining the solubility of this compound in organic solvents. By adhering to the detailed shake-flask protocol, employing precise analytical quantification techniques like HPLC, and correlating the resulting data with established thermodynamic models, researchers can generate the high-quality, reliable solubility profiles necessary for informed decision-making in chemical process development and pharmaceutical formulation. This systematic approach mitigates risks, optimizes resource allocation, and ultimately accelerates the journey from laboratory discovery to industrial application.
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The Synthetic Versatility of a Polysubstituted Aromatic: An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-6-fluoro-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the reactivity of 2-chloro-6-fluoro-3-nitrobenzonitrile, a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro, fluoro, nitro, and nitrile functionalities on the benzene ring creates a unique electronic landscape, dictating a predictable yet powerful reactivity profile. This document will delve into the synthesis, core reactions, and functional group transformations of this compound, offering field-proven insights and detailed experimental frameworks to empower researchers in leveraging its synthetic potential.
Core Molecular Structure and Physicochemical Properties
This compound (CAS No. 226419-18-7) is a crystalline solid with the molecular formula C₇H₂ClFN₂O₂ and a molecular weight of 200.55 g/mol .[1][2] The convergence of multiple electron-withdrawing groups on the aromatic ring renders it highly electron-deficient, which is the cornerstone of its reactivity.
| Property | Value | Source |
| CAS Number | 226419-18-7 | [1] |
| Molecular Formula | C₇H₂ClFN₂O₂ | [2] |
| Molecular Weight | 200.55 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | General Chemical Knowledge |
Predicted Spectroscopic Profile
While a complete, publicly available dataset of spectroscopic information for this compound is not readily found, a predicted profile can be constructed based on the known effects of its constituent functional groups and data from analogous compounds. Commercial suppliers like BLD Pharm may offer detailed analytical data including NMR, HPLC, LC-MS, and UPLC upon request.[3][4]
¹H NMR: The proton NMR spectrum is anticipated to be simple, showing two doublets in the aromatic region, corresponding to the two vicinal aromatic protons. The chemical shifts will be significantly downfield due to the strong electron-withdrawing nature of the substituents.
¹³C NMR: The carbon NMR will display seven distinct signals for the aromatic carbons and the nitrile carbon. The carbons attached to the halogens and the nitro group will exhibit characteristic chemical shifts, and carbon-fluorine coupling will be observed.
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol: A Theoretic Approach
Step 1: Nitration of 2-Chloro-6-fluorobenzoic Acid to 2-Chloro-6-fluoro-3-nitrobenzoic Acid
This procedure is adapted from the synthesis of 2-chloro-6-fluoro-3-nitro-benzoic acid.[5]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the cooled solution, maintaining the temperature below 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-6-fluoro-3-nitrobenzoic acid.
Step 2: Conversion of 2-Chloro-6-fluoro-3-nitrobenzoic Acid to this compound
This is a standard conversion of a carboxylic acid to a nitrile.
-
Convert the carboxylic acid to the corresponding amide by first treating it with thionyl chloride to form the acid chloride, followed by reaction with ammonia or an ammonia source.
-
Dehydrate the resulting amide using a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) to afford the desired this compound.
The Reactivity Profile: A Trifecta of Functionality
The reactivity of this compound is dominated by three primary transformations: nucleophilic aromatic substitution, reduction of the nitro group, and hydrolysis of the nitrile group. The highly electron-deficient nature of the aromatic ring governs the course of these reactions.
Nucleophilic Aromatic Substitution (SNAr): The Cornerstone of Reactivity
The presence of the strongly electron-withdrawing nitro and cyano groups, ortho and para to the halogen substituents, significantly activates the aromatic ring towards nucleophilic attack. This makes nucleophilic aromatic substitution (SNAr) the most prominent reaction of this molecule.
Regioselectivity: The position most susceptible to nucleophilic attack is the carbon bearing the chlorine atom (C-2). This is due to the combined activating effects of the ortho-nitro group and the para-cyano group, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. While the fluorine at C-6 is also activated by the ortho-nitro group, the para-directing effect of the cyano group makes the C-2 position more electrophilic.
Caption: Regioselectivity in the SNAr of this compound.
Typical Nucleophiles and Conditions: A wide range of nucleophiles can be employed in SNAr reactions with this substrate.
-
Amines: Primary and secondary amines react readily, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes with the addition of a non-nucleophilic base like potassium carbonate to scavenge the liberated HCl.[6]
-
Alkoxides and Phenoxides: These strong oxygen nucleophiles will displace the chloride under relatively mild conditions.
-
Thiols: Thiolates are excellent nucleophiles for SNAr and will react efficiently.
-
Azide: Sodium azide can be used to introduce an azido group, a versatile functionality for further transformations via click chemistry or reduction to an amine.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol is adapted from general procedures for SNAr on halo-nitrobenzonitriles.[6]
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Add the amine nucleophile (1.1-1.5 equivalents). If the amine is used as a salt, add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equivalents).
-
Heat the reaction mixture to a temperature between 50-100 °C, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Selective Reduction of the Nitro Group: Accessing the Amino Analogue
The nitro group can be selectively reduced to an amine, providing a key intermediate for further diversification. The challenge lies in achieving this reduction without affecting the nitrile or the halogen substituents.
Chemoselective Reagents: Catalytic hydrogenation with palladium on carbon (Pd/C) is often too reactive and can lead to dehalogenation or reduction of the nitrile. Milder and more chemoselective reagents are preferred.
-
Stannous Chloride (SnCl₂): The use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a classic and highly effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[7]
-
Iron powder in acidic medium: A mixture of iron powder in acetic acid or with ammonium chloride is another mild and economical option.
Experimental Protocol: Reduction with Stannous Chloride
This protocol is based on established methods for the reduction of aromatic nitro compounds.[7]
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (3-5 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove tin salts, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-amino-2-chloro-6-fluorobenzonitrile.
Hydrolysis of the Nitrile Group: Formation of Carboxylic Acids
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation opens up another avenue for derivatization.
Reaction Conditions:
-
Acidic Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid or hydrochloric acid, will yield the corresponding carboxylic acid.
-
Basic Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially form the carboxylate salt, which can then be acidified in a separate workup step to yield the carboxylic acid.
Experimental Protocol: General Procedure for Acidic Hydrolysis
-
In a round-bottom flask, suspend this compound in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
Applications in Synthesis
The true value of this compound lies in its role as a scaffold for the synthesis of more complex molecules. The ability to selectively functionalize the molecule at three different positions (C-2 via SNAr, the nitro group via reduction, and the nitrile group via hydrolysis) makes it a powerful tool for building molecular diversity. Its derivatives are likely to find applications as intermediates in the synthesis of:
-
Pharmaceuticals: The substituted aniline and benzoic acid derivatives are common pharmacophores in a wide range of bioactive molecules.
-
Agrochemicals: Many herbicides and pesticides are based on highly substituted aromatic cores.[8]
-
Dyes and Pigments: The chromophoric properties of the nitroaromatic system can be tuned through substitution.
Safety and Handling
As with any highly functionalized and reactive chemical, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazards can be inferred from similar compounds, which are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.
Conclusion
This compound is a synthetically valuable compound whose reactivity is dictated by the interplay of its four functional groups. The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution, primarily at the C-2 position. Furthermore, the nitro and nitrile groups offer orthogonal handles for further transformations through reduction and hydrolysis, respectively. This predictable and versatile reactivity profile makes this compound a compelling building block for the construction of complex molecular architectures in drug discovery and materials science. This guide provides the foundational knowledge and experimental frameworks to unlock the synthetic potential of this powerful intermediate.
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-
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An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution of 2-Chloro-6-fluoro-3-nitrobenzonitrile
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Executive Summary
2-Chloro-6-fluoro-3-nitrobenzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its utility stems from its susceptibility to Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for constructing complex molecular architectures. This guide provides an in-depth analysis of the SNAr mechanism as it pertains to this specific substrate. We will dissect the intricate interplay of its substituents—nitro, cyano, chloro, and fluoro—to elucidate their profound impact on reaction rates and regioselectivity. By moving beyond a simple recitation of facts, this document explains the underlying causality of the observed reactivity, offering field-proven insights into experimental design and interpretation. Detailed protocols for mechanistic investigation are provided, alongside visualizations, to create a self-validating and authoritative resource for scientists engaged in the synthesis of novel therapeutics.
The Strategic Importance of Activated Aryl Halides in Medicinal Chemistry
Significance of Polysubstituted Aromatic Scaffolds
Aromatic rings bearing multiple substituents, particularly electron-withdrawing groups and halogens, are foundational scaffolds in modern drug design.[1][2] The presence of a nitro (-NO2) group, a cyano (-CN) group, and halogens dramatically alters the electronic landscape of the benzene ring, transforming it from a nucleophile into a potent electrophile.[3] This electronic reversal is the cornerstone of the Nucleophilic Aromatic Substitution (SNAr) reaction, a key C-N and C-O bond-forming strategy. Molecules derived from these reactions are prevalent in pharmaceuticals, including a wide array of kinase inhibitors used in oncology, where the nitrile group can act as a crucial hydrogen bond acceptor.[1][4]
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Unlike the familiar SN1 and SN2 reactions of aliphatic compounds, SNAr reactions on aryl halides do not proceed via backside attack or the formation of an unstable aryl cation.[3][5] Instead, the reaction follows a two-step addition-elimination pathway. This mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, typically a halide.[6][7][8] The unique characteristics of this reaction, including its distinct leaving group trends, make it a powerful tool for targeted molecular synthesis.
The Core Mechanism: Addition-Elimination
The Two-Step Pathway and the Rate-Determining Step
The SNAr mechanism is fundamentally a process of addition followed by elimination.[8][9]
-
Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This initial attack is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring.[7][10] The energy barrier to this step is lowered by the presence of EWGs that can stabilize the resulting negative charge.
-
Elimination (Fast Step): The aromaticity is restored in a rapid subsequent step where the leaving group is expelled.
The Meisenheimer Complex: The Key Intermediate
The negatively charged intermediate formed in the first step is known as a Meisenheimer complex.[11][12] This is a resonance-stabilized cyclohexadienyl anion. The stability of this complex is paramount to the facility of the overall reaction. The negative charge is delocalized across the ring and, critically, onto any ortho or para EWGs, which significantly lowers the activation energy of the first step.[3][6]
Diagram 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Decoding Reactivity and Regioselectivity in this compound
The specific substitution pattern of this compound creates a fascinating case study in competitive reactivity. The outcome is governed by the cumulative electronic effects of all three substituents.
The Activating Power of Nitro and Cyano Groups
Both the nitro (-NO2) and cyano (-CN) groups are powerful EWGs that activate the ring towards nucleophilic attack. They function through both the inductive effect (-I), withdrawing electron density through the sigma bonds, and the more potent resonance (mesomeric) effect (-M).[6] When a nucleophile attacks a carbon ortho or para to these groups, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the heteroatoms of the EWG, providing substantial stabilization.[8]
The Halogen Conundrum: Regioselectivity and the "Element Effect"
A key question is which halogen, chlorine at C2 or fluorine at C6, is preferentially displaced. This is determined by the relative activation of the two ipso-carbons.
-
Activation of C2 (Chloro-substituted): The C2 position is ortho to the nitro group at C3 and meta to the cyano group at C1. The nitro group strongly activates this position through its -I and -M effects. The cyano group provides only a weaker -I effect from the meta position.
-
Activation of C6 (Fluoro-substituted): The C6 position is ortho to the nitro group at C3 and para to the cyano group at C1. This position benefits from the strong activating -M effects of both the nitro and cyano groups, as the negative charge can be delocalized onto both EWGs.
Diagram 2: Resonance stabilization of Meisenheimer complexes for attack at C6 vs. C2.
The "Element Effect": Why Fluorine is the Better Leaving Group
Contrary to SN1/SN2 reactions where I > Br > Cl > F is the leaving group trend based on bond strength, the typical order in SNAr is F > Cl > Br > I.[13][14] This is known as the "element effect."
-
Causality: The rate-determining step is the nucleophilic attack, not the C-X bond cleavage. Fluorine is the most electronegative halogen, and its powerful inductive effect (-I) makes the attached carbon the most electrophilic, thus accelerating the initial attack.[5][9] The very strong C-F bond is broken in the second, fast, non-rate-determining step, where the restoration of aromaticity provides a powerful thermodynamic driving force.[7] In the case of this compound, this effect reinforces the regioselectivity, as the more activated position (C6) also bears the better SNAr leaving group (F).
Experimental Design for Mechanistic Elucidation
A robust understanding of this mechanism is not merely theoretical. It must be validated through rigorous experimentation. The following protocols provide a framework for such studies.
Protocol: Kinetic Analysis by UV-Visible Spectrophotometry
This method allows for the determination of reaction rates by monitoring the appearance of the colored product or disappearance of a reactant over time.
Objective: To determine the second-order rate constant (k2) for the reaction of this compound with a nucleophile (e.g., piperidine).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable aprotic solvent (e.g., DMSO, Acetonitrile). Prepare several stock solutions of the nucleophile (e.g., piperidine) at higher concentrations (e.g., 100 mM to 500 mM) in the same solvent.
-
Wavelength Scan: Determine the λmax of the expected product by reacting the substrate with an excess of nucleophile and scanning the UV-Vis spectrum after the reaction is complete. The starting material should have minimal absorbance at this wavelength.
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate a cuvette containing the solvent and the nucleophile solution (at least 10-fold excess) to the desired temperature (e.g., 25°C) inside the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the substrate stock solution into the cuvette and start monitoring the absorbance at the predetermined λmax over time.
-
Record absorbance values until the reaction is >90% complete.
-
-
Data Analysis:
-
Plot ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -kobs.
-
Repeat this process for several different nucleophile concentrations.
-
Plot the observed rate constants (kobs) against the nucleophile concentration. The slope of this second plot will be the second-order rate constant, k2.
-
Trustworthiness: The use of pseudo-first-order conditions and the linear relationship between kobs and nucleophile concentration validates the second-order nature of the reaction, consistent with the SNAr mechanism.
Protocol: Regioselectivity Confirmation by NMR and LC-MS
Objective: To unequivocally confirm that substitution occurs at the C6-fluoro position.
Methodology:
-
Reaction Scale-up: Perform the reaction on a preparative scale (e.g., 100 mg) to isolate a sufficient quantity of the product for analysis.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), perform an appropriate aqueous work-up to remove excess reagents. Purify the crude product by column chromatography or recrystallization.
-
LC-MS Analysis: Confirm the formation of a product with the correct mass-to-charge ratio (M+H)+ corresponding to the substitution of F and not Cl.
-
NMR Spectroscopy:
-
1H NMR: The product, 2-chloro-3-nitro-6-(nucleophile)benzonitrile, will show two doublets in the aromatic region. The coupling constants will be indicative of their ortho relationship.
-
13C NMR: Will show the expected number of aromatic carbons.
-
19F NMR: The disappearance of the signal corresponding to the starting material and the absence of any new fluorine signals in the product spectrum confirms the displacement of fluoride. This is the most definitive piece of evidence.
-
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Methodological & Application
Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Chloro-6-fluoro-3-nitrobenzonitrile
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2][3] These derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][3][4] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. This has led to the development of numerous quinazoline-based drugs. The starting material, 2-Chloro-6-fluoro-3-nitrobenzonitrile, represents a highly strategic precursor for the synthesis of a diverse library of quinazoline derivatives due to its distinct electronic and steric properties. The presence of three key functional groups—a nitrile, a nitro group, and two different halogen atoms—offers a rich platform for sequential and regioselective chemical transformations.
Core Synthetic Strategy: A Multi-step Approach to Quinazoline Diversification
The synthesis of quinazoline derivatives from this compound is a multi-step process that leverages the differential reactivity of the functional groups present in the starting material. The general synthetic pathway involves three key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The initial step involves the selective displacement of one of the halogen atoms by a primary amine.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group, which is essential for the subsequent cyclization step.
-
Cyclization and Aromatization: The final step involves the formation of the pyrimidine ring of the quinazoline scaffold, followed by aromatization.
This modular approach allows for the introduction of diversity at various points in the synthetic sequence, leading to a wide range of substituted quinazoline derivatives.
Visualizing the Synthetic Workflow
Caption: General workflow for quinazoline synthesis.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Gateway to Diversity
The first crucial step in the synthesis is the regioselective displacement of one of the halogen atoms by a primary amine. The fluorine atom is significantly more susceptible to nucleophilic attack than the chlorine atom in this electron-deficient aromatic system. This is due to the high electronegativity of fluorine, which renders the carbon atom to which it is attached more electrophilic and better able to stabilize the intermediate Meisenheimer complex.[5]
Experimental Protocol: SNAr Reaction
Objective: To synthesize a 2-amino-6-chloro-3-nitrobenzonitrile derivative by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
-
Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction.
-
Temperature: The reaction is typically carried out at room temperature, as the high reactivity of the starting material does not necessitate heating.
Data Presentation: Representative SNAr Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2-(Phenylamino)-6-chloro-3-nitrobenzonitrile | 92 |
| 2 | Benzylamine | 2-(Benzylamino)-6-chloro-3-nitrobenzonitrile | 88 |
| 3 | Cyclohexylamine | 2-(Cyclohexylamino)-6-chloro-3-nitrobenzonitrile | 95 |
Part 2: Nitro Group Reduction - Unmasking the Key Functionality
The reduction of the nitro group to a primary amine is a critical step that sets the stage for the subsequent cyclization reaction. The choice of reducing agent is crucial to ensure the selective reduction of the nitro group without affecting the nitrile or the remaining halogen atom.
Choosing the Right Reducing Agent
Several methods can be employed for the reduction of aromatic nitro groups.[6][7] However, for this specific transformation, certain reagents are preferred to avoid unwanted side reactions.
-
Tin(II) Chloride (SnCl2·2H2O): This is a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups like nitriles.[8]
-
Iron powder in acidic medium: This is an economical and effective method for large-scale reductions.[9]
-
Catalytic Hydrogenation: While effective, this method may also lead to the reduction of the nitrile group under certain conditions and is therefore less commonly used in this specific context.
Experimental Protocol: Nitro Group Reduction
Objective: To synthesize a 2,3-diamino-6-chlorobenzonitrile derivative by reducing the corresponding nitro compound.
Materials:
-
2-Amino-6-chloro-3-nitrobenzonitrile derivative
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Dissolve the 2-amino-6-chloro-3-nitrobenzonitrile derivative (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Reducing Agent: SnCl2·2H2O is chosen for its high chemoselectivity in reducing the nitro group while leaving the nitrile and chloro functionalities intact.[8]
-
Solvent: Ethanol is a suitable solvent for both the starting material and the reagent.
-
Work-up: The neutralization step with sodium bicarbonate is crucial to remove the tin salts and isolate the desired product.
Part 3: Cyclization and Aromatization - Forging the Quinazoline Core
The final step in the synthesis is the construction of the pyrimidine ring to form the quinazoline scaffold. This is typically achieved by reacting the 2,3-diaminobenzonitrile intermediate with an appropriate one-carbon source, such as an aldehyde or an orthoester.
Visualizing the Cyclization Mechanism
Caption: Mechanism of quinazoline formation.
Experimental Protocol: Cyclization and Aromatization
Objective: To synthesize a substituted quinazoline derivative from a 2,3-diaminobenzonitrile intermediate.
Materials:
-
2,3-Diamino-6-chlorobenzonitrile derivative
-
Aldehyde (e.g., benzaldehyde) or Orthoester (e.g., triethyl orthoformate)
-
Ethanol or Acetic Acid
-
Oxidizing agent (e.g., air, DDQ)
Procedure:
-
Dissolve the 2,3-diaminobenzonitrile derivative (1.0 eq) in ethanol or acetic acid.
-
Add the aldehyde or orthoester (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
If necessary, introduce an oxidizing agent or bubble air through the reaction mixture to facilitate aromatization.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
One-Carbon Source: The choice of aldehyde or orthoester determines the substituent at the 2-position of the quinazoline ring.
-
Solvent: Ethanol or acetic acid can serve as both a solvent and a catalyst for the condensation and cyclization steps.
-
Oxidation: In some cases, an external oxidizing agent is required to convert the initially formed dihydroquinazoline intermediate to the fully aromatic quinazoline product.
Conclusion and Future Perspectives
The synthetic route detailed in these application notes provides a robust and versatile platform for the synthesis of a wide range of quinazoline derivatives from the readily available starting material, this compound. The modular nature of this approach allows for the systematic exploration of the chemical space around the quinazoline scaffold, which is of significant interest to researchers in drug discovery and development. Future work in this area could focus on the development of one-pot procedures to streamline the synthesis and the exploration of novel cyclization partners to further expand the diversity of the accessible quinazoline library.
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Kaur, H., et al. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Current Organic Synthesis, 16(6), 806-827. [Link]
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Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Link]
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- 9. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 2-Chloro-6-fluoro-3-nitrobenzonitrile
Introduction: The Strategic Advantage of 2-Chloro-6-fluoro-3-nitrobenzonitrile in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, particularly in the targeted therapy of oncology and inflammatory diseases, the development of potent and selective kinase inhibitors is of paramount importance. Kinases, as central regulators of cellular signaling, represent a major class of drug targets. The strategic construction of small molecule inhibitors often relies on versatile and highly reactive chemical building blocks. This compound has emerged as a valuable precursor in this context. Its unique arrangement of activating and leaving groups on the aromatic ring makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of diverse heterocyclic scaffolds that are privileged structures for kinase binding.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into the chemical principles governing its reactivity, present a detailed, field-proven protocol for its application in synthesizing a key kinase inhibitor intermediate, and discuss the broader implications for drug discovery. The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.
Chemical Properties and Reactivity Profile
The efficacy of this compound as a synthetic building block is a direct consequence of its electronic and steric properties. The benzene ring is substituted with four key functional groups, each playing a distinct and synergistic role.
-
Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro moiety significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack. Its position ortho to the chlorine atom is crucial for activating this specific position for substitution.
-
Fluoro Group (-F): Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect further enhances the electrophilicity of the aromatic ring. While typically a poor leaving group in SN1 and SN2 reactions, in SNAr, the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, thereby accelerating the rate-determining nucleophilic addition step.
-
Chloro Group (-Cl): Positioned ortho to the activating nitro group, the chlorine atom serves as an excellent leaving group in SNAr reactions. The combined electronic effects of the nitro and fluoro groups make the carbon atom to which the chlorine is attached highly electrophilic.
-
Nitrile Group (-CN): The nitrile group is another electron-withdrawing substituent that contributes to the overall activation of the ring. Furthermore, it provides a versatile synthetic handle for further molecular elaboration, for instance, through hydrolysis to a carboxylic acid or reduction to an amine.
Caption: Chemical structure of this compound.
The convergence of these functionalities results in a highly activated aromatic system where the chlorine atom is selectively displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This predictable reactivity is the foundation of its utility in constructing complex molecular architectures for kinase inhibitors.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
While this compound is a commercially available and highly valuable starting material, specific examples of its direct use in the synthesis of named, marketed kinase inhibitors are not extensively detailed in readily available literature. However, its structural analogy to other halo-nitrobenzonitriles used in the synthesis of drugs like Alectinib provides a strong basis for its application.
Here, we present a representative protocol for a key step in the synthesis of a versatile kinase inhibitor scaffold: the nucleophilic aromatic substitution reaction with an aminophenol to generate a substituted aminobenzonitrile. This intermediate is a common precursor for various inhibitor classes, including those based on benzoxazole, a privileged scaffold in kinase inhibitor design.[1]
Experimental Protocol: Synthesis of 2-((4-hydroxyphenyl)amino)-6-fluoro-3-nitrobenzonitrile
This protocol details the SNAr reaction between this compound and 4-aminophenol.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and 4-aminophenol.
-
Add anhydrous potassium carbonate to the flask.
-
Add dry dimethylformamide (DMF) to the flask to dissolve the reactants. The reaction mixture will be a suspension.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-((4-hydroxyphenyl)amino)-6-fluoro-3-nitrobenzonitrile.
Caption: Workflow for the synthesis of a kinase inhibitor intermediate.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | 4-aminophenol |
| Product | 2-((4-hydroxyphenyl)amino)-6-fluoro-3-nitrobenzonitrile |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Significance and Elaboration of the Intermediate
The synthesized 2-((4-hydroxyphenyl)amino)-6-fluoro-3-nitrobenzonitrile is not an end-product but a highly versatile intermediate. The remaining functional groups offer multiple avenues for further chemical modification to generate a library of potential kinase inhibitors. For instance:
-
Benzoxazole Formation: The ortho-amino-phenol moiety can be cyclized to form a benzoxazole ring, a common core structure in many kinase inhibitors, including some targeting Aurora kinases.[1]
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which can then be acylated or coupled with other fragments to explore the inhibitor's interaction with the solvent-exposed region of the kinase active site.
-
Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be used in the formation of other heterocyclic rings.
This strategic, stepwise approach allows for the systematic exploration of the chemical space around a core scaffold, which is a fundamental principle of modern drug discovery and structure-activity relationship (SAR) studies.
Targeted Signaling Pathway: An Illustrative Example
Many kinase inhibitors target key nodes in signaling pathways that are aberrantly activated in cancer. For example, the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. The scaffolds derived from this compound are well-suited for the design of inhibitors targeting kinases within this pathway.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound stands out as a strategically designed and highly reactive building block for the synthesis of kinase inhibitors. Its unique substitution pattern facilitates efficient and selective nucleophilic aromatic substitution, enabling the construction of complex and diverse molecular scaffolds. The representative protocol provided herein demonstrates a practical and high-yielding method for the synthesis of a key intermediate, highlighting the compound's potential in drug discovery workflows. By leveraging the principles of SNAr chemistry and the versatility of the resulting intermediates, researchers can effectively utilize this compound to generate novel and potent kinase inhibitors for a range of therapeutic applications.
References
-
Appchem. This compound. Available at: [Link]
-
An, Y. S., Lee, E., Kwon, J., Kim, K. I., Galkin, M., & Jeon, R. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3044–3048. Available at: [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles Using 2-Chloro-6-fluoro-3-nitrobenzonitrile
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-chloro-6-fluoro-3-nitrobenzonitrile as a strategic starting material for the synthesis of bioactive heterocycles. Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, and the targeted functionalization of aromatic systems is a cornerstone of modern drug discovery.[1][2] This document elucidates the reactivity of this versatile building block, focusing on the principles of nucleophilic aromatic substitution (SNAr), and provides step-by-step protocols for the preparation of high-value heterocyclic scaffolds such as benzimidazoles and quinazolines. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical applicability.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic compound engineered for selective chemical transformations. Its utility in organic synthesis stems from a unique combination of structural features:
-
Electron-Deficient Ring: The potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups render the benzene ring highly electrophilic and thus susceptible to attack by nucleophiles.
-
Dual Halogen Substituents: The presence of two different halogens, fluorine and chlorine, at distinct positions offers the potential for regioselective substitution.
-
Latent Functionality: The nitro and cyano groups are not merely activators; they serve as precursors for subsequent cyclization reactions to form fused heterocyclic systems.
The primary pathway through which this molecule reacts is Nucleophilic Aromatic Substitution (SNAr) . This mechanism is fundamental to the construction of complex aryl ethers, amines, and thioethers, which are prevalent in medicinal chemistry.[3]
Core Principles: Reactivity and Regioselectivity in SNAr Reactions
The design of any synthetic route using this compound hinges on understanding the regioselectivity of the initial SNAr step. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]
The key to the regioselectivity lies in the relative lability of the fluorine versus the chlorine atom. In SNAr reactions on electron-deficient rings, the C-F bond is typically more reactive than the C-Cl bond. This is not due to bond strength, but rather to the high electronegativity of fluorine, which strongly polarizes the carbon atom it is attached to, making it significantly more electrophilic and accelerating the rate-determining nucleophilic attack step.[4][5]
Furthermore, the positions of the activating groups are critical:
-
The fluorine at C6 is ortho to the powerfully activating nitro group.
-
The chlorine at C2 is para to the nitro group.
The ortho positioning provides a more potent activation for the displacement of the fluorine atom. Consequently, nucleophilic attack occurs preferentially at the C6 position, leading to the selective displacement of the fluoride ion.
Application I: Synthesis of Bioactive Benzimidazole Scaffolds
Benzimidazoles are a prominent class of heterocycles found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[6][7] The following two-step protocol provides a reliable pathway to substituted 2-aminobenzimidazoles.
Protocol 1: Step A - Nucleophilic Aromatic Substitution with Primary Amines
This protocol details the selective displacement of the fluorine atom with a primary amine.
-
Rationale: The choice of a polar aprotic solvent like DMF or DMSO facilitates the SNAr reaction by solvating the cation of the base and leaving the nucleophile relatively free. An inorganic base like potassium carbonate is sufficient to scavenge the HF produced during the reaction.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, propylamine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Add the primary amine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product, 2-chloro-6-(alkylamino)-3-nitrobenzonitrile. This intermediate is often of sufficient purity to be carried forward to the next step.
Protocol 2: Step B - Reductive Cyclization to Form the Benzimidazole Ring
This protocol describes the reduction of the nitro group to an amine, followed by an in-situ cyclization to form the benzimidazole ring system.
-
Rationale: Stannous chloride (SnCl₂) in the presence of concentrated HCl is a classic and robust method for the reduction of aromatic nitro groups to anilines, even in the presence of other reducible functional groups like nitriles under controlled conditions.[8] The acidic environment protonates the nitrile, activating it for intramolecular nucleophilic attack by the newly formed aniline to forge the imidazole ring.
Materials:
-
2-Chloro-6-(alkylamino)-3-nitrobenzonitrile (from Step A)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
Procedure:
-
In a round-bottom flask, dissolve the crude intermediate from Protocol 1 (1.0 eq) in ethanol (10-15 mL per gram).
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Carefully add concentrated HCl dropwise while cooling the flask in an ice bath. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of 5 M NaOH solution until the pH is > 9. A thick precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the solid thoroughly with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure substituted benzimidazole.
| Nucleophile (R-NH₂) | Typical Conditions | Expected Product Class | Potential Bioactivity |
| Benzylamine | DMF, K₂CO₃, 90°C | 7-benzyl-4-chlorobenzimidazole | Antiviral, Anticancer |
| Cyclopropylamine | DMSO, K₂CO₃, 100°C | 4-chloro-7-cyclopropylbenzimidazole | Kinase Inhibitor Moiety |
| 4-Methoxyaniline | Acetonitrile, DIPEA, 80°C | 4-chloro-7-(4-methoxyphenyl)benzimidazole | Antimicrobial |
Application II: Synthesis of Quinazoline Derivatives
Quinazolines and their oxidized counterparts, quinazolinones, are another class of "privileged scaffolds" in medicinal chemistry, forming the core of many anticancer drugs like Gefitinib and Erlotinib.[9][10][11] The synthesis often involves the initial SNAr reaction followed by manipulation of the nitro and cyano groups.
Protocol 3: Multistep Synthesis of a Quinazolinone Scaffold
This protocol outlines a general strategy. Specific conditions may require optimization based on the chosen nucleophile.
-
Rationale: This route builds the quinazolinone ring system piece by piece. First, an N-aryl amino acid derivative is formed via SNAr. The subsequent nitro reduction creates an ortho-diamine system. Finally, the intramolecular condensation between the aniline and the ester, often promoted by acid, closes the pyrimidinone ring.
Procedure Outline:
-
Step A: SNAr with an Amino Acid Ester: React this compound (1.0 eq) with an amino acid ester hydrochloride (e.g., glycine ethyl ester HCl, 1.2 eq) in the presence of a base like triethylamine or diisopropylethylamine (DIPEA, 2.5 eq) in a solvent such as acetonitrile. Heat the reaction to reflux until completion. Work-up involves partitioning between water and an organic solvent to isolate the intermediate.
-
Step B: Nitro Group Reduction: The intermediate from Step A is subjected to reduction. Catalytic hydrogenation is a clean and effective method. Dissolve the intermediate in ethanol or methanol, add a catalytic amount of Palladium on Carbon (10% Pd/C, ~5-10 mol%), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the nitro group is fully reduced. Filter the catalyst through Celite® and concentrate the filtrate.
-
Step C: Intramolecular Cyclization: Dissolve the crude diamine from Step B in a solvent like toluene or acetic acid. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat to reflux. The cyclization can be monitored by TLC. An azeotropic removal of water using a Dean-Stark trap can be beneficial. After completion, cool the reaction, neutralize, and extract the product. Purify by column chromatography or recrystallization.
Safety and Handling
-
This compound: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many reagents used in these protocols are hazardous. Concentrated acids (HCl) are corrosive. Solvents like DMF are toxic. Stannous chloride is harmful if swallowed. Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Always consult the Safety Data Sheet (SDS) for each chemical before use and perform reactions in a well-ventilated fume hood.
References
- VertexAI Search. (Source for general chemical properties).
-
Preprints.org. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. [Link]
-
K.L. Ameta, et al. (2017). Multicomponent Reactions | Synthesis of Bioactive Heterocycles. [Link]
-
Gao, C., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Chinese Medicine, 13(1), 1-15. [Link]
-
Ferreira, I., et al. (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 23(11), 2843. [Link]
-
ResearchGate. (2018). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
- Google Patents. (2000).
-
Yildiz, I., et al. (2015). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 20(12), 21876-21891. [Link]
-
ResearchGate. (2020). Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link]
-
Kilanowski, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]
-
ResearchGate. (2000). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]
-
Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. [Link]
Sources
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- 2. taylorfrancis.com [taylorfrancis.com]
- 3. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Note and Protocol: A Guided Synthesis of 4-Amino-quinazoline from 2-Chloro-6-fluoro-3-nitrobenzonitrile
This document provides a comprehensive guide for the synthesis of a substituted 4-amino-quinazoline, a key scaffold in modern medicinal chemistry, starting from 2-Chloro-6-fluoro-3-nitrobenzonitrile. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and strategic considerations.
Introduction: The Significance of the 4-Amino-quinazoline Scaffold
The 4-amino-quinazoline core is a privileged heterocyclic motif renowned for its broad spectrum of biological activities. It is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors.[1][2] A multitude of approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature this scaffold, underscoring its therapeutic relevance in treating various cancers, including lung and breast cancer.[1][2] The versatility of the 4-amino-quinazoline system allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide details a robust synthetic route to a specifically substituted 4-amino-quinazoline, providing a foundation for further derivatization and drug discovery efforts.
Proposed Synthetic Pathway
The synthesis of the target 4-amino-quinazoline from this compound is proposed as a two-step process. This approach is designed for efficiency and control, beginning with the reduction of the nitro group, followed by the cyclization to form the quinazoline ring system.
Caption: Proposed two-step synthesis of 8-Chloro-7-fluoro-4-aminoquinazoline.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-6-chloro-3-fluorobenzonitrile
This initial step involves the selective reduction of the nitro group of the starting material to an amine, which is a crucial precursor for the subsequent cyclization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Source | CAS: 226419-18-7 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Reagent grade | Commercial Source | |
| Ethanol (EtOH) | Anhydrous | Commercial Source | |
| Ethyl acetate (EtOAc) | ACS grade | Commercial Source | For extraction |
| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | For neutralization | |
| Brine | Prepared in-house | For washing | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercial Source | For drying |
| Round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Buchner funnel and filter paper | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator |
Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 49.9 mmol).
-
Add ethanol (100 mL) to dissolve the starting material.
-
Carefully add tin(II) chloride dihydrate (56.3 g, 249.5 mmol) to the solution in portions. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water (200 mL).
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-amino-6-chloro-3-fluorobenzonitrile.
Caption: Workflow for the reduction of the nitro group.
Step 2: Synthesis of 8-Chloro-7-fluoro-4-aminoquinazoline
The second step is the cyclization of the aminobenzonitrile intermediate with formamide to construct the quinazoline ring. This is a classic and effective method for the synthesis of 4-aminoquinazolines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-6-chloro-3-fluorobenzonitrile | Synthesized in Step 1 | ||
| Formamide | ≥99.5% | Commercial Source | |
| Round-bottom flask (100 mL) | |||
| Distillation setup | To remove water formed during the reaction | ||
| Heating mantle | |||
| Magnetic stirrer and stir bar |
Protocol
-
In a 100 mL round-bottom flask, combine 2-amino-6-chloro-3-fluorobenzonitrile (5.0 g, 29.3 mmol) and formamide (50 mL).
-
Heat the mixture to 180-190 °C with stirring.
-
Maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water (150 mL) with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be recrystallized from ethanol or a suitable solvent system to afford pure 8-Chloro-7-fluoro-4-aminoquinazoline.
Caption: Workflow for the cyclization to form the quinazoline ring.
Characterization of 8-Chloro-7-fluoro-4-aminoquinazoline
The structure of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Protons of the amino group may appear as a broad singlet. The proton on the pyrimidine ring (C2-H) will be a singlet in the downfield region. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinazoline ring system. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₈H₅ClFN₃. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N stretching of the quinazoline ring (around 1600-1650 cm⁻¹), and C-F and C-Cl stretching. |
Mechanistic Insights: The Formation of the Quinazoline Ring
The cyclization of 2-aminobenzonitrile with formamide is a well-established method. The reaction proceeds through the initial formation of a formamidine intermediate by the reaction of the amino group with formamide. This is followed by an intramolecular cyclization where the nitrogen of the formamidine attacks the nitrile carbon. Tautomerization then leads to the final 4-aminoquinazoline product. This type of reaction is related to the Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms can interchange positions under certain conditions.[3][4]
Safety Precautions and Waste Disposal
Safety:
-
This compound: This compound is likely to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work in a well-ventilated fume hood.
-
Tin(II) chloride: Corrosive and harmful if swallowed. Avoid contact with skin and eyes.
-
Formamide: A teratogen. Handle with extreme care in a fume hood and wear appropriate gloves.
-
General Precautions: Always wear appropriate PPE. Avoid inhalation of dust and vapors. In case of contact, wash the affected area immediately with plenty of water.
Waste Disposal:
-
All organic waste should be collected in a designated chlorinated waste container.
-
Aqueous waste containing tin salts should be treated and disposed of in accordance with local regulations for heavy metal waste.
-
Consult your institution's safety officer for specific disposal guidelines.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 8-Chloro-7-fluoro-4-aminoquinazoline from this compound. By following the outlined two-step procedure, researchers can reliably produce this valuable intermediate for further elaboration in drug discovery and medicinal chemistry programs. The provided mechanistic insights and safety information are intended to ensure a safe and successful execution of this synthesis.
References
-
The Dimroth rearrangement. Part XVIII. Syntheses and rearrangement of 4-iminoquinazolines and related systems. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]
-
Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available at: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC - NIH. Available at: [Link]
-
4-aminoquinazoline-based drugs. ResearchGate. Available at: [Link]
-
4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. Available at: [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]
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Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. Available at: [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
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The Strategic Application of 2-Chloro-6-fluoro-3-nitrobenzonitrile in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 2-Chloro-6-fluoro-3-nitrobenzonitrile has emerged as a highly versatile and valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its unique substitution pattern—a trifecta of electron-withdrawing groups (nitro, nitrile) and two distinct halogen atoms (chloro, fluoro) on a benzene ring—creates a molecule with precisely tunable reactivity, offering medicinal chemists a powerful tool for molecular elaboration.
This technical guide provides an in-depth exploration of the chemical properties and reactivity of this compound. It further details field-proven protocols for its key transformations, including nucleophilic aromatic substitution (SNAr) and nitro group reduction, which are foundational reactions in the synthesis of complex pharmaceutical intermediates. The causality behind experimental choices and the strategic importance of this scaffold, particularly in the development of Akt inhibitors, will be elucidated.
Physicochemical and Reactivity Profile
A comprehensive understanding of the molecule's intrinsic properties is the bedrock of its effective utilization in synthesis.
| Property | Value | Source(s) |
| CAS Number | 226419-18-7 | [1] |
| Molecular Formula | C₇H₂ClFN₂O₂ | [1] |
| Molecular Weight | 200.55 g/mol | [1] |
| Appearance | Cream-colored crystals | |
| Melting Point | 91-93 °C | |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, THF, Acetonitrile) |
The key to the utility of this compound lies in the electronic landscape of the aromatic ring. The potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups render the ring electron-deficient. This pronounced electrophilicity makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many pharmaceutical agents.
Core Synthetic Transformations: Protocols and Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr): Regioselective Functionalization
The presence of two different halogens, fluorine and chlorine, presents a question of regioselectivity. In SNAr reactions on electron-deficient rings, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the ability of the leaving group to stabilize the developing negative charge through its inductive effect. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which significantly polarizes the C-F bond and stabilizes the Meisenheimer intermediate more effectively than chlorine. Consequently, the fluorine atom at the C-6 position, which is also ortho to the strongly activating nitro group, is the primary site of nucleophilic attack.[2]
Diagram 1: SNAr Regioselectivity Workflow
Caption: Favored SNAr at the C-F position.
Protocol 1: SNAr with an Aliphatic Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a common step in the synthesis of kinase inhibitor scaffolds.
-
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (e.g., piperidine, morpholine) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.2 M concentration).
-
Add the aliphatic amine (1.1 - 1.2 eq) followed by the base (2.0 eq).
-
Heat the reaction mixture to 80-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Causality and Trustworthiness: The use of a polar aprotic solvent like DMF or MeCN is crucial as it effectively solvates the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive. The base is necessary to deprotonate the amine (if it is used as a salt) or to scavenge the HF that is formed during the reaction. Monitoring by TLC/LC-MS is a self-validating step to ensure the reaction has gone to completion and to identify any potential side products.
Nitro Group Reduction: Gateway to Amino Derivatives
The reduction of the aromatic nitro group to an amine is a pivotal transformation, as the resulting aniline derivative is a versatile intermediate for the construction of a wide array of heterocyclic systems, including those found in many kinase inhibitors. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of the nitrile group or cleavage of the C-Cl bond.
Diagram 2: Nitro Group Reduction Workflow
Sources
Application Note: Accelerated Synthesis of Bio-active Scaffolds via Microwave-Assisted Reactions of 2-Chloro-6-fluoro-3-nitrobenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 2-Chloro-6-fluoro-3-nitrobenzonitrile in Microwave Chemistry
In the landscape of modern medicinal chemistry and materials science, the demand for rapid and efficient synthetic routes to novel molecular architectures is paramount. This compound stands out as a highly versatile and reactive building block. Its unique substitution pattern—featuring two distinct halogen leaving groups (chlorine and fluorine) activated by the powerful electron-withdrawing effects of a nitro and a cyano group—renders it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.
The strategic placement of the fluorine atom ortho to the nitro group and the chlorine atom para to the cyano group creates a fascinating case of regioselectivity. Generally, in SNAr reactions, fluorine is a better leaving group than chlorine due to the higher polarization of the C-F bond, which makes the attached carbon more susceptible to nucleophilic attack.[1] The strong electron-withdrawing nature of the nitro and cyano groups further depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[2][3]
When coupled with microwave-assisted synthesis, the inherent reactivity of this compound is significantly amplified. Microwave irradiation offers a non-classical heating method that utilizes the ability of polar molecules to transform electromagnetic energy into heat.[4] This results in rapid, uniform heating, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced product purity compared to conventional heating methods.[5][6] This application note provides detailed protocols and insights into leveraging this synergy for the efficient synthesis of valuable chemical entities.
Core Principles: Why Microwave Irradiation Excels
Microwave chemistry leverages the interaction of a high-frequency electric field with molecules possessing a dipole moment.[7][8] This interaction leads to rapid heating through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the protocols below, attempt to align with the oscillating electric field of the microwave. This rapid reorientation creates molecular friction, which generates heat.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this movement results in the generation of heat.
This direct and uniform heating of the reaction mixture, often referred to as "volumetric heating," circumvents the limitations of conventional heating, where heat is transferred inefficiently through the vessel walls.[8] This can lead to localized superheating at the vessel surface and a significant temperature gradient within the reaction mixture. Microwave heating mitigates these issues, resulting in cleaner reaction profiles and often enabling access to chemical transformations that are difficult to achieve with traditional methods.[8]
Application 1: Synthesis of N-Aryl Amines via Microwave-Assisted SNAr
The reaction of this compound with primary and secondary amines is a cornerstone transformation for the generation of substituted anilines, which are prevalent motifs in a vast array of pharmaceuticals. The higher reactivity of the C-F bond over the C-Cl bond in SNAr reactions typically directs the substitution to the fluorine-bearing carbon.
Experimental Protocol: Microwave-Assisted Synthesis of 2-((4-Methylphenyl)amino)-6-chloro-3-nitrobenzonitrile
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
10 mL microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound, p-toluidine, and a magnetic stir bar.
-
Add DMF and then DIPEA to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes. It is crucial to monitor the internal temperature of the reaction, not just the setpoint of the instrument.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Quench the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Data Summary: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Temperature | 120 °C | 120 °C |
| Reaction Time | 10 minutes | 8 hours |
| Yield | >90% | ~75% |
| Purity | High (often requires minimal purification) | Moderate (byproducts often observed) |
Workflow Diagram
Sources
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- 3. [PDF] Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines | Semantic Scholar [semanticscholar.org]
- 4. Microwave Assisted Synthesis of Fluoro Substituted Quinoxaline Derivatives for Antimicrobial Studies – Oriental Journal of Chemistry [orientjchem.org]
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-fluoro-3-nitrobenzonitrile
Introduction: The Strategic Value of 2-Chloro-6-fluoro-3-nitrobenzonitrile
This compound (CAS No. 226419-18-7) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a nitrile, a nitro group, and two different halogens—presents a rich platform for selective, sequential chemical modifications. The electron-withdrawing nature of the cyano and nitro groups significantly influences the reactivity of the aryl ring, while the chloro and fluoro substituents offer distinct handles for modern synthetic transformations.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth exploration of the application of these powerful reactions to this compound. The primary focus will be on the activation of the C-Cl bond, which is generally less reactive than corresponding C-Br or C-I bonds, necessitating the use of advanced catalytic systems. We will delve into the causality behind experimental design, offering detailed protocols for key transformations and highlighting the critical parameters that ensure success.
Core Mechanistic Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[2][4] This cycle universally consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation / Amine Coordination: In C-C coupling reactions, an organometallic reagent (e.g., organoboron, organotin) transfers its organic group to the palladium center.[5] In C-N coupling, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Caption: General Palladium Catalytic Cycle for Cross-Coupling Reactions.
Critical Safety and Handling Precautions
Working with this compound and the associated reagents for palladium-catalyzed reactions requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[6][7]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust, vapors, or aerosols.[8]
-
Reagent Toxicity:
-
This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7][8]
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid contamination and exposure.
-
Phosphine Ligands: Many are air-sensitive and/or toxic. Handle under an inert atmosphere where necessary.
-
Organotin Reagents (Stille Coupling): Are highly toxic. Extra precautions, including dedicated glassware and waste disposal procedures, are mandatory.[9]
-
-
Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst. Use standard Schlenk line or glovebox techniques for setting up reactions.[10]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures from aryl halides and organoboron reagents.[5][11] For a challenging substrate like this compound, success hinges on overcoming the high activation barrier of the C-Cl bond.
Expertise & Causality: The inertness of the C-Cl bond, compounded by steric hindrance from the ortho-fluoro group, necessitates a highly active catalyst system.[10] Standard catalysts like Pd(PPh₃)₄ are often ineffective. The solution lies in using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10][12] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species. The choice of base is also critical; moderately strong bases like K₃PO₄ or K₂CO₃ are often preferred as they facilitate transmetalation without promoting unwanted side reactions like protodeboronation.[10][13]
Caption: General scheme for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a robust starting point and may require optimization for different boronic acid partners.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) and add this mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 10:1 or 1,4-dioxane/water 10:1) via syringe. The total concentration should be around 0.1-0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[10]
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3.0) | 1,4-Dioxane | 110 | 80-90 |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.0) | Toluene | 100 | 75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[14][15] This reaction is particularly valuable in pharmaceutical development, where the aniline moiety is a common structural motif.[3][16]
Expertise & Causality: The catalytic amination of aryl chlorides requires a catalyst system that can facilitate both the challenging oxidative addition and the subsequent C-N bond-forming reductive elimination.[14] The key innovation by Buchwald, Hartwig, and others was the development of highly specialized phosphine ligands.[14][17] For a sterically hindered and electronically deactivated substrate like this compound, ligands such as Josiphos-type ferrocenyl phosphines or biaryl phosphines (e.g., BrettPhos) are often required. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential to deprotonate the amine (or the N-H bond in the palladium-amine adduct), which is a prerequisite for reductive elimination.[15]
Caption: General scheme for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%) and the ligand if not using a precatalyst.
-
Reagent Addition: Add this compound (1.0 equiv.) and a magnetic stir bar.
-
Solvent and Amine: Remove the tube from the glovebox. Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (e.g., morpholine, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C for 4-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Amine Partner | Palladium Source (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BrettPhos | NaOtBu (1.4) | Toluene | 100 | 90-98 |
| n-Butylamine | Pd(OAc)₂ (2) | cataCXium A | LHMDS (1.5) | Dioxane | 90 | 85-95 |
| Aniline | [Pd(allyl)Cl]₂ (1) | Josiphos | K₃PO₄ (2.0) | Toluene | 110 | 70-80 |
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[18] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and copper(I).[19]
Expertise & Causality: The classic Sonogashira mechanism involves two interconnected cycles.[18] The palladium cycle proceeds as described previously. Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., Et₃N, iPr₂NH) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Cl complex. The amine base is crucial, serving both to form the copper acetylide and to neutralize the HX generated in the reaction. For less reactive aryl chlorides, higher temperatures and more robust palladium/ligand systems may be required to drive the initial oxidative addition.
Caption: General scheme for the Sonogashira coupling.
Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 equiv.). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on substrate reactivity, for 6-24 hours.
-
Monitoring & Work-up: Monitor by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, rinsing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Sonogashira Coupling
| Alkyne Partner | Palladium Catalyst (mol%) | Copper Salt (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N (2.5) | THF | 60 | 75-85 |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2/4) | CuI (2) | iPr₂NH (3.0) | DMF | 80 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3.0) | Toluene | 70 | 70-80 |
Additional Coupling Methodologies
While Suzuki and Buchwald-Hartwig reactions are often the primary choices, other cross-coupling reactions can offer unique advantages for specific synthetic goals.
Heck Reaction
The Heck reaction couples the aryl chloride with an alkene, such as styrene or an acrylate, to form a substituted alkene.[1][20] This reaction is highly valuable for C-C bond formation and vinylation.[21] The reaction with aryl chlorides typically requires higher temperatures and often benefits from phosphine-free catalyst systems or specialized ligands.[21][22] A base, such as triethylamine or potassium carbonate, is required to regenerate the catalyst.[20]
Stille Coupling
The Stille reaction utilizes organostannane reagents to couple with the aryl chloride.[9][23] Its primary advantage is an exceptionally broad tolerance for sensitive functional groups.[24] However, the high toxicity of organotin reagents and byproducts is a significant drawback that necessitates stringent handling procedures and limits its application in industrial settings.[9][25] The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation from tin, and reductive elimination.[9][26]
Conclusion
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The successful functionalization of its C-Cl bond is readily achievable with modern, highly active catalyst systems. By carefully selecting the appropriate combination of palladium source, ligand, base, and solvent, researchers can efficiently synthesize a diverse array of complex molecules. The protocols and principles outlined in this guide provide a solid foundation for leveraging this valuable building block in drug discovery and materials science research, emphasizing a causality-driven approach to experimental design.
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- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. organic-chemistry.org [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. uwindsor.ca [uwindsor.ca]
- 25. Stille Coupling [organic-chemistry.org]
- 26. youtube.com [youtube.com]
Synthesis of Novel Quinazoline-Based Anti-Cancer Agents from 2-Chloro-6-fluoro-3-nitrobenzonitrile: Application Notes and Protocols
Introduction: The Quinazoline Scaffold in Oncology and the Strategic Utility of 2-Chloro-6-fluoro-3-nitrobenzonitrile
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved anti-cancer drugs.[1] These compounds predominantly function as kinase inhibitors, targeting key signaling pathways that are dysregulated in various malignancies.[2][3] A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical driver of cell proliferation and survival in many cancers.[4][5] The development of potent and selective EGFR inhibitors, such as gefitinib and erlotinib, has revolutionized the treatment of certain solid tumors.[6]
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel quinazoline-based anti-cancer agents, utilizing the strategically functionalized starting material, this compound. The unique arrangement of the chloro, fluoro, nitro, and nitrile groups on this aromatic ring offers a versatile platform for the construction of diverse quinazoline libraries. The electron-withdrawing nature of the nitro and nitrile groups, coupled with the presence of two distinct halogen leaving groups, allows for a series of controlled and regioselective transformations.
This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel oncology therapeutics. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and references to authoritative literature.
Synthetic Strategy Overview: From Starting Material to a Potent Kinase Inhibitor Scaffold
The overall synthetic strategy involves a multi-step sequence to construct the quinazoline core and subsequently introduce a pharmacophoric side chain known to confer potent kinase inhibitory activity. The key transformations are:
-
Reduction of the Nitro Group: Selective reduction of the 3-nitro group to an amino group, yielding the critical intermediate, 2-amino-6-chloro-3-fluorobenzonitrile.
-
Quinazolinone Ring Formation: Cyclization of the aminobenzonitrile intermediate to form the core 7-chloro-8-fluoroquinazolin-4(3H)-one scaffold.
-
Activation of the Quinazolinone: Chlorination of the 4-oxo group to yield a reactive 4-chloroquinazoline intermediate.
-
Introduction of the Pharmacophore: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with a selected aniline derivative to furnish the final, biologically active quinazoline-based anti-cancer agent.
Sources
- 1. PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-fluoro-3-nitrobenzonitrile
Welcome to the dedicated technical support guide for 2-Chloro-6-fluoro-3-nitrobenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of synthesizing and utilizing this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your reaction outcomes. Our approach is grounded in mechanistic principles and supported by authoritative literature to ensure scientific integrity and practical success.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for this compound?
A1: While a single, optimized literature procedure for this specific molecule is not widely published, a highly plausible and efficient route involves the nitration of 2-chloro-6-fluorobenzonitrile. This approach is analogous to the synthesis of similar nitroaromatic compounds.[1] The starting material, 2-chloro-6-fluorobenzonitrile, is commercially available. The key transformation is the regioselective introduction of a nitro group at the C3 position, directed by the existing chloro and fluoro substituents.
Q2: What are the primary applications of this compound in drug discovery and development?
A2: This molecule is a valuable building block due to its multiple reaction sites. The electron-deficient aromatic ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the chloro group can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] The nitro group can be reduced to an amine, providing a handle for further functionalization, and the nitrile group can be hydrolyzed to a carboxylic acid. This multi-functionality allows for the synthesis of complex heterocyclic structures and substituted biaryl compounds, which are common motifs in medicinal chemistry.
Q3: In Nucleophilic Aromatic Substitution (SNAr) reactions, which halogen is more likely to be displaced: chlorine or fluorine?
A3: In SNAr reactions on electron-deficient rings, fluorine is generally a better leaving group than chlorine. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of the highly electronegative fluorine atom.[4] This polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, when reacting this compound with a nucleophile, substitution of the fluorine atom is expected to be the major pathway under kinetic control.
Q4: Is the nitro group on this molecule easily reduced? What conditions are recommended to avoid dehalogenation?
A4: Yes, the nitro group can be selectively reduced to a primary amine. To avoid concurrent dehalogenation (hydrodechlorination), which can occur with catalysts like Palladium on carbon (Pd/C) under hydrogenation conditions, milder and more chemoselective reagents are recommended.[5] Reagents such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or iron powder in acidic media (e.g., acetic acid or ammonium chloride) are effective for reducing the nitro group while preserving the chloro and fluoro substituents.[6][7]
Troubleshooting Guide: Synthesis and Key Reactions
This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Part 1: Synthesis via Nitration of 2-Chloro-6-fluorobenzonitrile
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield / Incomplete Reaction | 1. Insufficient Nitrating Agent: The molar ratio of the nitrating agent (e.g., HNO₃) to the substrate is too low. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome, leading to a sluggish conversion rate.[8] 3. Poor Mixing: In a biphasic system (e.g., H₂SO₄/HNO₃), inefficient stirring can limit the interfacial area where the reaction occurs. | 1. Optimize Stoichiometry: Increase the molar equivalents of nitric acid to 1.1-1.2 relative to the substrate. This ensures the nitrating species (NO₂⁺) is not the limiting reagent. 2. Controlled Heating: While initial addition should be cold (0-5 °C) to control the exotherm, allow the reaction to warm to room temperature or slightly above (e.g., 40-50 °C) to drive it to completion. Monitor via TLC or GC. 3. Ensure Vigorous Stirring: Use a mechanical stirrer for larger scales to ensure the mixture is homogenous and mass transfer is efficient. |
| Formation of Multiple Isomers | 1. Incorrect Nitrating Conditions: The regioselectivity of nitration is highly dependent on the acid mixture and temperature. 2. High Reaction Temperature: Higher temperatures can reduce the selectivity of the reaction, leading to the formation of undesired isomers.[8] | 1. Use a Standard Nitrating Mixture: A mixture of concentrated sulfuric acid and nitric acid is standard for generating the nitronium ion (NO₂⁺) and typically provides good regioselectivity. The strong acid protonates nitric acid, facilitating the loss of water to form the electrophile. 2. Strict Temperature Control: Add the nitric acid dropwise to the solution of the substrate in sulfuric acid at 0-5 °C. Maintain this low temperature during addition to control the reaction rate and improve selectivity. |
| Product is Dark/Oily | 1. Over-Nitration/Side Reactions: Excessive heating or prolonged reaction times can lead to the formation of dinitro compounds or other oxidative side products. 2. Decomposition: The product or starting material may be unstable under the harsh acidic conditions at elevated temperatures. | 1. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent byproduct formation. 2. Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[9] |
Part 2: Downstream Reactions (SNAr and Suzuki Coupling)
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in Suzuki Coupling | 1. Catalyst Inactivity: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step. The chosen palladium catalyst/ligand system may not be active enough.[3] 2. Steric Hindrance: The presence of two ortho-substituents (Cl and F) sterically hinders the approach of the palladium catalyst to the C-Cl bond.[3] 3. Protodeboronation: The boronic acid coupling partner can be degraded, especially in the presence of water and a strong base, before transmetalation occurs. | 1. Use a High-Activity Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the difficult oxidative addition step for aryl chlorides.[2][3] 2. Elevated Temperature: Higher temperatures (e.g., 80-120 °C) are often required to overcome the steric hindrance and facilitate the catalytic cycle. 3. Choice of Base and Solvent: Use a milder base like K₃PO₄ or Cs₂CO₃. Ensure solvents are properly degassed to prevent catalyst oxidation and boronic acid homocoupling. |
| Poor Selectivity in SNAr | 1. Reaction at Both Halogen Sites: Under harsh conditions (high temperature, strong nucleophile), substitution may occur at both the C-F and C-Cl positions. 2. Reaction with the Nitro Group: Very strong nucleophiles or reducing nucleophiles can potentially interact with the nitro group. | 1. Control Reaction Conditions: Use milder conditions (lower temperature, shorter reaction time) to favor substitution at the more reactive C-F bond. Stoichiometric control of the nucleophile (e.g., 1.0-1.1 equivalents) can also limit double substitution. 2. Choose Nucleophile Carefully: Select nucleophiles that are compatible with the nitro group. For example, when using amine nucleophiles, a non-nucleophilic external base (e.g., K₂CO₃, Et₃N) is often added to neutralize the HX formed. |
| Hydrolysis of Nitrile Group | 1. Presence of Strong Acid/Base and Water: The nitrile group is susceptible to hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.[9] | 1. Maintain Anhydrous Conditions: For reactions where hydrolysis is not desired, use anhydrous solvents and reagents. 2. Neutral or Mild Conditions: Whenever possible, perform reactions under neutral or mildly basic/acidic conditions to preserve the nitrile functionality. If a strong base is required (e.g., for Suzuki coupling), minimize reaction time and temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol is based on established procedures for the nitration of similar aromatic compounds.[1]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloro-6-fluorobenzonitrile (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 volumes) while maintaining the internal temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) to a small amount of concentrated H₂SO₄. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product should precipitate.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Sources
- 1. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Quinazoline Synthesis from 2-Chloro-6-fluoro-3-nitrobenzonitrile
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives from the challenging precursor, 2-Chloro-6-fluoro-3-nitrobenzonitrile. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve your reaction yields.
The synthesis of substituted quinazolines is a cornerstone in medicinal chemistry, as this scaffold is present in numerous approved drugs. The starting material, this compound, presents a unique set of challenges and opportunities due to its specific substitution pattern. The presence of two different ortho-halogen atoms, a reducible nitro group, and a nitrile functionality necessitates a carefully planned synthetic strategy. This guide will walk you through a validated two-step approach, highlighting critical parameters and providing solutions to potential pitfalls.
Proposed Synthetic Pathway
The most logical and efficient route to a quinazoline core from this compound involves a two-step sequence:
-
Selective Reduction of the Nitro Group: The nitro group is selectively reduced to an amine to generate the key intermediate, 3-amino-2-chloro-6-fluorobenzonitrile.
-
Cyclization to the Quinazoline Ring: The resulting ortho-amino benzonitrile is then cyclized with a suitable one-carbon source to form the 8-chloro-6-fluoroquinazoline ring system.
Figure 1: Proposed two-step synthesis of 8-chloro-6-fluoroquinazoline derivatives.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the synthesis in a question-and-answer format, providing both theoretical explanations and practical solutions.
Part 1: Selective Nitro Reduction
Q1: My nitro group reduction is incomplete or slow. What are the likely causes and how can I improve it?
A1: Incomplete reduction is a common issue. The primary causes are often related to the choice and activity of the reducing agent, as well as the reaction conditions. For this specific substrate, a highly selective method is required to avoid dehalogenation or reduction of the nitrile group.
-
Expertise & Experience: The most reliable and widely cited method for the selective reduction of an aromatic nitro group in the presence of halogens and a nitrile is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a polar protic solvent like ethanol or ethyl acetate.[1] Catalytic hydrogenation can be an alternative, but care must be taken to avoid dehalogenation.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your SnCl₂·2H₂O is of high purity and has not been excessively exposed to air, as it can oxidize.
-
Stoichiometry: For a complete reduction, an excess of the reducing agent is typically required. Start with at least 3-4 equivalents of SnCl₂·2H₂O. If the reaction is still sluggish, you can incrementally increase the equivalents.
-
Temperature: While the reaction often proceeds at room temperature, gentle heating to 40-50 °C can significantly increase the reaction rate without promoting side reactions.
-
Solvent: Ethanol and ethyl acetate are excellent choices. Ensure your solvent is of sufficient purity and is anhydrous if using other reducing agents like NaBH₄ with an additive.
-
Q2: I am observing dehalogenation (loss of chlorine or fluorine) during the nitro reduction. How can I prevent this?
A2: Dehalogenation is a known side reaction, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).
-
Expertise & Experience: To circumvent dehalogenation, avoid using Pd/C. Raney Nickel is a suitable alternative for catalytic hydrogenation in this context as it is generally less prone to causing dehalogenation.[2] However, the aforementioned SnCl₂·2H₂O method is highly chemoselective and typically does not affect aryl halides.[1]
-
Recommended Protocol: Stick with the SnCl₂·2H₂O method as the primary choice to ensure the preservation of both the chloro and fluoro substituents.
Part 2: Quinazoline Ring Cyclization
Q3: The cyclization of 3-amino-2-chloro-6-fluorobenzonitrile is giving a low yield. What factors should I investigate?
A3: Low yields in the cyclization step can be attributed to several factors, including the choice of the one-carbon source, reaction conditions, and the electronic properties of your intermediate.
-
Expertise & Experience: The amino group in your intermediate is deactivated by the two electron-withdrawing halogen substituents, making it less nucleophilic. Therefore, forcing conditions or a highly electrophilic C1 source may be necessary. Common methods for cyclizing 2-aminobenzonitriles include heating with formic acid, triethyl orthoformate with an acid catalyst, or formamide.
-
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for low cyclization yield.
-
Detailed Solutions:
-
Choice of C1 Source:
-
Formic Acid: Refluxing in formic acid is a straightforward method. If the yield is low, ensure the formic acid is of high purity and consider extending the reaction time.
-
Triethyl Orthoformate: This reagent, in combination with an acid catalyst like p-toluenesulfonic acid (p-TsOH), can be very effective. The in situ formation of a more reactive imidate intermediate can facilitate the cyclization.
-
-
Reaction Temperature: Due to the deactivated nature of the aniline, higher temperatures (reflux) are likely necessary.
-
Catalysis: If using triethyl orthoformate, the amount and type of acid catalyst can be critical. If the reaction is acid-catalyzed, ensure that the conditions are not so harsh as to cause decomposition or side reactions.
-
Q4: I have isolated a byproduct with the loss of fluorine. What is happening and how can I avoid it?
A4: The formation of a byproduct with the loss of fluorine strongly suggests an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Causality: The newly formed amino group at C3 can act as an internal nucleophile, attacking either the carbon bearing the chlorine (at C2) or the carbon bearing the fluorine (at C6). In electron-deficient aromatic systems, fluorine is a more facile leaving group than chlorine due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[3] Therefore, an intramolecular attack on the C-F bond to form a five-membered ring is a plausible side reaction.
Figure 3: Potential intramolecular SNAr side reaction leading to a five-membered ring byproduct.
-
Preventative Measures:
-
Temperature Control: This side reaction is likely to be more prevalent at higher temperatures. If you are observing this byproduct, try running the cyclization at the lowest effective temperature.
-
Rapid Cyclization: Choose a cyclization method that proceeds rapidly under milder conditions to favor the desired intermolecular reaction with the C1 source over the intramolecular side reaction.
-
Protecting Group Strategy: In more complex cases, transient protection of the amino group could be considered, although this adds steps to the synthesis.
-
Q5: My final product is a quinazolinone instead of a quinazoline. Why did this happen?
A5: The formation of a quinazolinone indicates that the nitrile group has been hydrolyzed to a primary amide at some stage, which then cyclized.
-
Causality: Prolonged heating in the presence of strong acid or base can lead to the hydrolysis of the nitrile to an amide. This amide can then participate in the cyclization to form a quinazolinone. For instance, the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with a formamide, can be prone to quinazolinone formation.[4]
-
Solutions:
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to minimize water availability for hydrolysis.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reaction and hydrolysis.
-
Choice of Reagents: Using reagents like triethyl orthoformate under anhydrous acidic conditions is generally less prone to causing nitrile hydrolysis than prolonged heating in aqueous formic acid.
-
Experimental Protocols
Protocol 1: Selective Reduction of this compound
-
To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material), add SnCl₂·2H₂O (4.0 eq).
-
Stir the resulting suspension at 50 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Basify the mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-chloro-6-fluorobenzonitrile, which can often be used in the next step without further purification.
Protocol 2: Cyclization to 8-Chloro-6-fluoro-4-hydroxyquinazoline
-
In a round-bottom flask equipped with a reflux condenser, add 3-amino-2-chloro-6-fluorobenzonitrile (1.0 eq) and formic acid (15 mL per gram of starting material).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water with stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 8-chloro-6-fluoro-4-hydroxyquinazoline.
Data Summary
The following table summarizes the key reaction parameters and their expected impact on the synthesis.
| Parameter | Step 1: Nitro Reduction | Step 2: Cyclization | Rationale & Key Considerations |
| Solvent | Ethanol, Ethyl Acetate | Formic Acid, Dioxane | Polar solvents are generally preferred. For cyclization, the solvent choice depends on the C1 source. |
| Temperature | 25-50 °C | 100-150 °C (Reflux) | Higher temperatures may be needed for cyclization due to the deactivated aniline intermediate. |
| Key Reagent | SnCl₂·2H₂O | Formic Acid / Triethyl Orthoformate | SnCl₂·2H₂O offers high chemoselectivity. The choice of C1 source for cyclization is critical for yield. |
| Potential Byproducts | Dehalogenated amines (with Pd/C) | Intramolecular SNAr product, Quinazolinone | Careful selection of reagents and conditions is crucial to minimize byproduct formation. |
References
-
Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
-
Organic Chemistry Portal. (2021). Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Niementowski quinoline synthesis. Wikipedia. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Byproduct Formation in Reactions with 2-Chloro-6-fluoro-3-nitrobenzonitrile
Welcome to the technical support center for 2-Chloro-6-fluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we address common challenges related to byproduct formation through a series of troubleshooting guides and frequently asked questions. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your reactions with this compound.
Issue 1: An Unexpected Peak in my LC-MS/GC-MS Analysis with a Mass Corresponding to the Hydrolysis Product.
Question: I reacted this compound with a primary amine in DMSO with K₂CO₃ at 80°C. My desired product is the substituted amine at the fluorine position. However, I see a significant byproduct with a mass 17 amu higher than my expected product. What is this, and how can I avoid it?
Answer:
Causality: The observed byproduct is likely the corresponding amide, 2-(substituted-amino)-6-chloro-3-nitrobenzamide, resulting from the hydrolysis of the nitrile group. Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids under both acidic and basic conditions, especially at elevated temperatures.[1] The presence of water in your solvent or reagents, or the use of a basic catalyst like potassium carbonate, can facilitate this unwanted reaction.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Use anhydrous grades of reagents, including your amine and base.
-
-
Optimize Reaction Temperature:
-
If possible, run the reaction at a lower temperature. While this may slow down the desired nucleophilic aromatic substitution (SNAr), it will disproportionately reduce the rate of nitrile hydrolysis.
-
-
Choice of Base:
-
Consider using a non-nucleophilic, non-basic scavenger for the HF produced, or a weaker base that is less likely to promote hydrolysis.
-
Experimental Protocol: Minimizing Nitrile Hydrolysis
-
Dry a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 2 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Add the amine nucleophile (1.1 eq).
-
Stir the reaction mixture at a reduced temperature (e.g., 60°C) and monitor the progress by TLC or LC-MS.
Issue 2: My Reaction Yield is Low, and I've Isolated a High Molecular Weight Byproduct.
Question: I'm performing a reaction with this compound and a phenoxide nucleophile. My yield of the desired ether is low, and I've isolated a symmetrical byproduct with a mass approximately double that of the starting material. What could this be?
Answer:
Causality: This high molecular weight byproduct is likely the bis-ether, bis(2-cyano-3-nitro-6-chlorophenyl) ether. This can form if a small amount of water is present in the reaction mixture. The water can hydrolyze the starting material to form the corresponding phenol, which then acts as a nucleophile and reacts with another molecule of the starting material. A similar phenomenon has been observed in related fluoronitrobenzene chemistries.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for bis-ether byproduct formation.
Prevention Strategies:
-
Strict Anhydrous Technique: As with nitrile hydrolysis, the rigorous exclusion of water is paramount.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Adding the phenoxide nucleophile to the solution of this compound can sometimes help to ensure the desired reaction pathway is favored.
Issue 3: I am observing substitution at the chlorine position instead of the fluorine position.
Question: My analytical data suggests that my nucleophile has displaced the chlorine atom instead of the fluorine atom. I thought the fluorine was the more reactive leaving group. Why is this happening?
Answer:
Causality: In nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings, fluoride is generally a much better leaving group than chloride. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, and the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and better able to stabilize the developing negative charge in the transition state.
It is highly unusual to observe substitution at the chlorine position over the fluorine. If you are seeing this, consider the following possibilities:
-
Misidentification of Isomers: Ensure your analytical data (e.g., 2D NMR, X-ray crystallography) unequivocally confirms the structure.
-
Alternative Reaction Mechanism: While unlikely for this substrate, consider if your conditions could be promoting a different, non-SNAr mechanism where chloride is a better leaving group.
-
Contaminated Starting Material: Verify the purity and identity of your this compound starting material.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is most reactive towards nucleophiles?
A1: The position bearing the fluorine atom (C-6) is the most reactive site for nucleophilic aromatic substitution. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic, and the electron-withdrawing nitro and cyano groups further activate the ring for nucleophilic attack.
Q2: Can the nitro group be displaced?
A2: While less common than halogen displacement, the nitro group can act as a leaving group in some SNAr reactions, a process known as denitration.[2] This typically requires harsh conditions and highly reactive nucleophiles. For most standard applications, the fluorine atom will be selectively displaced.
Q3: What are the best solvents for reactions with this compound?
A3: Polar aprotic solvents are generally preferred as they can solvate the cation of the base and the intermediate Meisenheimer complex without interfering with the nucleophile. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
The choice of solvent can influence reaction rates and byproduct profiles, so optimization may be necessary for your specific application.
Q4: How can I purify my product from unreacted starting material and byproducts?
A4: Column chromatography on silica gel is the most common method for purifying products from these reactions. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Recrystallization can also be a powerful purification technique if your product is a solid.
Data Presentation
Table 1: Common Byproducts and Their Formation Pathways
| Byproduct Name | Structure | Formation Pathway | Prevention Strategy |
| 2-(substituted-amino)-6-chloro-3-nitrobenzamide | R-NH-C₆H₂(Cl)(NO₂)(CONH₂) | Hydrolysis of the nitrile group in the presence of water and acid/base. | Strict anhydrous conditions, lower reaction temperature. |
| bis(2-cyano-3-nitro-6-chlorophenyl) ether | [C₆H₂(Cl)(NO₂)(CN)]₂O | Reaction of the starting material with its hydrolysis product (the corresponding phenol) in the presence of water. | Strict anhydrous conditions, inert atmosphere. |
| 2-Chloro-6-hydroxy-3-nitrobenzonitrile | HO-C₆H₂(Cl)(NO₂)(CN) | Hydrolysis of the C-F bond. | Control of water content and basicity. |
Visualizing Reaction Pathways
Caption: Desired vs. common side reaction pathways.
References
- U.S. Patent 5,478,963. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Eckhardt, M., Rudolph, J., Richter, E., & Hübner, J. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1442–1446. [Link]
-
Miller, J., & Williams, G. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(8), 1779-1784. [Link]
-
Bharate, S. B., et al. (2013). Synthesis and characterization of 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1642. [Link]
-
Kumar, A., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Journal of Pharmaceutical Sciences and Research, 7(4), 1585-1590. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- CN Patent 105646233A. (2016). Preparation process of 2-chloro-6-fluoroaniline.
- CN Patent 113234077B. (2021). Synthesis method of 2-amino-6-chloropurine.
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Doubtnut. (2020, May 6). [Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at. YouTube. [Link]
-
Al-Howsaway, H. O. M., et al. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2008(1), 48-52. [Link]
-
LibreTexts Chemistry. (2020, July 1). 21.5: Hydrolysis of nitriles. [Link]
-
Zhang, M., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Filo. (2024, December 10). Choose the compound in each of the following pairs that reacts faster with sodium methoxide in methanol. [Link]
-
Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Molecules, 22(10), 1649. [Link]
-
Eckhardt, M., et al. (2020). methanone: structural characterization of a side product in benzo-thia-zinone synthesis. Acta Crystallographica Section E Crystallographic Communications, 76(Pt 9), 1442-1446. [Link]
-
SpectraBase. (n.d.). benzamide, 3-bromo-N-[2-[(2-chloro-6-nitrophenyl)amino]ethyl]-. [Link]
-
Hassan, H. M., et al. (2011). Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic. Journal of Chemical and Pharmaceutical Research, 3(1), 388-394. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Hamed, E. A., et al. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Journal of Physical Organic Chemistry, 13(10), 613-620. [Link]
-
ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]
-
PubChem. (n.d.). 3-Nitrobenzamide. [Link]
Sources
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- 2. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Overcoming challenges in the synthesis of quinazolinones from 2-Chloro-6-fluoro-3-nitrobenzonitrile
Technical Support Center: Synthesis of Quinazolinones from 2-Chloro-6-fluoro-3-nitrobenzonitrile
Welcome to the technical support resource for researchers navigating the synthesis of quinazolinone scaffolds from the highly functionalized precursor, this compound. This guide is designed to provide in-depth, field-proven insights into the common challenges, troubleshooting strategies, and frequently asked questions associated with this specific synthetic pathway.
Foundational Strategy & Mechanistic Overview
The synthesis of a quinazolinone core from this compound is a multi-step process that leverages the unique electronic properties of the starting material. The presence of three distinct functionalities—a nitrile, a nitro group, and two different halogen atoms—offers multiple reaction handles but also introduces significant challenges in selectivity and control.
The most logical and commonly pursued synthetic pathway involves two key transformations:
-
Selective Reduction: The nitro group is reduced to a primary amine, yielding a 2-amino-benzonitrile intermediate. This step is critical as the amine is essential for the subsequent cyclization.
-
Heterocycle Formation (Cyclization): The resulting 2-aminobenzonitrile derivative is then cyclized with a suitable one-carbon (C1) or multi-carbon building block to construct the pyrimidinone ring of the quinazolinone scaffold.
The powerful electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups makes the aromatic ring highly electron-deficient.[1] This profoundly activates the ortho and para positions for nucleophilic aromatic substitution (SNAr), a key consideration for potential side reactions or alternative synthetic designs.[1]
General Synthetic Workflow
Below is a diagram illustrating the principal synthetic transformation discussed in this guide.
Caption: High-level workflow for quinazolinone synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter during the synthesis in a practical question-and-answer format.
Question 1: My nitro group reduction is low-yielding or results in multiple products. What are the likely causes and solutions?
This is the most frequent and critical challenge. The goal is to selectively reduce the nitro group without affecting the nitrile or, more importantly, causing dehalogenation.
Possible Causes & Solutions:
-
Cause A: Unwanted Dehalogenation. Catalytic hydrogenation (e.g., H₂ with Pd/C) is notorious for causing hydrodehalogenation, especially with aryl chlorides and fluorides.
-
Expert Recommendation: Prioritize chemical reduction methods over catalytic hydrogenation. Reagents like stannous chloride (SnCl₂) in an acidic medium (like concentrated HCl) or iron powder (Fe) in acetic acid or HCl are highly effective for selectively reducing nitro groups in the presence of halogens and nitriles.[1]
-
-
Cause B: Nitrile Group Reduction. Overly harsh reducing agents (like LiAlH₄) will reduce the nitrile group in addition to the nitro group.
-
Expert Recommendation: Stick to chemoselective reagents. SnCl₂ is an excellent choice as it shows high selectivity for the nitro group over the nitrile.
-
-
Cause C: Incomplete Reaction. Insufficient equivalents of the reducing agent, low temperature, or short reaction times can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.
-
Increase Equivalents: For SnCl₂ reductions, ensure at least 3-4 equivalents are used.
-
Control Temperature: While some heating may be necessary to initiate the reaction, excessive heat can promote side reactions. Start at room temperature and gently warm if needed.
-
-
Troubleshooting Flowchart: Nitro Group Reduction
Caption: Decision tree for troubleshooting the selective reduction step.
Question 2: The final cyclization step to form the quinazolinone is not working. What should I optimize?
Once you have the 2-amino-benzonitrile intermediate, forming the quinazolinone ring requires condensation with a C1 source. Low yields here often point to issues with reaction conditions or the choice of cyclizing agent.
Possible Causes & Solutions:
-
Cause A: Poor Reactivity of C1 Source. Some C1 sources require harsh conditions.
-
Expert Recommendation: Triethyl orthoformate in the presence of an acid catalyst (like p-toluenesulfonic acid) or simply heating with formamide are classic and effective methods.[2] For a milder approach, heating the aminobenzonitrile with formic acid can also yield the desired product.
-
-
Cause B: Suboptimal Reaction Conditions. The cyclization is often a dehydration or condensation reaction that can be equilibrium-driven.
-
Troubleshooting Steps:
-
Solvent Choice: High-boiling point polar aprotic solvents like DMF or DMSO can be effective.[3] Some reactions work well under solvent-free conditions.[4]
-
Temperature: These reactions often require elevated temperatures (120-180 °C) to drive off water or alcohol byproducts.
-
Catalysis: If using an orthoester, ensure an acid catalyst is present. For other methods, exploring copper-catalyzed cyclizations can be a powerful alternative, as they often proceed under milder conditions.[5][6][7]
-
-
-
Cause C: Intermediate Instability. The 2-aminobenzonitrile intermediate might be unstable under prolonged heating, leading to decomposition or polymerization.
Question 3: I am struggling with the purification of the final quinazolinone product. What are the best practices?
Quinazolinones are often crystalline solids but can be challenging to purify from unreacted intermediates and colored impurities.
Troubleshooting Steps:
-
1. Initial Workup: After the reaction, quenching with water and extracting with an organic solvent (like ethyl acetate or dichloromethane) is a standard first step. A wash with a saturated sodium bicarbonate solution can help remove acidic catalysts or byproducts.
-
2. Column Chromatography: This is the most versatile purification technique.[8]
-
Stationary Phase: Silica gel is the standard choice.[8]
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for moderately polar quinazolinones. For more polar analogs, a dichloromethane/methanol system may be necessary.[8] Always develop the solvent system using TLC first to ensure good separation.
-
-
3. Recrystallization: If the product is sufficiently pure after chromatography (>90%), recrystallization is an excellent final step to obtain highly pure, crystalline material.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Troubleshooting Recrystallization: If the yield is low, it may be due to high solubility in the cold solvent or premature crystallization. To fix this, minimize the amount of hot solvent used and preheat the filtration apparatus.[8] If colored impurities co-crystallize, a charcoal treatment may be necessary.
-
| Purification Challenge | Recommended Action | Rationale |
| Multiple close-running spots on TLC | Perform flash column chromatography with a shallow solvent gradient. | A shallow gradient increases the resolution between compounds with similar polarities. |
| Product is an oil, not a solid | Attempt to co-evaporate with a non-polar solvent like hexane to induce crystallization. If that fails, rely on meticulous chromatography. | Some quinazolinones have low melting points or may be trapped with residual solvent. |
| Persistent colored impurities | After chromatography, perform a recrystallization with an activated charcoal treatment. | Charcoal is effective at adsorbing high molecular weight, colored byproducts. |
Frequently Asked Questions (FAQs)
-
Q: Why use this compound? What is the role of each substituent?
-
A: The nitro group serves as a masked amine, which is essential for the cyclization. Its strong electron-withdrawing nature also activates the ring. The nitrile group is a key part of the eventual quinazolinone ring system. The chloro and fluoro groups provide sites for further functionalization via SNAr reactions, making this a valuable scaffold for creating libraries of compounds in drug discovery.[9]
-
-
Q: Could I perform a nucleophilic substitution on the chloro or fluoro group before the nitro reduction?
-
A: Yes, this is a valid alternative strategy. The ring is highly activated for SNAr.[1] Generally, the C-F bond is more susceptible to nucleophilic attack than the C-Cl bond in SNAr reactions due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic.[10][11][12] You could, for example, react the starting material with an amine or alkoxide to displace the fluorine, and then proceed with the reduction and cyclization. This would produce a different regioisomer than if functionalization is performed after ring formation.
-
-
Q: Are there any major safety considerations for this synthesis?
-
A: Yes. Stannous chloride (SnCl₂) is corrosive and requires careful handling. Concentrated acids like HCl are highly corrosive. High-temperature reactions in sealed vessels or under microwave irradiation must be conducted with appropriate shielding and pressure monitoring. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Exemplary Experimental Protocols
Protocol 1: Selective Reduction of this compound
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add ethanol (approx. 10 mL per gram of starting material).
-
To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in one portion.
-
Carefully add concentrated hydrochloric acid (HCl, approx. 2 mL per gram of starting material) dropwise. The reaction is exothermic.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Basify the mixture to pH 8-9 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Chloro-2-fluoro-5-aminobenzonitrile. This product can often be used in the next step without further purification.
Protocol 2: Cyclization to form 6-Chloro-5-fluoro-4(3H)-quinazolinone
-
In a round-bottom flask, combine the crude 3-Chloro-2-fluoro-5-aminobenzonitrile (1.0 eq) and triethyl orthoformate (3.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours. Monitor the formation of the product by TLC.
-
After cooling, remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography (Hexane/Ethyl Acetate gradient) or by recrystallization from ethanol to yield the final quinazolinone product.[8]
References
-
Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
-
Vlasov, V. M. (1994). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 63(6), 497-526. [Link]
-
Al-dujaili, L. H., & Al-Kargholi, M. F. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 735787. [Link]
-
Asadi, A., & Al-dujaili, L. H. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 8(42), 23693-23718. [Link]
-
Asadi, A., & Al-dujaili, L. H. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 387-396. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Quinazolin-4(3 H)-ones via the Reaction of 2-Halobenzamides with Nitriles. PubChem. [Link]
-
IOP Publishing. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
-
Asadi, A., & Al-dujaili, L. H. (2013). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 12(1), 73-79. [Link]
-
Smith, A. M., & Whitty, A. (2018). Concerted Nucleophilic Aromatic Substitutions. Israel Journal of Chemistry, 58(1-2), 70-80. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
Khan, K. M., & Perveen, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5621. [Link]
- Google Patents. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Synthesis of Quinazolin-4(3 H)-ones via the Reaction of 2-Halobenzamides with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 10. sci-hub.st [sci-hub.st]
- 11. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 2-Chloro-6-fluoro-3-nitrobenzonitrile with Aliphatic Amines
Welcome to the technical support center for the utilization of 2-Chloro-6-fluoro-3-nitrobenzonitrile in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we address common challenges and frequently asked questions regarding its reactions with aliphatic amines, focusing on potential side reactions and troubleshooting strategies. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when reacting this compound with a primary or secondary aliphatic amine?
A1: The expected major product is the result of a nucleophilic aromatic substitution (SNAr) reaction. In this case, the aliphatic amine will preferentially displace the fluorine atom to yield the corresponding 2-(alkylamino)-6-chloro-3-nitrobenzonitrile.
The aromatic ring of this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1]
While both chlorine and fluorine are good leaving groups in SNAr reactions, fluorine is generally more activating for the ring. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The rate-determining step in SNAr is typically the initial attack of the nucleophile, and the stabilization of the subsequent intermediate is paramount. Therefore, substitution of the fluorine atom is kinetically favored.
Q2: I am observing a significant amount of a di-substituted product in my reaction. What could be the cause and how can I minimize it?
A2: The formation of a di-substituted product, where both the fluorine and chlorine atoms are replaced by the aliphatic amine, is a common side reaction. This typically occurs under forcing reaction conditions or with highly reactive amines.
Causality:
-
Excess Amine: Using a large excess of the aliphatic amine can drive the reaction towards di-substitution.
-
High Temperature: Elevated temperatures provide the necessary activation energy for the less favorable substitution of the chlorine atom after the fluorine has been replaced.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial substitution is complete can lead to the formation of the di-substituted byproduct.
-
Amine Reactivity: Highly nucleophilic and less sterically hindered amines are more prone to di-substitution.
Troubleshooting Guide for Di-substitution:
| Corrective Action | Rationale |
| Stoichiometry Control | Use a controlled amount of the aliphatic amine (e.g., 1.05-1.2 equivalents). This limits the availability of the nucleophile for the second substitution. |
| Temperature Optimization | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for the mono-substitution. Monitor the reaction progress closely by TLC or LC-MS. |
| Reaction Time Monitoring | Stop the reaction as soon as the starting material is consumed to prevent the subsequent substitution of the chlorine atom. |
| Choice of Base | If a base is used to scavenge the generated acid (HF), a non-nucleophilic, hindered base (e.g., diisopropylethylamine) is preferable to an excess of the reacting amine. |
Caption: Decision workflow for minimizing di-substitution.
Q3: My reaction mixture turns a dark color, and I am isolating colored impurities. What is the likely cause?
A3: The formation of dark-colored impurities is a known issue when working with nitroaromatic compounds and amines. Several potential side reactions can contribute to this observation.
Potential Causes:
-
Meisenheimer Complex Formation: The intermediate Meisenheimer complex is often highly colored. While transient, under certain conditions, it can accumulate or lead to colored byproducts.
-
Oxidation of Amines: Aromatic nitro compounds can oxidize amines, leading to a complex mixture of colored products.[2]
-
Side Reactions of the Nitro Group: The nitro group itself can undergo reduction or other transformations in the presence of amines, especially at elevated temperatures, leading to colored species like azo or azoxy compounds.[3]
-
Polymerization/Degradation: At high temperatures, the starting material or product may degrade or polymerize, resulting in tar-like, colored impurities.
Mitigation Strategies:
| Strategy | Explanation |
| Inert Atmosphere | Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. |
| Temperature Control | Avoid excessive heating. Run the reaction at the lowest effective temperature. |
| Purification Method | Activated carbon (charcoal) treatment during workup can be effective in removing colored impurities. Column chromatography is also a standard method for separating the desired product from colored byproducts. |
Q4: I am concerned about the potential for hydrolysis of the nitrile group. Under what conditions is this likely to occur?
A4: Hydrolysis of the benzonitrile group to a benzamide and subsequently to a benzoic acid is a potential side reaction, particularly under basic conditions.
Conditions Favoring Hydrolysis:
-
Presence of Water: The reaction is a hydrolysis, so the presence of water is a prerequisite. Ensure all solvents and reagents are anhydrous if hydrolysis is a concern.
-
Strongly Basic Conditions: The use of strong bases like sodium hydroxide or potassium hydroxide, especially in aqueous or protic solvents, will promote nitrile hydrolysis.[4]
-
Elevated Temperatures: As with most reactions, higher temperatures will accelerate the rate of hydrolysis.
While aliphatic amines are basic, they are generally not strong enough to induce significant nitrile hydrolysis under typical anhydrous reaction conditions. However, if the reaction is run in a protic solvent or if there is significant water present, this side reaction can become more prominent.
Caption: Competing reaction pathways for the nitrile group.
Q5: Does the structure of the aliphatic amine (primary vs. secondary) affect the reaction outcome?
A5: Yes, the structure of the amine can influence both the reaction rate and the potential for side reactions.
-
Primary Amines (R-NH₂): These are generally more reactive and less sterically hindered than secondary amines. This can lead to faster reaction rates but also a higher propensity for di-substitution if the conditions are not carefully controlled. The resulting product will have an N-H bond, which could potentially undergo further reactions in subsequent synthetic steps.
-
Secondary Amines (R₂-NH): These are typically more sterically hindered, which can lead to slower reaction rates. However, the increased steric bulk can also provide greater selectivity for mono-substitution.
In both cases, the basicity and nucleophilicity of the amine play a crucial role. More basic and nucleophilic amines will react more readily.
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | - Insufficient temperature- Low amine nucleophilicity- Steric hindrance | - Gradually increase reaction temperature- Use a more polar aprotic solvent (e.g., DMF, DMSO)- Consider using a stronger, non-nucleophilic base to deprotonate the amine |
| Formation of Di-substituted Product | - Excess amine- High temperature- Prolonged reaction time | - Use 1.05-1.2 equivalents of amine- Lower reaction temperature- Monitor reaction closely and stop upon completion |
| Colored Impurities | - Oxidation of amine- Side reactions of the nitro group- Thermal degradation | - Run under an inert atmosphere- Avoid excessive heat- Use activated carbon during workup |
| Hydrolysis of Nitrile Group | - Presence of water- Strongly basic conditions | - Use anhydrous solvents and reagents- Avoid strong inorganic bases |
| Incomplete Conversion | - Insufficient reaction time- Equilibrium issues | - Increase reaction time and monitor progress- Use a slight excess of the amine |
Experimental Protocols
General Procedure for Mono-substitution with an Aliphatic Amine
Materials:
-
This compound
-
Aliphatic amine (1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Optional: Non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5 equivalents)
-
Reaction vessel with magnetic stirring and inert atmosphere capabilities
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound and the anhydrous solvent.
-
If using a base, add it to the solution.
-
Slowly add the aliphatic amine to the stirred solution at room temperature.
-
Heat the reaction mixture to a predetermined temperature (typically between 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
Sources
Technical Support Center: A Troubleshooting Guide for Nucleophilic Aromatic Substitution with 2-Chloro-6-fluoro-3-nitrobenzonitrile
An in-depth technical guide to the reactivity profile of 2,3-Difluoro-6-nitrobenzonitrile.
This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 2-Chloro-6-fluoro-3-nitrobenzonitrile in nucleophilic aromatic substitution (SNAr) reactions. We will explore the unique reactivity of this substrate, address common experimental challenges in a direct question-and-answer format, and provide validated protocols to ensure successful outcomes.
Foundational Reactivity: Understanding the "Why"
Before troubleshooting, it is critical to understand the inherent chemical behavior of this compound. Its reactivity is governed by the principles of Nucleophilic Aromatic Substitution (SNAr), a mechanism distinct from the more familiar SN1 and SN2 pathways.[1]
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The aromaticity is then restored in a faster second step through the expulsion of a leaving group.
Key Question: Which Halogen is Replaced? The Rule of Regioselectivity
A primary challenge with di-halogenated substrates is predicting which leaving group will be displaced. In this compound, the fluorine atom at the C-6 position is preferentially substituted. This is a critical insight, and the reasoning is twofold:
-
Electronic Activation: The aromatic ring is rendered electron-poor (electrophilic) by two powerful electron-withdrawing groups (EWGs): the nitro (-NO₂) group and the cyano (-CN) group.[4] The stability of the negatively charged Meisenheimer complex is greatest when the EWGs are positioned ortho or para to the site of nucleophilic attack, as this allows for direct delocalization of the negative charge.[1][5]
-
The Fluorine at C-6 is ortho to the strongly activating -NO₂ group.
-
The Chlorine at C-2 is meta to the -NO₂ group. Since ortho/para stabilization is significantly more effective, the C-6 position is the most electronically activated site for nucleophilic attack.
-
-
Leaving Group Ability in SNAr: Unlike in SN1/SN2 reactions, the C-X bond strength is not the primary factor determining the reaction rate because this bond is broken after the rate-determining step.[3] Instead, the rate is dictated by the speed of the initial nucleophilic attack. Fluorine, being the most electronegative element, exerts a powerful inductive effect, polarizing the C-F bond and making the C-6 carbon significantly more electrophilic (i.e., more attractive to an incoming nucleophile).[3][6] This enhanced electrophilicity accelerates the rate-determining attack, making fluorine the most reactive halogen in many SNAr contexts. The established reactivity order for activated aryl halides is often F > Cl > Br > I.[6][7]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during SNAr reactions with this substrate.
Q1: My reaction is extremely slow or shows no conversion. What are the most common causes?
Low or no reactivity typically points to issues with the reaction conditions or reagents, as the substrate itself is highly activated.[8]
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The solvent plays a profound role in SNAr kinetics.[9]
-
Insight: For anionic nucleophiles (e.g., alkoxides, thiolates), polar aprotic solvents like DMSO, DMF, or NMP are strongly recommended. These solvents solvate the counter-cation but leave the nucleophile "naked" and highly reactive.[10]
-
Troubleshooting: If you are using a protic solvent (e.g., methanol, ethanol), it is likely hydrogen-bonding to your nucleophile, severely reducing its nucleophilicity.[11] Switch to a polar aprotic solvent.
-
-
Insufficient Temperature: While the substrate is activated, many SNAr reactions require thermal energy to overcome the activation barrier.
-
Troubleshooting: If running at room temperature, gradually increase the heat (e.g., to 50 °C, then 80 °C) while monitoring the reaction by TLC or HPLC.
-
-
Weak Nucleophile: The nucleophile must be sufficiently strong to attack the electron-deficient ring. If using a neutral nucleophile like an amine or alcohol, a base is often required to deprotonate it in situ, generating the more potent anionic form.
-
Reagent Purity: Water is a common culprit. Anhydrous conditions are crucial, as water can protonate and deactivate anionic nucleophiles. Ensure solvents are dry and reagents are of appropriate quality.
Q2: I'm observing side products, particularly one that seems more polar. What could it be?
The most common side reaction is the hydrolysis of the nitrile (-CN) group .[12] Under basic or acidic conditions, particularly in the presence of water and at elevated temperatures, the nitrile can hydrolyze first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH).[13]
Mitigation Strategies:
-
Strict Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Temperature Control: Avoid excessive temperatures or prolonged heating, as this accelerates the rate of hydrolysis.[13]
-
Choice of Base: Use a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of NaOH or KOH if possible, especially if water is difficult to exclude.
-
Workup Procedure: Quench the reaction carefully and proceed with extraction promptly. Avoid lengthy exposure to strong aqueous acid or base during workup.
Q3: Which base should I use for my reaction?
The choice of base depends on the pKa of the nucleophile.
| Base | Type | Typical Use Case | Comments |
| K₂CO₃ / Cs₂CO₃ | Mild, Inorganic | Deprotonating phenols, thiols, and some amines. | Heterogeneous, but very effective and non-nucleophilic. Cesium carbonate is more soluble and basic, often accelerating reactions. |
| Triethylamine (Et₃N) | Organic Amine | Scavenging HX acid produced when using neutral amine nucleophiles. | Soluble, but can be nucleophilic at high temperatures. Best used as an acid scavenger. |
| DBU | Non-nucleophilic Amidine | Deprotonating alcohols and other weakly acidic nucleophiles. | Strong, non-nucleophilic organic base. Soluble in most organic solvents. |
| NaH / KH | Strong Hydride | Deprotonating alcohols and other weakly acidic nucleophiles. | Highly reactive and requires strict anhydrous conditions. Generates H₂ gas. Use with caution. |
Q4: My desired product is 2-amino-6-chloro-3-nitrobenzonitrile, but I'm getting an isomer. Why?
This outcome is expected. As detailed in Section 1, the C-F bond at position 6 is significantly more reactive than the C-Cl bond at position 2. Your reaction is correctly producing 2-chloro-6-amino-3-nitrobenzonitrile . To synthesize the other isomer, a different starting material would be required.
Validated Experimental Protocol: Synthesis of 2-Chloro-6-(benzylamino)-3-nitrobenzonitrile
This protocol provides a general template for the reaction of this compound with a primary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The starting material should be consumed within 2-6 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-6-(benzylamino)-3-nitrobenzonitrile.
References
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. Available at: [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. BenchChem.
-
Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Available at: [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]
-
ResearchGate. (2015). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC. Available at: [Link]
-
Semantic Scholar. (n.d.). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Available at: [Link]
-
Royal Society of Chemistry. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B. Available at: [Link]
-
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-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
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-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Available at: [Link]
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-
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-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
ResearchGate. (2001). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Available at: [Link]
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Managing exothermic reactions with 2-Chloro-6-fluoro-3-nitrobenzonitrile
Technical Support Center: 2-Chloro-6-fluoro-3-nitrobenzonitrile
A Guide to Managing Exothermic Hazards in Synthesis
Welcome to the technical support center for this compound. As Senior Application Scientists, we have developed this guide for our partners in research and development. The unique trifecta of functional groups on this molecule—a nitrile, a nitro group, and two distinct halogens—makes it a valuable intermediate, but also one that requires careful handling. The electron-withdrawing nature of the nitro and nitrile groups highly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a class of reactions that are often highly exothermic.[1]
This document is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may encounter. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to design and execute your experiments safely and effectively.
Part 1: Hazard Identification & Risk Assessment
This section addresses the fundamental question: "Why does this specific molecule warrant special attention?" Understanding the inherent risks is the first step toward mitigating them.
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary thermal hazard stems from its molecular structure. Nitroaromatic compounds are known for their potential thermal instability and can decompose exothermically, releasing significant energy and gaseous byproducts.[2] This risk is compounded by the compound's high reactivity in SNAr reactions. The key hazards are:
-
High Reaction Enthalpy: Nucleophilic substitution reactions on this electron-deficient ring are typically fast and highly exothermic. The heat generated by the reaction can rapidly accumulate if not effectively removed.[3][4][5]
-
Thermal Runaway Potential: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[3] This leads to an uncontrolled increase in temperature, which further accelerates the reaction rate, creating a dangerous positive feedback loop.[6][7]
-
Decomposition: At elevated temperatures, the molecule itself can undergo decomposition, driven by the energetic nitro group. A runaway reaction can easily reach the decomposition temperature, leading to a rapid increase in pressure and the potential for vessel rupture.
Part 2: Preventative Measures & Best Practices
Effective management of exotherms is about proactive, intelligent experimental design. The following FAQs provide guidance on setting up your reaction for success.
Q2: I'm planning a nucleophilic substitution with an amine. How can I minimize the risk of a thermal runaway?
A2: Preventing a runaway reaction is achieved by ensuring the rate of heat removal always exceeds the rate of heat generation.[8][9] For a batch reaction, this is accomplished through several layers of control:
-
Controlled Reagent Addition (Dosing): This is the most critical control parameter. Never mix the bulk reagents all at once. The this compound or the nucleophile should be added slowly and continuously (dropwise) from an addition funnel.[3] This limits the amount of unreacted material at any given time, thereby controlling the instantaneous heat generation rate.
-
Robust Cooling: The reaction vessel must be equipped with an efficient cooling system. For small-scale experiments, a dry ice/acetone bath (approx. -78 °C) or an ice/salt bath provides a large temperature differential (ΔT) to effectively draw heat away from the reactor. Ensure the bath has sufficient volume to absorb the total expected heat from the reaction.
-
Vigorous Agitation: Good mixing is essential to ensure uniform temperature throughout the reaction mass and efficient heat transfer to the vessel walls and into the cooling bath. Inadequate stirring can lead to the formation of localized hot spots where a runaway can initiate.
-
Dilution: Conducting the reaction in a suitable solvent increases the total thermal mass of the system.[10] This means more energy is required to raise the temperature of the mixture by one degree, providing a thermal buffer against rapid temperature spikes.
-
Continuous Monitoring: A thermocouple or thermometer should be placed directly in the reaction mixture to monitor the internal temperature in real-time. The temperature reading, not the bath temperature, is your primary indicator of the reaction's status.
Q3: What are the best solvents for managing exotherms with this compound?
A3: The ideal solvent serves two main purposes: to solubilize the reactants and to act as a heat sink.[10] Key properties to consider are:
-
High Heat Capacity (Cp): A higher heat capacity means the solvent can absorb more heat for a given temperature increase.
-
Appropriate Boiling Point: The boiling point should be well above the intended reaction temperature to avoid solvent loss and pressure buildup. However, in some advanced control strategies, a low-boiling solvent can be used to dissipate heat through reflux (latent heat of vaporization), but this requires a highly efficient condenser.
-
Inertness: The solvent must not react with any of the starting materials, intermediates, or products.
-
Good Thermal Conductivity: Facilitates the transfer of heat from the reaction mixture to the vessel wall.
Table 1: Solvent Selection Guide for Exotherm Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Acetonitrile | 82 | 2.22 | Common for SNAr, polar aprotic. |
| Toluene | 111 | 1.69 | Good temperature range, less polar. |
| Dimethylformamide (DMF) | 153 | 2.10 | High boiling point, excellent solvent for SNAr. Use with caution due to potential for decomposition at high temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.76 | Very high boiling point for reactions requiring higher temperatures, but can be difficult to remove. |
| Tetrahydrofuran (THF) | 66 | 1.97 | Lower boiling point, suitable for reactions at or below room temperature. |
Workflow for Proactive Safety in Exothermic Reactions
Caption: A proactive workflow for safely managing exothermic reactions.
Part 3: Troubleshooting & Emergency Response
Even with careful planning, process deviations can occur. Rapid identification and response are critical to maintaining control.
Q4: How do I identify the early signs of a thermal runaway?
A4: A thermal runaway is characterized by an accelerating temperature rise. Key indicators include:
-
Uncontrolled Temperature Increase: The internal reaction temperature continues to rise even after you have stopped adding the reagent.[6]
-
Rapid Temperature Spike: A sudden, sharp increase in temperature that does not respond to cooling.
-
Increased Gas Evolution or Fuming: Visible off-gassing or fumes from the reaction.
-
Noticeable Pressure Buildup: In a closed or semi-closed system, a rapid increase in pressure.
-
Sudden Color Change: A dramatic and unexpected change in the color of the reaction mixture.
Q5: What are the immediate steps I should take if I suspect a thermal runaway?
A5: If you suspect a runaway, prioritize safety and act swiftly. Follow the "S.A.F.E." protocol:
-
STOP: Immediately stop the addition of all reagents.[11]
-
ALERT: Alert all personnel in the immediate vicinity. State the nature of the emergency clearly.
-
FORTIFY COOLING: If it is safe to do so, increase the cooling to its maximum capacity. This may involve adding more dry ice or lowering the setpoint on a cryostat.
-
EVACUATE: If the temperature continues to accelerate uncontrollably, evacuate the area immediately and activate your facility's emergency procedures.[11] Do not attempt to quench an uncontrollable reaction unless you are fully prepared and it is part of a pre-approved plan.
Q6: What is "quenching," and how do I choose a suitable quenching agent?
A6: Quenching is the process of rapidly adding a chemical to halt the reaction, typically by consuming one of the reactive species.[12] This is a critical protective measure, but the quench itself can be exothermic and must be managed carefully.[12]
The choice of quenching agent is reaction-dependent. For SNAr reactions with amines, the unreacted nucleophile is often the target. A general, safety-focused quenching strategy involves a stepwise addition of reagents with increasing reactivity:
-
Initial Moderation (e.g., Isopropanol): For reactions involving highly reactive species, begin by slowly adding a less reactive quenching agent like isopropanol.[13][14] This will consume the most reactive species in a more controlled manner than adding a highly reactive quencher like water directly.
-
More Reactive Quench (e.g., Methanol): Follow with a more reactive alcohol like methanol to ensure the majority of the reactive material is consumed.[13]
-
Final Quench (e.g., Water/Aqueous Acid): Finally, add water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining reagents and protonate anionic species.[13]
Emergency Response Decision Tree
Caption: A decision tree for immediate response to a suspected runaway.
Part 4: Experimental Protocol
Protocol: Controlled Reaction of this compound with a Secondary Amine
This protocol outlines a general procedure for a small-scale (e.g., 50 mmol) SNAr reaction, incorporating the safety principles discussed.
1. Preparation & Setup:
-
In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a thermocouple to monitor internal temperature, and a nitrogen inlet.
-
Place the flask in a dry ice/acetone bath.
-
Prepare a dropping funnel with pressure equalization arm.
-
Ensure a pre-weighed quenching agent (e.g., isopropanol) is readily accessible.
2. Reagent Charging:
-
Charge the flask with this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile, approx. 0.5 M concentration).
-
Begin stirring and cool the mixture to an internal temperature of -10 °C to 0 °C.
-
In the dropping funnel, dissolve the secondary amine (e.g., pyrrolidine, 1.1 eq) in a small amount of the same solvent.
3. Controlled Addition:
-
Begin slow, dropwise addition of the amine solution from the dropping funnel into the cooled, stirred reaction mixture.
-
Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[11]
-
CRITICAL: If the temperature rises above 5 °C, immediately stop the addition and allow the reaction to cool before resuming at a slower rate.[11] The total addition time should be no less than 60 minutes for this scale.
4. Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
5. Controlled Quenching:
-
Once the reaction is deemed complete, ensure the internal temperature is below 10 °C.
-
Begin the quenching process by slowly adding isopropanol (approx. 2 eq) dropwise. Monitor for any exotherm.[12][13]
-
After the initial exotherm (if any) subsides, cautiously add water to fully quench the reaction.
-
The neutralized mixture can now be safely warmed to room temperature for standard aqueous work-up and product isolation.
References
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Validation & Comparative
A Comparative Guide to Nucleophilic Aromatic Substitution Reactivity: 2-Chloro-6-fluoro-3-nitrobenzonitrile vs. 2,6-dichloro-3-nitrobenzonitrile
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Substituted benzonitriles, activated by electron-withdrawing groups, are exemplary intermediates whose reactivity profiles dictate the feasibility and efficiency of synthetic routes. This guide presents an in-depth, objective comparison of two such critical reagents: 2-Chloro-6-fluoro-3-nitrobenzonitrile and 2,6-dichloro-3-nitrobenzonitrile. Our focus is centered on their differential reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of their synthetic utility.
Foundational Principles: Understanding SNAr Reactivity in Activated Systems
The reactivity of both this compound and 2,6-dichloro-3-nitrobenzonitrile is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more familiar SN1 and SN2 reactions at sp³-hybridized carbons, SNAr reactions at an aromatic sp² carbon follow a distinct two-step addition-elimination pathway.[1][2]
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The presence of strong electron-withdrawing groups (EWGs), such as the nitro (-NO₂) and cyano (-CN) groups, is crucial as they stabilize this anionic intermediate through resonance and induction, thereby lowering the activation energy of this first, slow step.[1][5]
-
Leaving Group Departure: The leaving group (a halide in this case) is eliminated, and the aromaticity of the ring is restored to yield the final substitution product.[6]
A pivotal and often counterintuitive aspect of the SNAr mechanism is the trend in leaving group ability. In stark contrast to SN2 reactions, where I > Br > Cl > F is the established order, the reactivity in SNAr reactions is often reversed: F > Cl ≈ Br > I .[1][6][7] This is because the first step—the formation of the Meisenheimer complex—is typically the rate-determining step.[8][9] The halogen's primary role is therefore not as a leaving group in this initial phase, but as an activating group. The extreme electronegativity of fluorine exerts a powerful inductive effect, withdrawing electron density from the ring and making the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack.[3][9][10] This stabilization of the transition state leading to the Meisenheimer complex is the dominant factor governing the overall reaction rate.[6][9]
Structural Comparison of Target Compounds
Both molecules share a 3-nitrobenzonitrile core, which strongly activates the ring for nucleophilic attack. The key distinction lies in the halogen substituent at the C6 position.
| Property | This compound | 2,6-dichloro-3-nitrobenzonitrile |
| Molecular Formula | C₇H₂ClFN₂O₂[11] | C₇H₂Cl₂N₂O₂[12] |
| Molecular Weight | 200.55 g/mol [11] | 217.01 g/mol [12] |
| Key Difference | Fluorine at C6 | Chlorine at C6 |
| CAS Number | 226419-18-7[11] | 5866-98-8[12] |
Comparative Reactivity Analysis: The "Element Effect" in Action
The primary determinant of differential reactivity between these two substrates is the halogen at position C6. Based on the foundational principles of SNAr, This compound is significantly more reactive towards nucleophiles than 2,6-dichloro-3-nitrobenzonitrile.
Key Factors Governing Reactivity:
-
Electronegativity and Inductive Effect: Fluorine (electronegativity ≈ 3.98) is substantially more electronegative than chlorine (≈ 3.16). This leads to a more polarized C-F bond compared to the C-Cl bond, rendering the C6 carbon in the fluoro-analog more electrophilic and thus a more favorable site for nucleophilic attack.[13]
-
Stabilization of the Meisenheimer Complex: The strong inductive electron-withdrawal by fluorine provides superior stabilization for the negatively charged Meisenheimer intermediate formed during the rate-determining step.[9][13] This lowers the activation energy barrier for the reaction, resulting in a faster reaction rate.[9]
While direct, side-by-side kinetic data for these specific compounds is not prevalent in the literature, the established principles are consistently validated in analogous systems. For instance, studies on 2,4-dinitrohalobenzenes consistently show that the fluoro-substituted compound reacts orders of magnitude faster than the chloro-substituted one with various nucleophiles.[13][14]
| Reactivity Parameter | This compound | 2,6-dichloro-3-nitrobenzonitrile | Rationale |
| Rate of SNAr | High | Moderate | The superior inductive effect of fluorine accelerates the rate-determining nucleophilic attack.[6][9] |
| Reaction Conditions | Milder (lower temperatures, shorter times) | More Forcing (higher temperatures, longer times) | The higher activation energy for the chloro-analog necessitates more energy input to achieve comparable conversion. |
| Selectivity | High for substitution at C6 | High for substitution at C2 or C6 | In the fluoro-compound, the C-F bond is overwhelmingly the most activated site for attack. In the dichloro-compound, both C-Cl bonds are activated, though substitution is generally facile. |
Experimental Workflow & Protocols
To quantitatively assess the reactivity difference, a comparative kinetic study is the gold standard. The workflow for such an analysis provides a self-validating system to confirm the theoretical principles.
Caption: A typical experimental workflow for a comparative kinetic analysis.
Representative Protocol: Reaction with Piperidine
This protocol describes a general procedure for the SNAr reaction of a halo-nitrobenzonitrile with an amine nucleophile.
Objective: To synthesize 2-(piperidin-1-yl)-6-chloro-3-nitrobenzonitrile and 2-(piperidin-1-yl)-6-fluoro-3-nitrobenzonitrile.
Materials:
-
2,6-dichloro-3-nitrobenzonitrile
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halo-nitrobenzonitrile substrate (e.g., 2,6-dichloro-3-nitrobenzonitrile, 1.0 mmol, 1 eq.).
-
Add anhydrous DMF (10 mL) to dissolve the substrate.
-
Add piperidine (1.2 mmol, 1.2 eq.) to the solution, followed by potassium carbonate (2.0 mmol, 2.0 eq.). Causality Note: K₂CO₃ is a mild base used to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Heat the reaction mixture to 60-80°C. Experimental Choice: The reaction with the more reactive this compound may proceed efficiently at a lower temperature or require less time compared to its dichloro counterpart.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure substituted product.
Mechanistic Visualization
The SNAr mechanism highlights the critical role of the electron-withdrawing groups in stabilizing the key intermediate.
Caption: SNAr mechanism showing the formation of the key Meisenheimer complex.
Note: The images in the diagram are placeholders representing the chemical structures for visualization purposes.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between these two intermediates is dictated by the desired reactivity and process conditions.
-
This compound is the substrate of choice for applications requiring high reactivity, milder reaction conditions, and potentially shorter reaction times. Its enhanced electrophilicity at the C6 position makes it ideal for facile substitutions with a wide range of nucleophiles.
-
2,6-dichloro-3-nitrobenzonitrile , while still an activated substrate, is less reactive. It may be preferred when a more moderate reaction profile is needed or when subsequent chemistry requires the remaining chlorine atom. However, achieving high conversion and yield will likely demand more forcing conditions (e.g., higher temperatures or stronger bases) compared to its fluoro-analog.
Understanding the fundamental principles of the SNAr mechanism, particularly the dominant role of the halogen's inductive effect in the rate-determining step, is essential for rational synthetic design and process optimization.
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A Senior Application Scientist’s Guide to Alternative Precursors for the Synthesis of Bioactive Quinazolines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The U.S. Food and Drug Administration's approval of gefitinib in 2003, an amino-quinazoline kinase inhibitor for non-small cell lung cancer, cemented the scaffold's importance and spurred further innovation in its synthesis.[4]
While classical methods often rely on the condensation of anthranilic acid derivatives, the demand for greater molecular diversity, improved efficiency, and greener processes has driven the exploration of alternative precursors. This guide provides an in-depth comparison of several key alternative starting materials, moving beyond traditional éntries to explore the causality behind modern synthetic choices. We will examine the performance of these precursors, supported by experimental data and protocols, to empower researchers in drug discovery and development to make informed decisions for their specific synthetic challenges.
Isatoic Anhydride: The Versatile and Reactive Workhorse
Isatoic anhydride, a cyclic derivative of anthranilic acid, serves as a highly effective and common precursor for quinazolinone synthesis.[5] Its prevalence stems from its dual nature: it is an activated carbonyl source and a masked 2-aminobenzamide. Upon reaction with a nucleophile, the anhydride ring readily opens, typically with the loss of carbon dioxide, to generate an in situ intermediate ready for cyclization.[6][7] This reactivity makes it ideal for one-pot, multi-component reactions (MCRs), which enhance operational simplicity and reduce waste.[8]
Causality of Experimental Choice: The Three-Component Reaction
The one-pot, three-component condensation of isatoic anhydride, an amine, and an aldehyde is a flagship strategy for rapidly building molecular complexity.[7] The reaction proceeds through a logical cascade. First, the amine attacks the more electrophilic C4 carbonyl of isatoic anhydride, leading to ring-opening and decarboxylation to form a 2-aminobenzamide intermediate.[5] This intermediate then condenses with the aldehyde to form a Schiff base, which undergoes intramolecular cyclization and subsequent dehydration (or oxidation) to yield the final quinazolinone product. The choice of catalyst, often a Lewis or Brønsted acid, is critical for activating the aldehyde carbonyl towards nucleophilic attack by the benzamide.[7]
Experimental Protocol: Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
The following protocol is adapted from a procedure utilizing sulfonic acid functionalized mesoporous silica (SBA-Pr-SO₃H) as a recyclable, heterogeneous acid catalyst.[7]
-
Reactant Mixture: In a round-bottom flask, combine isatoic anhydride (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and an amine or urea (1.1 mmol).
-
Catalyst Addition: Add SBA-Pr-SO₃H (0.05 g) to the mixture.
-
Reaction Conditions: Heat the solvent-free mixture at 115 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, dissolve the crude product in hot methanol.
-
Purification: Filter the hot solution to remove the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Isolation: Allow the filtrate to cool to room temperature. The pure product will crystallize and can be isolated by filtration.
Performance Comparison of Catalytic Systems for Isatoic Anhydride-Based MCRs
| Catalyst System | Solvent | Temperature (°C) | Typical Time (h) | Yield Range (%) | Reference |
| SBA-Pr-SO₃H | Solvent-free | 115 | 1-3 | 85-95 | [7] |
| nano-In₂O₃ | Water/Ethanol | 80 | 4 | 80-92 | |
| Magnetic Hydroxyapatite | Solvent-free | 100 | 1-2 | 88-96 | |
| Mo(CO)₆ | Toluene | 110 | 12 | 70-90 | [8] |
| CuI | DMF | 100 | 8 | 60-85 | [8] |
Workflow for Isatoic Anhydride MCR
Caption: One-pot, three-component synthesis workflow.
2-Aminobenzonitrile: A Gateway to Diverse Quinazoline Cores
2-Aminobenzonitrile is a highly versatile precursor due to the dual reactivity of its amino and nitrile functionalities. The nitrile group, while stable, can be readily transformed into an imine or amide, which then acts as an electrophilic site for intramolecular cyclization with the adjacent amino group. This precursor provides access to a wide array of quinazoline derivatives, including quinazolinones, aminoquinazolines, and quinazoline-2,4(1H,3H)-diones.[9]
Causality of Experimental Choice: Tandem Alcoholysis/Cyclization
A particularly elegant and sustainable strategy involves the direct transformation of 2-aminobenzonitriles into quinazolinones using an alcohol-water system.[10] This tandem reaction, often catalyzed by a ruthenium(II) complex, leverages the alcohol as both a reactant and a solvent. The reaction is believed to proceed via a metal-ligand cooperative mechanism where the alcohol is first dehydrogenated to an aldehyde. The aldehyde then reacts with the 2-aminobenzonitrile, and water facilitates the hydrolysis of the nitrile group to an amide, followed by cyclization and aromatization to afford the quinazolinone product. This approach avoids the direct use of aldehydes and benefits from the green credentials of using water and alcohols.[10]
Experimental Protocol: Ru(II)-Catalyzed Tandem Synthesis of Quinazolinones
The following is a representative protocol adapted from Paul and co-workers for the synthesis of quinazolinones from 2-aminobenzonitriles.[10]
-
Setup: To an oven-dried Schlenk tube, add the 2-aminobenzonitrile (0.5 mmol), a Ru(II)-pincer complex catalyst (1-2 mol%), and a base (e.g., K₂CO₃, 1.0 mmol).
-
Solvent Addition: Add the desired aliphatic alcohol (3.0 mL) and deionized water (0.1 mL) to the tube.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 130 °C for 24 hours.
-
Cooling & Extraction: After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel to obtain the desired quinazolinone.
Performance Comparison of 2-Aminobenzonitrile Reactions
| Coupling Partner(s) | Catalyst/Reagent | Product Type | Yield Range (%) | Reference |
| Aliphatic Alcohols / H₂O | Ru(II) Complex | Quinazolinones | 70-95 | [10] |
| Aryl Grignard Reagents, then NaOH | None | N,4-Disubstituted Quinazolines | 76-91 | [11] |
| N-Benzyl Cyanamides / 2-Amino Aryl Ketones | HCl | 2-Aminoquinazolines | High | [2] |
| Carbon Dioxide (CO₂) | Ionic Liquid [Ch][2-OP] | Quinazoline-2,4(1H,3H)-diones | 75-92 | [12] |
Mechanism: Transformation of 2-Aminobenzonitrile
Caption: Key synthetic routes from 2-aminobenzonitrile.
2-Aminoaryl Methanols: Precursors for Atom-Economical Dehydrogenative Coupling
The use of 2-aminoaryl methanols (e.g., 2-aminobenzyl alcohol) represents a significant advance towards green and sustainable chemistry.[13] These precursors are employed in Acceptorless Dehydrogenative Coupling (ADC) reactions, an atom-economical process where the alcohol is oxidized in situ to the corresponding aldehyde.[14] This transient aldehyde then participates in the quinazoline-forming cascade. The "acceptorless" designation is key: the reaction does not require an external stoichiometric oxidant. Instead, the hydrogen atoms liberated from the alcohol are released as environmentally benign hydrogen gas (H₂), with water as the only other byproduct.[13][15]
Causality of Experimental Choice: The ADC Catalytic Cycle
ADC reactions are typically catalyzed by transition metals such as ruthenium, manganese, or iron.[13][16][17] The catalytic cycle generally involves:
-
Oxidation: The metal catalyst coordinates to the alcohol and facilitates β-hydride elimination to form a metal-hydride species and release the aldehyde.
-
Condensation: The in situ-generated aldehyde condenses with a nitrogen source (e.g., a primary amide or amine).
-
Cyclization & Aromatization: The resulting intermediate undergoes intramolecular cyclization. A final dehydrogenation step, again facilitated by the catalyst, leads to the aromatic quinazoline and regenerates the active catalyst, releasing H₂ gas. This strategy avoids the handling of often unstable and toxic aldehydes and maximizes atom economy.
Experimental Protocol: Mn(I)-Catalyzed ADC of 2-Aminobenzyl Alcohol with Amides
This protocol is based on the work of Balaraman and his group for the synthesis of 2-substituted quinazolines.[16]
-
Setup: In a glovebox, add 2-aminobenzyl alcohol (0.5 mmol), a primary amide (0.5 mmol), a Mn(I)-catalyst (e.g., Mn(CO)₅Br, 5 mol%), a pincer ligand (if required), and a base (e.g., t-BuOK, 20 mol%) to a screw-capped vial.
-
Solvent: Add anhydrous toluene (2 mL) to the vial.
-
Reaction Conditions: Seal the vial tightly and place it in a preheated oil bath at 130 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter it through a short pad of Celite.
-
Purification: Concentrate the filtrate under vacuum.
-
Isolation: Purify the resulting residue using flash column chromatography on silica gel to yield the pure 2-substituted quinazoline.
Performance Comparison of ADC Methodologies
| Catalyst System | Coupling Partner | Temperature (°C) | Byproducts | Yield Range (%) | Reference |
| Mn(I) Complex | Primary Amides | 130 | H₂, H₂O | 58-81 | [16] |
| Ru-NNN Pincer | Nitriles | 110-130 | H₂, H₂O | Good to Excellent | [13] |
| FeCl₂·4H₂O | Benzamides | 140 | H₂, H₂O | 65-92 | [17] |
| Ligand-free Cobalt | Nitriles | 120 | H₂, H₂O | Moderate to Good | [16] |
| K-t-Butoxide (Metal-free) | Aryl Amides | 110 | H₂, H₂O | Good | [15] |
Mechanism: Acceptorless Dehydrogenative Coupling (ADC)
Caption: Simplified catalytic cycle for ADC reactions.
C-H Functionalization: The Direct and Economical Approach
The direct functionalization of carbon-hydrogen (C-H) bonds is at the forefront of modern synthetic chemistry, offering a paradigm shift away from traditional cross-coupling reactions that require pre-functionalized substrates (e.g., halides or boronic acids).[18] In the context of quinazoline synthesis, this strategy involves the direct, metal-catalyzed reaction between an arene bearing a directing group (such as an N-sulfinylimine or benzimidate) and a coupling partner that provides the missing atoms for the quinazoline ring.[19][20]
Causality of Experimental Choice: Directed C-H Activation/Annulation
This approach relies on a directing group (DG) on the aromatic precursor to position a transition metal catalyst (commonly Rh(III) or Co(III)) in close proximity to the target C-H bond.[19][20] This chelation assistance lowers the activation energy for C-H bond cleavage, leading to the formation of a metallacyclic intermediate. This intermediate then coordinates with a coupling partner, such as a dioxazolone (which serves as a nitrile synthon), and undergoes migratory insertion. Subsequent reductive elimination and cyclization steps construct the quinazoline ring and regenerate the active catalyst. This method is highly atom-economical and allows for the synthesis of highly substituted quinazolines that may be difficult to access through other routes.[18][19]
Experimental Protocol: Rh(III)-Catalyzed Synthesis from Benzimidates and Dioxazolones
The following protocol is based on a method developed by Zhu and co-workers.[19]
-
Setup: To a sealed tube, add the benzimidate (0.2 mmol), dioxazolone (0.3 mmol), [Cp*RhCl₂]₂ catalyst (2.5 mol%), and AgBF₄ additive (20 mol%).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) under an inert atmosphere (e.g., N₂ or Argon).
-
Reaction Conditions: Seal the tube and heat the mixture at 80 °C for 12 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure quinazoline product.
Performance Comparison of C-H Activation Strategies
| Arene Precursor | Coupling Partner | Catalyst System | Temperature (°C) | Yield Range (%) | Reference |
| Benzimidates | Dioxazolones | [CpRhCl₂]₂ / AgBF₄ | 80 | 60-95 | [19] |
| N-Sulfinylimines | Dioxazolones | CpCo(CO)I₂ / AgNTf₂ | 100-120 | 39-94 | [20] |
| Benzimidates | Dioxazolones | Cp*Co(CO)I₂ / AgSbF₆ | 60 | 48-99 | [20] |
| 2-Aryl-quinazolinones | Alkenes/Alkynes | Pd(OAc)₂ | 100-120 | Moderate to Good |
Mechanism: C-H Activation/Annulation Cascade
Caption: Simplified C-H activation/annulation pathway.
Conclusion
The synthesis of bioactive quinazolines has evolved significantly, moving beyond classical condensations to embrace a diverse array of alternative precursors and methodologies.
-
Isatoic Anhydride remains a powerful and versatile precursor, especially for generating libraries of quinazolinones via robust multi-component reactions.
-
2-Aminobenzonitrile offers a unique entry point to diverse quinazoline cores, including those not easily accessible from other precursors, with the ability to incorporate partners like CO₂.
-
2-Aminoaryl Methanols , utilized in acceptorless dehydrogenative coupling, represent the pinnacle of green and atom-economical synthesis, producing only hydrogen gas and water as byproducts.
-
Direct C-H Functionalization of simple arenes is a cutting-edge strategy that minimizes pre-functionalization steps, offering unparalleled efficiency and novel pathways to complex substitution patterns.
For researchers and drug development professionals, the choice of precursor is no longer just a matter of tradition but a strategic decision. Factors such as desired substitution pattern, scalability, cost, and commitment to sustainable chemistry will dictate the optimal path. The continued development of methodologies like ADC and C-H activation promises a future where the synthesis of these vital bioactive molecules is not only more efficient but also significantly more environmentally benign.
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Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). MDPI. [Link]
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Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). PMC - NIH. [Link]
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Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. (2020). Catalysis Science & Technology (RSC Publishing). [Link]
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Co(III)-Catalyzed Synthesis of Quinazolines via C–H Activation of N-Sulfinylimines and Benzimidates. (2016). Organic Letters - ACS Publications. [Link]
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Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers. [Link]
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Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. (2016). Taylor & Francis Online. [Link]
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Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. (2017). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Arene Ruthenium(II)-Catalyzed Sustainable Synthesis of 2,4-Disubstituted Quinazolines via Acceptorless Dual Dehydrogenative Coupling of Alcohols. (2020). The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). e-Publications@Marquette. [Link]
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Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. (2016). Green Chemistry (RSC Publishing). [Link]
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Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. (2016). Organic Chemistry Portal. [Link]
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Recent advances in the synthesis of 2,3-fused quinazolinones. (2022). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Recent Advances in Synthesis of Quinazolines: A Review. (2022). IOSR Journal of Pharmacy and Biological Sciences. [Link]
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Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Arabian Journal of Chemistry. [Link]
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Transition metal-free synthesis of 2-aryl quinazolines via alcohol dehydrogenation. (2021). IRIS. [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). Sci-Hub. [Link]
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Efficient synthesis of quinazolines by the iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols and benzamides. (2021). Sci-Hub. [Link]
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Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Semantic Scholar. [Link]
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Synthesis of quinazolines. (2018). Organic Chemistry Portal. [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2018). PMC. [Link]
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Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2022). Taylor & Francis Online. [Link]
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). MDPI. [Link]
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Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. (2020). Catalysis Science & Technology (RSC Publishing). [Link]
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Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. (2019). Bentham Science Publishers. [Link]
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Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (2023). ResearchGate. [Link]
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Isatoic anhydride. Wikipedia. [Link]
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Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. (2023). NanoWorld Journal. [Link]
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Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). PMC - NIH. [Link]
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recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (2017). Archive Ouverte HAL. [Link]
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Quinazolinones and their C−H activation research. (2022). ResearchGate. [Link]
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A green procedure for the synthesis of new quinazolinone derivatives and investigation of their antibacterial activities. (2019). Organic Chemistry Research. [Link]
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efficient synthesis of quinazoline-2,4(1h,3h)-diones from 2-aminobenzonitriles. (2023). HETEROCYCLES. [Link]
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Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Heterocycle Synthesis: A Comparative Yield Analysis from Benzonitrile Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of countless innovations. Their prevalence in pharmaceuticals and biologically active compounds drives a continuous quest for efficient, high-yield synthetic methodologies. Among the myriad of starting materials, benzonitriles stand out as exceptionally versatile precursors due to the unique reactivity of the nitrile group and the tunable electronic nature of the aromatic ring.
This guide provides an in-depth comparative analysis of heterocyclic yields derived from differently substituted benzonitrile precursors. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern reaction outcomes. We will dissect why the choice of an electron-donating or electron-withdrawing substituent on the benzonitrile ring can dramatically influence reaction rates and, ultimately, product yields. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Chapter 1: The Electronic Influence of Benzonitrile Substituents on Reactivity
The reactivity of a benzonitrile derivative in heterocycle synthesis is fundamentally dictated by the electronic properties of the substituents on the benzene ring. These substituents modulate the electron density of the nitrile group and the aromatic ring through inductive and resonance effects, thereby influencing the molecule's susceptibility to various transformations.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the system. This has two primary consequences:
-
Increased Electrophilicity of the Nitrile Carbon: The nitrile carbon becomes more electron-deficient and thus more susceptible to attack by nucleophiles. This can accelerate reactions where the nitrile acts as an electrophile.
-
Increased Acidity of α-Protons: In precursors like substituted benzyl cyanides, EWGs stabilize the resulting carbanion upon deprotonation, making the α-protons more acidic and easier to remove by a base.
-
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density.
-
Decreased Electrophilicity of the Nitrile Carbon: The nitrile carbon is less electron-poor, potentially slowing down reactions involving nucleophilic attack at this position.
-
Increased Nucleophilicity of the Ring and other functional groups: EDGs can enhance the nucleophilicity of other parts of the molecule, such as an ortho-hydroxyl group, promoting intramolecular cyclization reactions.
-
This interplay is crucial for rationally selecting a precursor to maximize the yield of a desired heterocycle.
Chapter 2: Comparative Synthesis of Thiazoles
Thiazoles are a cornerstone pharmacophore found in drugs like the vitamin thiamine and various anticancer agents.[1][2][3] Their synthesis often involves the reaction of a sulfur-containing nucleophile with a carbonyl compound or its equivalent. Benzonitrile derivatives are key precursors, typically by first being converted into thiobenzamides.
The Hantzsch Thiazole Synthesis: A Study in Electrophilicity
The Hantzsch thiazole synthesis is a classic and reliable method involving the condensation of an α-haloketone with a thioamide.[4] The electronic nature of the thiobenzamide, derived from the corresponding benzonitrile, directly impacts the reaction's efficiency.
Causality of Yield Differences: The reaction is initiated by a nucleophilic attack of the thioamide's sulfur atom on the α-haloketone. An electron-withdrawing group on the thiobenzamide's phenyl ring enhances the electrophilicity of the thioamide's carbon, but more importantly, it makes the sulfur a better leaving group in the final dehydration step of the cyclization. Conversely, studies have shown that electron-withdrawing groups on the aryl ring of the ethanone component lead to excellent yields, highlighting the importance of the ketone's electrophilicity.[5]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#5F6368"];
}
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Comparative Yield Data for Hantzsch Synthesis
The following table illustrates the effect of substituents on the aryl ethanone precursor when reacted with thiobenzamide.
| Entry | Aryl Ethanone Substituent (R) | Product Yield (%) | Reference |
| 1 | H | 90% | [5] |
| 2 | 4-F | 92% | [5] |
| 3 | 4-Cl | 95% | [5] |
| 4 | 4-Br | 96% | [5] |
| 5 | 4-NO₂ | 94% | [5] |
| 6 | 4-CN | 88% | [5] |
| 7 | 4-CH₃ | 85% | [5] |
Note: Yields are for reactions of substituted aryl ethanones with thiobenzamide under lipase-catalyzed, ultrasound-assisted conditions.[5] The data clearly shows that electron-withdrawing groups on the ethanone generally lead to higher yields.
Experimental Protocol: General Hantzsch Synthesis of 2,4-Disubstituted Thiazoles [4][5]
-
Materials: Substituted thiobenzamide (1.0 mmol), substituted α-bromoacetophenone (1.0 mmol), Lipase (20 mg), KBrO₃ (1.0 mmol), Methanol (5 mL).
-
Procedure: To a 25 mL round-bottom flask, add the thiobenzamide, α-bromoacetophenone, KBrO₃, and methanol.
-
Reaction: Add the lipase catalyst to the mixture.
-
Irradiation: Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at 35 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).
-
Workup: After completion, pour the reaction mixture into ice-cold water (20 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from ethanol to obtain the pure 2,4-disubstituted thiazole derivative.
The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles, which are valuable synthetic intermediates. This method involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.[6][7] The α-aminonitrile precursor is often derived from an aldehyde, which can be synthesized from the corresponding benzonitrile.
Causality of Yield Differences: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of carbon disulfide.[6] The electronic nature of the 'R' group on the α-aminonitrile (derived from the original benzaldehyde/benzonitrile) influences the nucleophilicity of this amino group. Electron-donating groups on 'R' will increase the nucleophilicity of the amine, potentially accelerating the initial addition step and improving yields.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#5F6368"];
}
Caption: Mechanism of the Cook-Heilbron Synthesis.
Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole [6][7]
-
Materials: α-Aminoacetonitrile (1.0 mmol), Carbon Disulfide (1.2 mmol), Pyridine (2 mL).
-
Procedure: Dissolve α-aminoacetonitrile in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Add carbon disulfide dropwise to the solution at room temperature.
-
Stirring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Upon completion, pour the reaction mixture into a beaker of cold water. The product will often precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure 5-amino-2-mercaptothiazole.
Chapter 3: Intramolecular Cyclization via the Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[8] This reaction is exceptionally powerful for forming five- and six-membered rings and demonstrates how strategically placed functional groups on a benzonitrile precursor can lead to complex heterocyclic systems.
Case Study: Synthesis of 3-Aminobenzofurans
A prime example is the synthesis of 3-aminobenzofuran-2-carboxamide from 2-hydroxybenzonitrile.[9] This process involves an initial O-alkylation to form a dinitrile intermediate, followed by the key intramolecular Thorpe-Ziegler cyclization.
Causality of Yield Differences: The critical cyclization step is initiated by the deprotonation of the α-carbon to one of the nitrile groups.[10] The stability of the resulting carbanion is crucial. Substituents on the benzonitrile ring will influence the acidity of this proton. An electron-withdrawing group on the ring would stabilize the carbanion, facilitating its formation and potentially increasing the rate and yield of the cyclization. Conversely, an electron-donating group could destabilize the carbanion, potentially leading to lower yields or requiring stronger basic conditions.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#5F6368"];
}
Caption: Workflow for 3-Aminobenzofuran Synthesis.
Experimental Protocol: Synthesis of 3-Aminobenzofuran-2-carboxamide [9]
-
Part A: Synthesis of 2-(Cyanomethoxy)benzonitrile
-
Setup: In a 100 mL round-bottom flask, combine 2-hydroxybenzonitrile (10 mmol), potassium carbonate (K₂CO₃, 15 mmol), and dimethylformamide (DMF, 30 mL).
-
Addition: Add chloroacetonitrile (11 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Workup: After cooling, pour the mixture into 100 mL of ice water. The product will precipitate.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
-
Part B: Thorpe-Ziegler Cyclization
-
Setup: Suspend the crude 2-(cyanomethoxy)benzonitrile (8 mmol) from Part A in ethanol (40 mL) in a round-bottom flask.
-
Base Addition: Add a solution of potassium hydroxide (KOH, 1.6 mmol) in ethanol.
-
Reaction: Heat the mixture to 75 °C and stir for 3 hours.
-
Isolation: Cool the reaction mixture. The product will precipitate. Collect the solid by filtration.
-
Purification: Wash the product with cold ethanol and dry to obtain 3-aminobenzofuran-2-carboxamide.
-
Chapter 4: Comparative Synthesis of Six-Membered Heterocycles
Benzonitriles are also excellent precursors for six-membered heterocycles like pyrimidines and triazines, which are ubiquitous in medicinal chemistry.[11][12][13]
Pyrimidines via [2+2+2] Cycloaddition
Polysubstituted pyrimidines can be synthesized by the reaction of terminal alkynes with benzonitriles, often using catalysts like Niobium(V) chloride (NbCl₅).[14][15]
Causality of Yield Differences: In these cycloaddition reactions, the nitrile acts as one of the components. The electronic nature of the benzonitrile can influence its ability to coordinate with the metal catalyst and participate in the cyclization cascade. While detailed comparative studies are sparse, it is plausible that electron-rich benzonitriles might coordinate more strongly to the Lewis acidic catalyst, potentially influencing the reaction rate. The yield is also highly dependent on the alkyne partner.
Comparative Yield Data for Pyrimidine Synthesis
The following data shows yields for the NbCl₅-catalyzed reaction of various terminal alkynes with benzonitrile.
| Entry | Alkyne Substituent (R) | Product | Yield (%) | Reference |
| 1 | n-Octyl | 2,4-Di(n-octyl)-6-phenylpyrimidine | 65% | [14] |
| 2 | Phenyl | 2,4,6-Triphenylpyrimidine | 71% | [14] |
| 3 | Cyclohexyl | 2,4-Dicyclohexyl-6-phenylpyrimidine | 55% | [14] |
Conditions: Benzonitrile, Alkyne, NbCl₅ (10 mol%), 60 °C, 22 h.[14]
Experimental Protocol: General Synthesis of Polysubstituted Pyrimidines [14]
-
Materials: Benzonitrile derivative (1.0 mmol), terminal alkyne (2.5 mmol), Niobium(V) chloride (NbCl₅, 0.1 mmol), dry solvent (e.g., 1,2-dichloroethane).
-
Setup: Under an inert atmosphere (e.g., Argon), add the benzonitrile derivative, alkyne, and solvent to a flame-dried Schlenk tube.
-
Catalyst Addition: Carefully add the NbCl₅ catalyst to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 60 °C for 22-24 hours.
-
Quenching: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
1,3,5-Triazines via Cyclotrimerization
1,3,5-Triazines (s-triazines) can be formed by the cyclotrimerization of three nitrile molecules.[16] This reaction often requires harsh conditions, but catalytic systems can facilitate the transformation.
Causality of Yield Differences: The cyclotrimerization involves the sequential addition of nitrile units. The electronic properties of the benzonitrile precursor significantly affect this process. Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by another nitrile molecule (or a catalyst-nitrile complex), often leading to higher yields.
Conclusion
The choice of benzonitrile precursor is a critical parameter in the synthesis of nitrogen- and sulfur-containing heterocycles. As demonstrated through the comparative analysis of thiazole, benzofuran, and pyrimidine syntheses, the electronic nature of the substituents on the aromatic ring exerts a profound influence on reaction mechanisms and product yields. Electron-withdrawing groups generally enhance the electrophilicity of the nitrile carbon, favoring reactions like cyclotrimerization and facilitating steps in the Hantzsch synthesis. Conversely, electron-donating groups can increase the nucleophilicity of other functionalities within the precursor, which is beneficial in reactions like the Cook-Heilbron synthesis or certain intramolecular cyclizations. By understanding these fundamental principles, researchers can move from trial-and-error to a rational design approach, selecting the optimal precursor to maximize yields and achieve their synthetic goals with greater efficiency.
References
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Wikipedia (Accessed 2026). Cook–Heilbron thiazole synthesis. Available from: [Link]
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Banu, H., & Kumar, A. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(31), 22365-22376. Available from: [Link]
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Chem Help Asap (n.d.). Hantzsch Thiazole Synthesis. Available from: [Link]
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Lozano, E., Lewis-Bakker, M. M., & Kotra, L. P. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. In Topics in Heterocyclic Chemistry. ResearchGate. Available from: [Link]
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Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. Available from: [Link]
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Głowacka, I. E., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6596. Available from: [Link]
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Hyster, T. K., & Rovis, T. (2011). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp and Cpt Provide Complementary Selectivity*. Chemical Communications, 47(42), 11846-11848. Available from: [Link]
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Name Reaction (n.d.). Cook-Heilbron thiazole synthesis. ResearchGate. Available from: [Link]
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Mewada, N. S., et al. (2015). Synthesis and biological evaluation of novel s-triazine based aryl/heteroaryl entities: Design, rationale and comparative study. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5233. Available from: [Link]
- Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 73-86.
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Scribd (n.d.). Thrope Ziegler Cyclization Search. Available from: [Link]
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Ayaz, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6279. Available from: [Link]
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Ciobanu, A., et al. (2013). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Molecules, 18(1), 577-632. Available from: [Link]
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El-Metwaly, N. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5459. Available from: [Link]
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Wang, Y., et al. (2021). Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions. Chemical Reviews, 121(20), 12696-12733. Available from: [Link]
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Larock, R. C., et al. (2010). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. Journal of Combinatorial Chemistry, 12(1), 36-46. Available from: [Link]
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Banu, H., & Kumar, A. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(43), 40536–40552. Available from: [Link]
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances. Available from: [Link]
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Wang, D., et al. (2012). Rhodium(III)-catalyzed synthesis of cinnolinium salts from azobenzenes and alkynes: application to the synthesis of indoles and cinnolines. Angewandte Chemie International Edition, 51(18), 4478-4481. Available from: [Link]
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Sławiński, J., & Brzozowski, Z. (2018). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][5][6][9]triazine Derivatives. Molecules, 23(11), 2991. Available from: [Link]
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Hyster, T. K., & Rovis, T. (2011). Correction: Pyridine synthesis from oximes and alkynes via rhodium(iii) catalysis: Cp and Cpt provide complementary selectivity*. Chemical Communications. Available from: [Link]
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A Comparative Guide to 2-Chloro-6-fluoro-3-nitrobenzonitrile: An Alternative Building Block in Drug Design
Introduction: The Strategic Value of Polysubstituted Aromatics
In the intricate landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. Halogenated nitroaromatic compounds, in particular, serve as exceptionally versatile intermediates, prized for their tunable reactivity and their prevalence in the core structures of numerous therapeutic agents.[1][2] Among these, 2-Chloro-6-fluoro-3-nitrobenzonitrile stands out as a building block of significant interest. Its unique arrangement of two distinct halogen atoms, activated by the potent electron-withdrawing effects of adjacent nitro and cyano groups, presents medicinal chemists with a powerful tool for constructing complex molecular architectures, especially within the realm of kinase inhibitors.[3][4]
This guide provides an in-depth, objective comparison of this compound against common structural alternatives. We will dissect its reactivity profile, supported by mechanistic principles and experimental data, to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.
Core Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid whose utility is defined by the interplay of its functional groups.[5] The nitro (-NO₂) and cyano (-CN) groups synergistically reduce the electron density of the aromatic ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of its synthetic application.
| Property | Value | Source(s) |
| CAS Number | 226419-18-7 | [5][6][7] |
| Molecular Formula | C₇H₂ClFN₂O₂ | [5] |
| Molecular Weight | 200.55 g/mol | [5] |
| Appearance | Crystalline Powder / Solid | [6][8] |
| IUPAC Name | This compound | [7] |
The primary locus of reactivity involves the displacement of one of the halogen atoms by a nucleophile. The key to leveraging this building block effectively lies in understanding the principles governing which halogen serves as the preferential leaving group.
The SNAr Mechanism and Halogen Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack.[9]
In the context of this compound, the fluorine atom is generally the more reactive leaving group compared to chlorine. This is attributed to two main factors:
-
Enhanced Electrophilicity: Fluorine's superior electronegativity polarizes the carbon-fluorine bond more strongly than the carbon-chlorine bond. This creates a greater partial positive charge on the carbon atom, making it a more attractive target for nucleophilic attack.[9]
-
Intermediate Stabilization: The powerful inductive electron-withdrawing effect of the fluorine atom helps to stabilize the negative charge of the Meisenheimer complex formed during the rate-determining step.[2]
Caption: The SNAr mechanism for 2-halo-benzonitriles.
This inherent reactivity difference allows for a degree of regioselectivity, although reaction conditions can be tuned to influence the outcome.
A Comparative Analysis with Alternative Building Blocks
The choice of a building block is often a trade-off between reactivity, cost, availability, and the specific synthetic outcome desired. We will compare this compound (CFNB) with two logical alternatives: 2,6-Difluoro-3-nitrobenzonitrile and 2,6-Dichloro-3-nitrobenzonitrile .
| Parameter | This compound | 2,6-Difluoro-3-nitrobenzonitrile | 2,6-Dichloro-3-nitrobenzonitrile |
| Primary Leaving Group | Fluorine | Fluorine | Chlorine |
| Relative Reactivity | High | Very High | Moderate |
| Key Advantage | Differential reactivity of two distinct halogens, allowing for potential sequential substitutions. | High reactivity allows for milder reaction conditions. | Lower cost and different reactivity profile. |
| Potential Application | Synthesis of complex heterocycles where stepwise functionalization is desired. | Rapid introduction of a nucleophile at the ortho position. | Used when slower reactivity is needed or as a cost-effective alternative.[10] |
Reactivity and Selectivity
The primary distinction lies in the leaving group ability. While direct, side-by-side kinetic studies for these specific compounds are not always available in public literature, established principles of SNAr reactions provide a clear predictive framework.[9][11]
-
CFNB vs. 2,6-Difluoro-3-nitrobenzonitrile: The difluoro analog is expected to be more reactive, as both potential leaving groups are highly activated fluorines. CFNB offers a nuanced advantage: after the initial displacement of the more labile fluorine, the remaining chlorine atom is less activated, potentially allowing for a second, different nucleophilic substitution under more forcing conditions.
-
CFNB vs. 2,6-Dichloro-3-nitrobenzonitrile: The dichloro analog is significantly less reactive. Reactions will typically require higher temperatures or stronger bases. This can be advantageous if the nucleophile is particularly aggressive and needs to be tamed to avoid side reactions. CFNB provides a more reactive handle (the fluorine atom) for initial substitution.
The presence of nitro, chloro, and fluoro groups on a molecule has been shown to be a valuable strategy in the design of compounds with biological activity against various diseases.[12]
Application in Kinase Inhibitor Synthesis: A Case Study
Substituted benzonitriles are crucial intermediates in the synthesis of a wide range of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[4][13] For example, the synthesis of certain pyrimidine-based Aurora kinase inhibitors involves the coupling of a substituted benzoic acid with a complex amine core.[14]
Let's consider a hypothetical workflow for synthesizing a key intermediate, where a primary amine is coupled to the benzonitrile core via SNAr.
Caption: A general workflow for utilizing CFNB in synthesis.
Using CFNB in this context allows for the initial, facile displacement of the fluorine atom. The remaining chlorine and nitro groups can then be subjected to subsequent chemical transformations (e.g., nitro group reduction to an amine, followed by cyclization or further coupling reactions). This stepwise approach is a powerful strategy for building molecular complexity.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol provides a representative, self-validating procedure for the reaction of this compound with a generic primary amine.
Objective: To selectively substitute the fluorine atom on the this compound ring with a primary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., aniline) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry (approx. 0.5 M concentration with respect to the starting material).
-
Nucleophile Addition: Add the primary amine (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours). The formation of a new, less polar spot (the product) should be observed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-chloro-3-nitro-6-(substituted-amino)benzonitrile.
Conclusion: Making the Right Choice
This compound is a highly valuable and strategic building block in drug design, offering a distinct reactivity profile compared to its difluoro and dichloro analogs.
-
Choose this compound when:
-
A balance of high reactivity and the potential for sequential, regioselective substitutions is required.
-
The synthetic route benefits from having two different halogen leaving groups.
-
Milder reaction conditions are preferred compared to those needed for dichloro-analogs.
-
-
Consider alternatives when:
-
Maximum reactivity is the sole priority, and milder conditions are essential (choose 2,6-difluoro-3-nitrobenzonitrile).
-
Cost is a primary driver, and the harsher conditions required for a less reactive substrate are acceptable (choose 2,6-dichloro-3-nitrobenzonitrile).
-
Ultimately, the decision rests on a careful analysis of the specific synthetic challenge at hand. By understanding the nuanced reactivity of this compound, medicinal chemists can better harness its potential to accelerate the discovery and development of novel therapeutics.
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PubMed. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Retrieved from [Link]
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Efficacy comparison of kinase inhibitors synthesized from different starting materials
A Researcher's Guide to Kinase Inhibitor Efficacy: Why Your Starting Materials Matter
Abstract
The therapeutic success of small molecule kinase inhibitors is undeniable. However, the journey from a chemical structure on a whiteboard to a reliable biological tool or a clinical candidate is fraught with subtle complexities. A critical, yet often overlooked, variable is the synthetic route, including the choice of starting materials. This guide demonstrates, through a comparative case study of the Bcr-Abl inhibitor Imatinib, how different synthetic pathways can lead to distinct impurity profiles. We will explore how these seemingly minor chemical differences can profoundly impact the measured biological efficacy of the final compound. This guide provides the analytical and biological frameworks to dissect these differences, ensuring that researchers can have confidence in their results and make informed decisions in their drug discovery programs.
Introduction: The Hidden Variables in Kinase Inhibitor Performance
Kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of kinase inhibitors has revolutionized targeted therapy.[2] As researchers, we often procure these inhibitors from various sources or synthesize them in-house. We then proceed with biological assays, assuming that a compound with a given name and structure will behave predictably.
However, this assumption can be misleading. The adage "the process defines the product" is especially true for complex organic molecules. Two batches of the same kinase inhibitor, synthesized from different starting materials and via different chemical transformations, may not be equivalent. They can harbor distinct sets of process-related impurities—unreacted starting materials, byproducts, or residual catalysts—that can act as confounding variables in sensitive biological assays.[3][4] These impurities can possess their own biological activities, leading to off-target effects, altered potency, or even cytotoxicity that is incorrectly attributed to the main compound.
This guide will use the well-characterized kinase inhibitor Imatinib as a case study to illustrate this critical concept. We will hypothetically synthesize Imatinib via two distinct, plausible routes and compare how the choice of starting materials dictates the likely impurity profile and, consequently, the observed biological efficacy.
The Chemistry: A Tale of Two Syntheses for Imatinib
Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the molecular driver of Chronic Myeloid Leukemia (CML).[5] Its synthesis involves the coupling of three key fragments. The order and method of these couplings define the synthetic route. Let's consider two plausible, convergent strategies.
Route 1: Late-Stage Pyrimidine Ring Formation
This route begins by constructing the benzamide portion of the molecule first and forming the central pyrimidine ring in a later step.
-
Starting Materials: 4-Methyl-3-nitroaniline, 4-(Chloromethyl)benzoyl chloride, N-methylpiperazine, Cyanamide, 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one.[2][6]
-
Key Steps:
-
Amide Formation: 4-Methyl-3-nitroaniline is acylated with 4-(chloromethyl)benzoyl chloride.
-
Piperazine Addition: The resulting benzyl chloride is reacted with N-methylpiperazine.
-
Nitro Reduction: The nitro group is reduced to an amine.
-
Guanidinylation: The newly formed amine is reacted with cyanamide to form a guanidine intermediate.
-
Pyrimidine Cyclization: The final pyrimidine ring is constructed by condensation with an enaminone.[2]
-
-
Potential Impurities (Batch A):
-
Unreacted Guanidine (Impurity A1): Incomplete cyclization can leave the reactive guanidine intermediate.
-
Over-alkylation Products: The piperazine nitrogen is nucleophilic and can potentially react with a second molecule of the benzyl chloride intermediate.
-
Residual Palladium: If catalytic hydrogenation is used for the nitro reduction, trace amounts of palladium may remain.[4]
-
Route 2: Early-Stage Pyrimidine Ring Formation
This alternative approach builds the core aminopyrimidine structure first, followed by coupling to the benzamide side chain.
-
Starting Materials: 2-Methyl-5-nitroaniline, Cyanamide, 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one, 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride.[2][7]
-
Key Steps:
-
Guanidinylation: 2-Methyl-5-nitroaniline is first converted to its guanidine derivative using cyanamide.
-
Pyrimidine Cyclization: The guanidine is cyclized with the enaminone to form the N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidineamine core.
-
Nitro Reduction: The nitro group on this core structure is reduced to an amine.
-
Final Amidation: The resulting amine is acylated with the pre-formed 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield Imatinib.[2]
-
-
Potential Impurities (Batch B):
-
Unreacted Amine Core (Impurity B1): Incomplete final amidation will leave the key intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[8] This is a known process impurity.
-
Regioisomers: If the starting aniline has isomeric impurities (e.g., 4-methyl-5-nitroaniline), these could be carried through the synthesis to form a regioisomer of Imatinib.
-
Hydrolysis Products: The benzoyl chloride sidechain is susceptible to hydrolysis, leading to the corresponding benzoic acid impurity.[9]
-
The Analytical Detective Work: Unmasking the Impurity Profile
The first step in comparing our two hypothetical batches of Imatinib is to rigorously characterize their purity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this task.[10]
A well-developed HPLC method can separate the main Imatinib peak from various process-related impurities.[11][12] By running authentic standards of potential impurities, we can identify and quantify the contaminants in each batch.
Hypothetical Comparative Purity Data
| Parameter | Batch A (from Route 1) | Batch B (from Route 2) | Analytical Method |
| Purity (Imatinib) | 98.9% | 99.1% | RP-HPLC, 267 nm[10] |
| Impurity A1 | 0.45% | Not Detected | LC-MS |
| Residual Palladium | 8 ppm | Not Applicable | ICP-MS |
| Impurity B1 | Not Detected | 0.62% | LC-MS |
| Benzoic Acid Impurity | 0.11% | 0.25% | RP-HPLC |
| Other Unknowns | 0.44% | 0.03% | RP-HPLC |
This table illustrates a plausible outcome: while both batches have high overall purity, their impurity profiles are distinct and directly related to their synthetic history. Batch A contains a reactive guanidine intermediate and residual catalyst, while Batch B is contaminated with an unreacted amine precursor.
The Biological Verdict: Does the Synthetic Route Matter?
With distinct, well-characterized batches in hand, we can now ask the critical question: do these differences in purity affect biological performance? We will evaluate this using a tiered approach, moving from direct target engagement to cellular outcomes.
Biochemical Assays: On-Target Potency and Off-Target Effects
A radiometric kinase assay is a robust method to determine the direct inhibitory effect of a compound on its target enzyme.[13][14][15] It measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
A broader kinome selectivity screen tests the inhibitor against a large panel of different kinases to identify potential off-target activities.
-
Plausible Outcome: Impurity B1 (the amine precursor) is a known building block of many kinase inhibitors and may possess weak, off-target inhibitory activity. Residual palladium in Batch A could potentially denature the kinase enzyme, leading to a falsely potent IC50 value.
Cell-Based Assays: Cellular Potency and Cytotoxicity
Cell-based assays measure the effect of the inhibitor in a more physiologically relevant context.[1][16] A cell proliferation assay, such as the MTT assay, on a Bcr-Abl-dependent cell line (e.g., K562) will determine the compound's ability to inhibit cancer cell growth.[17][18][19][20]
-
Plausible Outcome: The reactive guanidine impurity (A1) in Batch A might be cytotoxic to all cells, not just the target cancer cells. This would lead to a potent IC50 in the K562 proliferation assay but also significant toxicity in a non-target control cell line. This could mislead a researcher into believing the compound is more potent than it actually is, while the effect is, in part, due to non-specific toxicity.
Hypothetical Comparative Efficacy Data
| Assay | Parameter | Batch A (Route 1) | Batch B (Route 2) | Interpretation |
| Radiometric Bcr-Abl Assay | IC50 | 0.21 µM | 0.35 µM | Batch A appears more potent, possibly due to enzyme inhibition by residual palladium.[21] |
| Kinome Selectivity Screen | Off-Targets >50% Inh. @ 1µM | 1 | 4 | Impurity B1 in Batch B shows weak inhibition of other kinases. |
| K562 Cell Proliferation (MTT) | IC50 | 0.30 µM | 0.45 µM | Batch A appears more potent in cells.[22] |
| HEK293 Cytotoxicity (MTT) | IC50 | 5.2 µM | > 50 µM | Batch A shows significant off-target cytotoxicity, likely from Impurity A1, explaining its inflated "potency" in the K562 assay. |
Experimental Protocols
To ensure scientific integrity, every protocol must be self-validating. The following are representative, detailed protocols for the key assays discussed.
Protocol 1: Radiometric [γ-³³P]-ATP Kinase Assay for Bcr-Abl
This protocol measures the direct inhibition of recombinant Bcr-Abl kinase.
-
Reaction Buffer Preparation: Prepare a buffer consisting of 8 mM MOPS pH 7.0, 0.2 mM EDTA, and 10 mM Magnesium Acetate.
-
Compound Preparation: Perform serial dilutions of Batch A, Batch B, and a certified reference standard of Imatinib in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
5 µL of Reaction Buffer.
-
10 µL of test compound dilution (or DMSO for control).
-
10 µL of a mix containing the Bcr-Abl enzyme and the substrate peptide (e.g., EAIYAAPFAKKK) in Reaction Buffer.[13]
-
-
Initiate Reaction: Add 10 µL of [γ-³³P]-ATP in Mg/ATP mix to each well to start the reaction. The final ATP concentration should be at its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 40-60 minutes.[13]
-
Stop Reaction & Spotting: Stop the reaction by adding 20 µL of 0.5% phosphoric acid. Spot 10 µL from each well onto a P81 phosphocellulose filter mat.
-
Washing: Wash the filter mat four times for 4 minutes each in 0.425% phosphoric acid, followed by one wash in methanol.[13]
-
Detection: Dry the filter mat and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: MTT Cell Proliferation Assay
This protocol assesses the effect of the inhibitor on the viability of a Bcr-Abl dependent cell line (K562).
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of appropriate culture medium.[17]
-
Compound Treatment: Prepare serial dilutions of Batch A and Batch B in culture medium. Add 100 µL of these dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.[18][19]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value.
Conclusion and Best Practices
As a senior scientist, I offer the following recommendations to ensure the integrity of your research:
-
Know Your Source: Whenever possible, obtain a certificate of analysis (CoA) for any purchased inhibitor that details its purity and the analytical method used. For in-house syntheses, meticulous purification and characterization are paramount.
-
Characterize Rigorously: Do not rely on a single analytical technique. Use orthogonal methods like HPLC, LC-MS, and NMR to build a comprehensive picture of your compound's purity.
-
Think Orthogonally in Biology: Always validate findings from a primary assay with a secondary, mechanistically different assay. Correlate biochemical potency with cellular activity and assess for non-specific cytotoxicity.
-
Use a Reference Standard: Benchmark your in-house or newly purchased batches against a well-characterized, high-purity reference standard.
-
Question Your Results: If you observe unexpectedly high potency or unusual cellular toxicity, consider the possibility of an active impurity before accepting the result at face value.
By embracing this level of scientific rigor, we can move beyond simply using kinase inhibitors to truly understanding their biological effects, accelerating the path to novel discoveries and therapies.
References
-
Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. (n.d.). Purdue University. Retrieved from [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). Semantic Scholar. Retrieved from [Link]
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Demir, D., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLoS ONE. Retrieved from [Link]
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Emrick, M. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ASSAY and Drug Development Technologies. Retrieved from [Link]
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Imatinib Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
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Emrick, M. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PMC. Retrieved from [Link]
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Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.). Waters. Retrieved from [Link]
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Synthesis route of novel imatinib derivatives (compound 5-10). (2021). ResearchGate. Retrieved from [Link]
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Imatinib. (2014). New Drug Approvals. Retrieved from [Link]
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Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development. Retrieved from [Link]
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Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.). Waters. Retrieved from [Link]
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A flow-based synthesis of Imatinib: the API of Gleevec. (2010). Chemical Communications. Retrieved from [Link]
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Determination of Imatinib and its Genotoxic Impurities in Tablets. (2015). Research Trend. Retrieved from [Link]
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A brief review on developed analytical methods for estimation of Imatinib in pharmaceutical formulation. (2023). Bio-enviromental and political legal sciences. Retrieved from [Link]
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Abl (ABL1) Human TK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]
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New analytical method development and validation for imatinib mesylate by rp-hplc method. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (2019). Waters Corporation. Retrieved from [Link]
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Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024). International Journal of Applied Pharmaceutical & Biological Research. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. (2020). Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
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A Facile Total Synthesis of Imatinib Base and Its Analogues. (2011). Organic Letters. Retrieved from [Link]
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A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling. (2025). Pharmaceutical Sciences and Research. Retrieved from [Link]
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A Facile Total Synthesis for Large-Scale Production of Imatinib Base. (2007). Organic Process Research & Development. Retrieved from [Link]
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LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. (2013). Journal of Chromatographic Science. Retrieved from [Link]
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Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec). (2007). Nuclear Medicine and Biology. Retrieved from [Link]
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A Cost-Benefit Analysis of 2-Chloro-6-fluoro-3-nitrobenzonitrile in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that balances reactivity, cost, and the overall efficiency of a synthetic route. 2-Chloro-6-fluoro-3-nitrobenzonitrile has emerged as a valuable, albeit specialized, intermediate. This guide provides an in-depth technical analysis of its use, a cost-benefit comparison with relevant alternatives, and detailed experimental protocols to inform your synthetic strategy.
The Synthetic Utility of this compound: A Highly Activated Aromatic Building Block
This compound is a polysubstituted aromatic compound where the benzene ring is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of three electron-withdrawing groups—a nitro group, a cyano group, and two halogen atoms—renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.
The primary utility of this reagent lies in its ability to undergo selective displacement of its halogen substituents. The fluorine atom, being more electronegative than chlorine, generally serves as a better leaving group in SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex. This enhanced reactivity allows for milder reaction conditions and can lead to higher yields compared to its dichloro analogue.
A key application of structurally related compounds is in the synthesis of precursors for active pharmaceutical ingredients (APIs) and agrochemicals. For instance, the 2-chloro-6-fluorobenzyl moiety has been incorporated into potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1]
Comparative Analysis: this compound vs. Alternatives
The choice of a starting material for a synthetic campaign is a multi-faceted decision. Here, we compare this compound with a plausible alternative, 2,6-difluoro-3-nitrobenzonitrile, in the context of a representative nucleophilic aromatic substitution reaction with a generic primary amine.
| Feature | This compound | 2,6-Difluoro-3-nitrobenzonitrile | Justification & Rationale |
| Reactivity in SNAr | High | Very High | The fluorine atom is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which stabilizes the transition state.[2] |
| Selectivity | Potentially offers two sites for substitution (Cl or F), which may require careful control of reaction conditions. | Two identical leaving groups, simplifying the initial substitution, but potentially leading to di-substitution products. | The different reactivities of the C-Cl and C-F bonds could be exploited for sequential substitutions. |
| Estimated Cost | Varies by supplier; generally a specialty chemical with a moderate to high cost. | Varies by supplier; also a specialty chemical, often with a comparable or slightly higher cost than the chloro-fluoro analogue. | Based on catalog prices from various chemical suppliers (pricing is subject to change and bulk discounts). |
| Downstream Transformations | The remaining chlorine atom can be a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | The remaining fluorine atom is less amenable to common cross-coupling reactions compared to chlorine. | This provides greater synthetic versatility in subsequent steps. |
Cost-Benefit Verdict:
For synthetic routes where a single, rapid nucleophilic substitution is the primary goal and the cost is a major driver, the more reactive 2,6-difluoro-3-nitrobenzonitrile might be advantageous, potentially allowing for lower reaction temperatures and shorter reaction times. However, This compound offers a significant strategic advantage in multi-step syntheses where the differential reactivity of the two halogen atoms can be exploited. The chlorine atom can be retained for subsequent, different chemical transformations, such as palladium-catalyzed cross-coupling reactions, which are less feasible with a fluorine substituent. This added synthetic versatility can outweigh a potentially higher initial cost or slightly more demanding reaction conditions for the initial SNAr step.
Synthetic Pathways and Methodologies
Plausible Synthesis of this compound
Proposed Reaction Scheme:
Caption: Proposed nitration of 2-chloro-6-fluorobenzonitrile.
Experimental Protocol (Adapted from the synthesis of 2-chloro-6-fluoro-3-nitro-benzoic acid[3]):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-fluorobenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a solution of nitric acid (1.1 equivalents) in concentrated sulfuric acid via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol details a general procedure for the SNAr of this compound with a primary amine.
Reaction Scheme:
Caption: General SNAr of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in dimethylformamide (DMF), add the desired primary amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion and Strategic Recommendations
This compound is a highly activated and versatile building block for the synthesis of complex aromatic molecules. Its primary advantage lies in the potential for sequential and selective nucleophilic aromatic substitution reactions, with the fluorine atom being the more labile leaving group. While potentially more costly than some alternatives, its value is realized in synthetic routes that require the introduction of different functionalities at the 2- and 6-positions of the benzonitrile ring.
For researchers and drug development professionals, the decision to use this compound should be based on a thorough analysis of the entire synthetic route. If the synthetic plan includes a subsequent transformation of the chloro-substituent, the additional cost of this starting material is likely justified. However, for simpler transformations where only a single nucleophilic substitution is required, a more reactive and potentially more economical alternative like 2,6-difluoro-3-nitrobenzonitrile may be preferable.
References
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Appchem. This compound | 226419-18-7. Available at: [Link]
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
PrepChem.com. Synthesis of 2-Chloro-6-Fluoronitrobenzene. Available at: [Link]
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PubMed Central. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. Available at: [Link]
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ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Available at: [Link]
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A Spectroscopic Guide to 2-Chloro-6-fluoro-3-nitrobenzonitrile and its Analogues: An In-Depth Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel compounds is paramount. Substituted benzonitriles, particularly those bearing halogen and nitro functionalities, represent a class of critical intermediates. Their electronic and steric properties are finely tunable, making them valuable synthons for a diverse range of target molecules. This guide provides a detailed spectroscopic comparison of 2-Chloro-6-fluoro-3-nitrobenzonitrile and its structurally related analogues.
As a Senior Application Scientist, my objective is to offer not just data, but a causal understanding of the spectroscopic signatures that define these molecules. While comprehensive experimental spectra for this compound are not widely available in public-domain databases, this guide will leverage established spectroscopic principles and comparative data from carefully selected analogues to predict its spectral characteristics. This approach provides a robust framework for researchers to interpret their own experimental findings.
The analogues chosen for this comparison allow for a systematic evaluation of the electronic and steric effects of each substituent on the benzonitrile core:
-
2,6-dichloro-3-nitrobenzonitrile: Replaces the fluorine with chlorine, allowing for an assessment of halogen-specific effects.
-
2,6-difluoro-3-nitrobenzonitrile: Replaces the chlorine with fluorine, highlighting the impact of high electronegativity in the ortho position.
-
2-chloro-6-fluorobenzonitrile: Lacks the nitro group, providing a baseline to understand the significant influence of this powerful electron-withdrawing group.
Through a comparative analysis of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this guide will illuminate the structure-spectral relationships that govern this important class of compounds.
Molecular Structures for Comparison
The following diagram illustrates the structures of this compound and the selected analogues.
Caption: Molecular structures of the primary compound and its analogues.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For the compounds , we expect to see characteristic absorptions for the nitrile, nitro, and aromatic C-H and C-C bonds, as well as vibrations influenced by the halogen substituents.
Expected and Observed IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 2,6-dichloro-3-nitrobenzonitrile (Experimental) | 2,6-difluoro-3-nitrobenzonitrile (Experimental)[1] | 2-chloro-6-fluorobenzonitrile (Experimental)[2] |
| C≡N Stretch | ~2235 (sharp, strong) | ~2230 | ~2245 | ~2230 |
| NO₂ Asymmetric Stretch | ~1540 (strong) | ~1545 | ~1555 | N/A |
| NO₂ Symmetric Stretch | ~1350 (strong) | ~1355 | ~1365 | N/A |
| Ar C=C Stretch | ~1600, ~1470 | ~1590, ~1450 | ~1610, ~1480 | ~1580, ~1450 |
| Ar C-H Stretch | >3000 | >3000 | >3000 | >3000 |
| C-Cl Stretch | ~750 | ~760, ~730 | N/A | ~780 |
| C-F Stretch | ~1250 | N/A | ~1270, ~1240 | ~1260 |
Analysis and Interpretation:
The nitrile (C≡N) stretching vibration is one of the most characteristic peaks in these spectra, appearing as a sharp and intense band around 2230-2245 cm⁻¹. Its precise position is sensitive to the electronic effects of the other substituents. For this compound, we predict this peak to be around 2235 cm⁻¹.
The nitro (NO₂) group gives rise to two strong and easily identifiable absorptions: an asymmetric stretch typically between 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1390 cm⁻¹[3]. The presence of these two strong bands is a clear indicator of the nitro functionality. In aromatic systems, these bands are often observed at approximately 1550 cm⁻¹ and 1350 cm⁻¹[3]. The electron-withdrawing nature of the surrounding halogens in our target molecule and its analogues likely keeps these frequencies in the higher end of the typical range.
The aromatic ring itself is characterized by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹[4]. The carbon-halogen stretches are found in the fingerprint region, with C-F stretches appearing at higher wavenumbers (~1250 cm⁻¹) than C-Cl stretches (~750 cm⁻¹) due to the stronger C-F bond and the lighter mass of fluorine.
By comparing the spectrum of 2-chloro-6-fluorobenzonitrile with its nitrated counterpart, the most dramatic difference is the appearance of the two strong NO₂ stretching bands, confirming the successful incorporation of this group.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule. ¹H NMR reveals the arrangement of protons, while ¹³C NMR maps the carbon skeleton.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
¹H NMR
| Compound | H-4 | H-5 |
| This compound (Predicted) | ~8.1 (d) | ~7.8 (t) |
| 2,6-dichloro-3-nitrobenzonitrile | ~7.9 (d) | ~7.6 (t) |
| 2,6-difluoro-3-nitrobenzonitrile | ~8.2 (ddd) | ~7.7 (ddd)[3] |
| 2-chloro-6-fluorobenzonitrile[2] | ~7.4 (m) | ~7.2 (m) |
¹³C NMR
| Compound | C1-CN | C2-Cl | C3-NO₂ | C4 | C5 | C6-F | CN |
| This compound (Predicted) | ~110 | ~130 | ~148 | ~135 | ~125 | ~160 (d) | ~114 |
| 2,6-dichloro-3-nitrobenzonitrile | ~115 | ~135 | ~147 | ~134 | ~126 | ~138 | ~113 |
| 2,6-difluoro-3-nitrobenzonitrile | ~105 (dd) | ~158 (dd) | ~140 (d) | ~132 | ~120 | ~162 (dd) | ~112 |
| 2-chloro-6-fluorobenzonitrile[2] | ~112 (d) | ~138 (d) | ~133 | ~126 | ~115 (d) | ~163 (d) | ~114 |
Note: d denotes a doublet, t a triplet, m a multiplet, and dd a doublet of doublets. Predicted values are based on additive substituent effects and comparison with analogues.
Analysis and Interpretation:
The ¹H NMR spectra of these compounds are relatively simple, showing two signals in the aromatic region (7.0-8.5 ppm). The powerful electron-withdrawing effect of the nitro group deshields the aromatic protons, shifting their signals downfield compared to 2-chloro-6-fluorobenzonitrile. The proton at the H-4 position, being para to the fluorine and ortho to the nitro group, is expected to be the most downfield. The proton at H-5 will show coupling to both H-4 and the fluorine at C-6.
In the ¹³C NMR spectra, the chemical shifts are highly influenced by the substituents. The carbon attached to the highly electronegative fluorine (C-6) will be found significantly downfield and will appear as a doublet due to one-bond C-F coupling. Similarly, other carbons in proximity to the fluorine will exhibit smaller C-F couplings. The carbon bearing the nitro group (C-3) is also expected to be significantly deshielded. The nitrile carbon (CN) typically appears around 112-115 ppm.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in characteristic M+2 peaks, which are invaluable for identification[5].
Predicted and Observed Mass Spectrometry Data (m/z)
| Compound | Molecular Weight ( g/mol ) | [M]⁺ | [M+2]⁺ | Key Fragments |
| This compound | 200.55 | 200 | 202 (ratio ~3:1) | 170 ([M-NO]⁺), 154 ([M-NO₂]⁺), 127 ([M-NO₂-HCN]⁺) |
| 2,6-dichloro-3-nitrobenzonitrile | 217.01 | 216 | 218 (ratio ~2:1) | 186 ([M-NO]⁺), 170 ([M-NO₂]⁺) |
| 2,6-difluoro-3-nitrobenzonitrile | 184.10 | 184 | N/A | 154 ([M-NO]⁺), 138 ([M-NO₂]⁺) |
| 2-chloro-6-fluorobenzonitrile[2] | 155.56 | 155 | 157 (ratio ~3:1) | 120 ([M-Cl]⁺) |
Analysis and Interpretation:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 200 and an [M+2]⁺ peak at m/z 202 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.
The fragmentation of nitroaromatic compounds is often initiated by the loss of the nitro group, either as NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). Therefore, we anticipate significant fragment ions at m/z 154 and m/z 170. Subsequent fragmentation could involve the loss of HCN (27 Da) from the benzonitrile ring.
Comparing the fragmentation patterns of the analogues provides a clear picture of the influence of each substituent. For example, 2,6-dichloro-3-nitrobenzonitrile will exhibit a more complex isotopic pattern due to the presence of two chlorine atoms. The absence of the nitro group in 2-chloro-6-fluorobenzonitrile leads to a much simpler fragmentation pattern, dominated by the loss of the chlorine atom.
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of the spectroscopic data discussed in this guide.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
1. FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Rationale: ATR is a rapid and convenient method for obtaining IR spectra of solid samples with minimal preparation.
-
Protocol:
-
Clean the ATR crystal (typically diamond) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Acquire the sample spectrum.
-
Process the data by performing the background subtraction.
-
2. NMR Spectroscopy
-
Rationale: Solution-state NMR provides high-resolution spectra essential for detailed structural elucidation. The choice of deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte's peaks.
-
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during acquisition.
-
Shim the magnetic field to achieve optimal homogeneity, which is validated by the sharp, symmetrical peaks of a reference compound like tetramethylsilane (TMS).
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (TMS at 0.00 ppm).
-
3. Mass Spectrometry (Electron Ionization - EI)
-
Rationale: EI is a hard ionization technique that produces extensive and reproducible fragmentation patterns, creating a "fingerprint" of the molecule.
-
Protocol:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS). GC-MS provides an additional layer of validation by confirming the purity of the sample based on its retention time.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. The presence of the correct isotopic pattern for chlorine-containing fragments serves as a self-validating feature.
-
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound and its analogues. By understanding the influence of each substituent on the spectral output, researchers can confidently identify and characterize these and other related compounds. The interplay of the electron-withdrawing nitro and halogen groups creates a unique electronic environment that is clearly reflected in the FT-IR, NMR, and MS data. While experimental data for the primary compound remains elusive in the public domain, the predictive and comparative approach detailed herein offers a robust and scientifically grounded methodology for its structural elucidation.
References
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PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Substituted Quinazolines for Researchers in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The versatility of this privileged structure has driven the development of a diverse array of synthetic methodologies. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to substituted quinazolines, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate method for their drug discovery endeavors.
Classical Approaches to Quinazoline Synthesis: Time-Tested and Reliable
The traditional methods for quinazoline synthesis, primarily the Niementowski and Friedländer reactions, have been the bedrock of quinazoline chemistry for over a century. Their enduring relevance lies in their operational simplicity and the ready availability of starting materials.
The Niementowski Quinazoline Synthesis
The Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone, a common precursor to many quinazoline derivatives.[1] This method is particularly valued for its straightforward approach to the quinazolinone core.[2]
Mechanism: The reaction is understood to proceed through an initial acylation of the amino group of the anthranilic acid by the amide, which forms an o-amidobenzamide intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone product.[3] The high temperatures typically required drive the dehydration and cyclization steps.
Experimental Protocol: Conventional Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone
-
Materials: Anthranilic acid, N-phenylacetamide, polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of anthranilic acid (1.37 g, 10 mmol) and N-phenylacetamide (1.35 g, 10 mmol) is heated in the presence of polyphosphoric acid (10 g) at 140-150 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2-methyl-3-phenyl-4(3H)-quinazolinone.
-
-
Expected Yield: 70-80%
Advantages:
-
Readily available and inexpensive starting materials.
-
Operationally simple one-pot reaction.
Disadvantages:
-
Often requires high reaction temperatures and long reaction times.
-
Can result in moderate yields, particularly with less reactive substrates.
-
The use of excess amide or dehydrating agents can complicate purification.
The Friedländer Annulation
The Friedländer synthesis provides a direct route to quinolines and can be adapted for quinazoline synthesis, typically by reacting a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[4][5] This method is highly versatile for accessing a wide range of substituted quinolines and their aza-analogs.
Mechanism: The reaction can proceed via two primary pathways. The first involves an initial aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone, followed by cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent elimination of water to form the quinoline or quinazoline ring.[4][6]
Experimental Protocol: Synthesis of 2-Phenylquinazoline from 2-Aminobenzaldehyde and Benzamidine Hydrochloride
-
Materials: 2-Aminobenzaldehyde, benzamidine hydrochloride, sodium ethoxide, ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (prepared from 0.23 g of sodium in 20 mL of absolute ethanol), add benzamidine hydrochloride (1.56 g, 10 mmol).
-
To this mixture, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and reflux the reaction mixture for 4 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give 2-phenylquinazoline.
-
-
Expected Yield: 65-75%
Advantages:
-
Direct and convergent approach to the quinazoline ring system.
-
A wide variety of substitution patterns can be achieved by varying the starting materials.
Disadvantages:
-
The availability of substituted 2-aminobenzaldehydes and 2-aminoketones can be limited.
-
Regioselectivity can be an issue when using unsymmetrical ketones.[2]
Modern Synthetic Strategies: Efficiency and Diversity
Contemporary methods for quinazoline synthesis have focused on improving efficiency, expanding substrate scope, and promoting greener reaction conditions. These approaches often employ transition-metal catalysis, microwave irradiation, or multicomponent strategies.
Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolines are no exception. Catalysts based on palladium, copper, and ruthenium have enabled the development of highly efficient and versatile methods.
Palladium catalysis has been instrumental in developing multicomponent reactions for quinazoline synthesis. A notable example is the three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids.[7]
Mechanism: This reaction is proposed to proceed via two possible pathways. Both pathways involve the initial formation of an imine from the 2-aminobenzonitrile and the aldehyde. In one pathway, carbopalladation of the cyano group by the aryl palladium species is followed by cyclization. In the alternative pathway, the imine nitrogen coordinates to the palladium, facilitating an intramolecular insertion of the cyano group into the Pd-aryl bond, followed by reductive elimination.[7]
Experimental Protocol: Synthesis of 4-Phenyl-2-(p-tolyl)quinazoline
-
Materials: 2-Amino-2'-iodobenzonitrile, p-tolualdehyde, phenylboronic acid, Pd(OAc)₂, XPhos, K₂CO₃, dioxane.
-
Procedure:
-
A mixture of 2-amino-2'-iodobenzonitrile (0.246 g, 1 mmol), p-tolualdehyde (0.120 g, 1 mmol), phenylboronic acid (0.146 g, 1.2 mmol), Pd(OAc)₂ (0.0045 g, 0.02 mmol), XPhos (0.019 g, 0.04 mmol), and K₂CO₃ (0.414 g, 3 mmol) in dioxane (5 mL) is heated at 100 °C for 12 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired product.
-
-
Expected Yield: 80-90%[7]
Advantages:
-
High efficiency and good to excellent yields.
-
Broad substrate scope and functional group tolerance.[7]
-
One-pot procedure from readily available starting materials.
Disadvantages:
-
The cost and air-sensitivity of palladium catalysts and ligands.
-
Removal of metal residues from the final product can be challenging.
Copper catalysis offers a more economical and environmentally friendly alternative to palladium. Copper-catalyzed aerobic oxidative cyclization of 2-aminobenzylamines with nitriles or aldehydes provides an efficient route to quinazolines.[8][9]
Mechanism: The reaction is believed to initiate with the copper-catalyzed oxidation of the 2-aminobenzylamine to the corresponding imine. This is followed by the addition of the nitrile or a second molecule of the oxidized starting material and subsequent cyclization. The final aromatization to the quinazoline is achieved through aerobic oxidation, with molecular oxygen serving as the terminal oxidant.[8]
Experimental Protocol: Synthesis of 2-Phenylquinazoline from 2-Aminobenzylamine and Benzonitrile
-
Materials: 2-Aminobenzylamine, benzonitrile, CuI, 1,10-phenanthroline, K₃PO₄, DMSO.
-
Procedure:
-
A mixture of 2-aminobenzylamine (0.122 g, 1 mmol), benzonitrile (0.103 g, 1 mmol), CuI (0.019 g, 0.1 mmol), 1,10-phenanthroline (0.018 g, 0.1 mmol), and K₃PO₄ (0.424 g, 2 mmol) in DMSO (3 mL) is heated at 120 °C for 24 hours under an oxygen atmosphere (balloon).
-
The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
-
Expected Yield: 75-85%
Advantages:
-
Use of an inexpensive and abundant copper catalyst.
-
Environmentally benign, using air or oxygen as the oxidant.[8]
Disadvantages:
-
May require higher catalyst loadings and longer reaction times compared to palladium-catalyzed methods.
-
The substrate scope can be more limited in some cases.
Ruthenium catalysts have emerged as powerful tools for C-H activation and dehydrogenative coupling reactions. The synthesis of quinazolines can be achieved through the ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines.[10][11]
Mechanism: The reaction is proposed to initiate with the formation of an imine intermediate from the 2-aminophenyl ketone and the amine. The ruthenium catalyst then facilitates a dehydrogenative cyclization to form the quinazoline ring.[12]
Experimental Protocol: Synthesis of 2-Benzyl-4-phenylquinazoline
-
Materials: 2-Aminobenzophenone, benzylamine, [Ru(p-cymene)Cl₂]₂, dppf, NaH, toluene.
-
Procedure:
-
A mixture of 2-aminobenzophenone (0.197 g, 1 mmol), benzylamine (0.128 g, 1.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.015 g, 0.025 mmol), dppf (0.028 g, 0.05 mmol), and NaH (0.048 g, 2 mmol) in toluene (5 mL) is heated at 110 °C for 24 hours under a nitrogen atmosphere.
-
After cooling, the reaction is quenched with water, and the mixture is extracted with ethyl acetate.
-
The organic layer is dried and concentrated, and the residue is purified by column chromatography.
-
-
Expected Yield: 80-90%[13]
Advantages:
-
High atom economy, with water as the only byproduct.
-
Excellent functional group tolerance.
Disadvantages:
-
Requires relatively expensive and air-sensitive ruthenium catalysts and ligands.
-
Often requires high temperatures.
Aza-Wittig Reaction
The aza-Wittig reaction provides a powerful method for the formation of C=N bonds and has been effectively applied to the synthesis of quinazolinones. This reaction typically involves the intramolecular cyclization of an iminophosphorane, generated in situ from an azide.[14]
Mechanism: The reaction begins with the Staudinger reaction between a 2-azidobenzoyl derivative and a phosphine (e.g., triphenylphosphine) to form an iminophosphorane. This intermediate then undergoes an intramolecular aza-Wittig reaction with a carbonyl group within the same molecule, leading to the formation of the quinazolinone ring and triphenylphosphine oxide as a byproduct.[15][16]
Experimental Protocol: Synthesis of 2-Phenyl-4(3H)-quinazolinone from 2-Azidobenzamide
-
Materials: 2-Azidobenzamide, benzoyl chloride, triphenylphosphine, toluene.
-
Procedure:
-
To a solution of 2-azidobenzamide (1.62 g, 10 mmol) in dry toluene (50 mL), add benzoyl chloride (1.40 g, 10 mmol) and triethylamine (1.01 g, 10 mmol). Stir the mixture at room temperature for 2 hours.
-
Add triphenylphosphine (2.62 g, 10 mmol) to the reaction mixture and reflux for 6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 2-phenyl-4(3H)-quinazolinone.
-
-
Expected Yield: 85-95%[17]
Advantages:
-
High yields and clean reactions.
-
Mild reaction conditions.
Disadvantages:
-
The preparation of the starting azido compounds can be a multi-step process.
-
Stoichiometric amounts of triphenylphosphine are required, and the removal of the triphenylphosphine oxide byproduct can be challenging.[14]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates and improving yields. The Niementowski reaction, which traditionally requires high temperatures and long reaction times, is particularly well-suited for microwave assistance.[18][19]
Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
-
Materials: Anthranilic acid, formamide, montmorillonite K-10 clay.
-
Procedure:
-
A mixture of anthranilic acid (1.37 g, 10 mmol), formamide (5 mL), and montmorillonite K-10 clay (1 g) is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave reactor at 150 °C for 10 minutes.
-
After cooling, the reaction mixture is triturated with water, and the solid product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to give 4(3H)-quinazolinone.
-
-
Expected Yield: 85-95%[18]
Advantages:
-
Significant reduction in reaction times (minutes vs. hours).[19]
-
Often leads to higher yields and cleaner reaction profiles.
-
Can be performed under solvent-free conditions, enhancing the green credentials of the synthesis.[20]
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging.
Comparative Analysis of Synthetic Routes
To facilitate the selection of an appropriate synthetic strategy, the following table provides a comparative summary of the discussed methods.
| Synthetic Route | Starting Materials | Typical Conditions | Yields | Advantages | Disadvantages |
| Niementowski | Anthranilic acids, amides | 130-220 °C, neat or with dehydrating agent | 40-80% | Simple, inexpensive starting materials | High temperatures, long reaction times, moderate yields |
| Friedländer | 2-Aminobenzaldehydes/ketones, α-methylene carbonyls | Acid or base catalysis, 80-150 °C | 60-85% | Convergent, versatile | Limited availability of starting materials, potential regioselectivity issues |
| Pd-Catalyzed | 2-Aminobenzonitriles, aldehydes, boronic acids | Pd catalyst, ligand, base, 80-120 °C | 70-95% | High efficiency, broad scope, one-pot | Expensive/sensitive catalyst, metal contamination |
| Cu-Catalyzed | 2-Aminobenzylamines, nitriles/aldehydes | Cu catalyst, base, O₂/air, 100-140 °C | 65-90% | Inexpensive catalyst, green oxidant | Longer reaction times, potentially limited scope |
| Ru-Catalyzed | 2-Aminophenyl ketones, amines | Ru catalyst, ligand, base, 110-150 °C | 75-95% | High atom economy, excellent functional group tolerance | Expensive/sensitive catalyst, high temperatures |
| Aza-Wittig | 2-Azidobenzamides | PPh₃, reflux | 80-95% | High yields, mild conditions | Multi-step azide synthesis, phosphine oxide byproduct |
| Microwave-Assisted | Anthranilic acids, amides | Microwave irradiation, 150-200 °C, 5-30 min | 85-95% | Rapid, high yields, often solvent-free | Requires specialized equipment, scalability challenges |
Visualization of Synthetic Workflows
To further clarify the experimental choices and logical flow of each synthetic route, the following diagrams illustrate the key transformations.
Caption: Workflow of the Niementowski Quinazoline Synthesis.
Caption: Workflow of the Friedländer Annulation for Quinazoline Synthesis.
Caption: Workflow of the Palladium-Catalyzed Three-Component Quinazoline Synthesis.
Conclusion
The synthesis of substituted quinazolines is a rich and evolving field, offering a plethora of options to the medicinal chemist. The choice of synthetic route will ultimately depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the available laboratory equipment.
Classical methods like the Niementowski and Friedländer syntheses remain valuable for their simplicity and cost-effectiveness. However, for researchers seeking higher efficiency, broader substrate scope, and milder reaction conditions, modern transition-metal-catalyzed methods and microwave-assisted protocols offer significant advantages. This guide provides the foundational knowledge and practical details necessary to make an informed decision, empowering researchers to efficiently access the diverse chemical space of quinazoline derivatives in their quest for novel therapeutics.
References
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Bouzroura, S., et al. (2018). Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). Molecules, 23(10), 2465. [Link]
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Yi, C. S., & Arachchige, P. T. K. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ResearchGate. [Link]
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Takeuchi, H., & Eguchi, S. (1989). A new efficient synthesis of imidazolinones and quinazolinone by intramolecular aza-Wittig reaction. Tetrahedron, 45(20), 6375-6386. [Link]
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Takeuchi, H., & Eguchi, S. (1989). A new route to quinazolinones via intramolecular aza-Wittig reaction. Tetrahedron Letters, 30(25), 3313-3314. [Link]
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Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(13), 98-108. [Link]
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Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Arkivoc, 2005(3), 98-119. [Link]
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Hu, K., et al. (2018). Palladium-Catalyzed Three-Component Tandem Process: One-Pot Assembly of Quinazolines. Organic Letters, 20(10), 3061-3064. [Link]
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Reddy, P. G., & Baskaran, S. (2012). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. The Journal of Organic Chemistry, 77(19), 8563-8570. [Link]
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Liang, Y. F., et al. (2015). Copper-catalyzed aerobic oxidative cyclization protocol for the synthesis of quinazolines via amination of C(sp3)-H bonds of methylazaarenes. Chemical Communications, 51(13), 2589-2592. [Link]
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Komar, M., & Molnar, M. (2022). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes. ResearchGate. [Link]
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Patel, V. M., & Desai, K. R. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 2(1), 1-6. [Link]
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Jana, A., & Ali, M. A. (2020). Photoredox synthesis of functionalized quinazolines via copper-catalyzed aerobic oxidative Csp2–H annulation of amidines with terminal alkynes. Green Chemistry, 22(16), 5326-5331. [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-Chloro-6-fluoro-3-nitrobenzonitrile Against Other Synthetic Intermediates
Introduction: The Strategic Importance of Substituted Benzonitriles in Modern Synthesis
In the landscape of drug discovery and materials science, the rational design of novel molecules hinges on the availability of versatile and highly functionalized building blocks. Substituted benzonitriles, particularly those bearing halogen and nitro functionalities, are pivotal intermediates.[1] The interplay between the electron-withdrawing nature of the nitrile (-CN) and nitro (-NO₂) groups, and the specific placement of halogens like fluorine and chlorine, imparts unique reactivity profiles that synthetic chemists can exploit to construct complex molecular architectures.[1][2]
This guide provides an in-depth comparative analysis of 2-Chloro-6-fluoro-3-nitrobenzonitrile, a strategically substituted intermediate. We will benchmark its performance and utility against other structurally related benzonitriles. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions when selecting building blocks for their synthetic campaigns, balancing reactivity, yield, and downstream functionalization potential.
Chapter 1: Physicochemical Profile and Reactivity of this compound
This compound (CFNB) is a crystalline solid whose synthetic utility is dictated by the electronic and steric arrangement of its substituents. The molecule's structure is a masterclass in chemical reactivity tuning. The powerful electron-withdrawing effects of the nitro and cyano groups create a highly electron-deficient aromatic ring. This deficiency is key to activating the ring for nucleophilic aromatic substitution (SNAr), one of the most important reactions for this class of compounds.
| Property | Value |
| CAS Number | 226419-18-7 |
| Molecular Formula | C₇H₂ClFN₂O₂ |
| Molecular Weight | 200.55 g/mol |
| Appearance | Solid |
Data sourced from Appchem and BLD Pharm.[3][4]
The fluorine atom at position 6 and the chlorine atom at position 2 are the primary sites for SNAr. The nitro group at position 3 exerts a strong activating effect (via resonance and induction) on the fluorine at the ortho position, making it an excellent leaving group for nucleophilic attack. The chlorine atom is also activated, though typically to a lesser extent. This differential reactivity can, under carefully controlled conditions, allow for selective substitution.
Caption: Generalized workflow for synthesizing kinase inhibitor scaffolds.
This pathway highlights the strategic advantage of CFNB. The initial, highly efficient SNAr reaction sets the stage for subsequent transformations. The remaining chloro, nitro, and cyano groups offer orthogonal chemical handles for further diversification, allowing chemists to build libraries of compounds to explore structure-activity relationships (SAR).
Chapter 4: Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. Below is a representative, self-validating procedure for a nucleophilic aromatic substitution on CFNB.
Protocol: Synthesis of 2-Chloro-6-(morpholino)-3-nitrobenzonitrile
Objective: To demonstrate the selective SNAr at the activated fluorine position of CFNB using morpholine as a nucleophile.
Materials:
-
This compound (1.0 g, 4.99 mmol)
-
Morpholine (0.52 g, 5.98 mmol, 1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (1.03 g, 7.48 mmol, 1.5 eq.)
-
Acetonitrile (ACN), anhydrous (25 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g), potassium carbonate (1.03 g), and anhydrous acetonitrile (25 mL).
-
Purge the flask with argon or nitrogen for 5 minutes to ensure an inert atmosphere. This is critical to prevent side reactions involving moisture.
-
Begin stirring the suspension and add morpholine (0.52 g) dropwise via syringe.
-
Heat the reaction mixture to 60°C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield a solid.
-
-
Characterization:
-
Obtain ¹H NMR, ¹³C NMR to confirm the structure.
-
Use Mass Spectrometry to confirm the molecular weight of the product (Expected m/z: 267.04 for C₁₁H₁₀ClN₃O₃).
-
Use IR Spectroscopy to observe the characteristic nitrile (C≡N) and nitro (NO₂) stretches.
-
Caption: Step-by-step experimental workflow for the SₙAr reaction.
Chapter 5: Safety and Handling
Professional-grade synthesis demands a commitment to safety. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, data for analogous compounds like 2-chloro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzonitrile provide a strong basis for handling procedures. [5][6]
-
Hazards: These types of compounds are typically classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin. [5][6]Causes serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. [5]* Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and bases. Keep the container tightly closed. [5]
Conclusion
This compound stands out as a highly valuable and versatile synthetic intermediate. While it may not possess the absolute highest reactivity in SNAr compared to isomers with dual resonance activation like 4-fluoro-3-nitrobenzonitrile, its strength lies in a potent combination of high, yet potentially more controllable, reactivity at the fluorine position. The presence of multiple, orthogonally reactive functional groups—an activatable fluorine, a less reactive chlorine, a reducible nitro group, and a versatile nitrile—provides chemists with a rich platform for generating molecular diversity. For research and drug development professionals, CFNB represents a strategic choice for building complex molecular libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.
References
- Benchchem. (n.d.). A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development.
- PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-Fluoronitrobenzene.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- The Crucial Role of Fluorinated Nitriles in Modern Synthesis. (2025).
- ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzonitrile 97%.
- TCI Chemicals. (n.d.). Safety Data Sheet.
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- Appchem. (n.d.). This compound.
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- Benchchem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
- BLD Pharm. (n.d.). This compound.
- Benchchem. (n.d.). The Strategic Advantage of 2,3-Difluoro-6-nitrobenzonitrile in the Synthesis of Advanced Agrochemicals.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-fluoro-3-nitrobenzonitrile
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. 2-Chloro-6-fluoro-3-nitrobenzonitrile (CAS No. 226419-18-7), a halogenated nitroaromatic compound, serves as a valuable building block in organic synthesis.[1][2] However, its chemical structure—featuring chloro, fluoro, nitro, and nitrile functional groups—necessitates a rigorous and informed approach to its disposal. Improper handling of this and similar compounds not only poses significant safety risks to laboratory personnel but also carries the potential for long-term environmental contamination and regulatory non-compliance.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind each procedural step, grounding our recommendations in established regulatory frameworks and the principles of chemical safety. Our objective is to empower researchers and laboratory managers to handle this chemical waste with the highest degree of confidence and care.
Part 1: Hazard Assessment and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This assessment directly informs its classification as hazardous waste, a critical step that dictates the entire disposal pathway.
Inherent Chemical Hazards: Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for structurally similar compounds, this compound should be presumed to exhibit the following hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][5]
The combination of a chlorinated aromatic ring and a nitro group suggests that thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen cyanide (HCN). This potential for hazardous by-product formation is a key justification for disposal via high-temperature incineration at a licensed facility.
Regulatory Classification (EPA/RCRA): Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics."[6] this compound waste must be managed as hazardous.
The rationale for this classification is summarized in the table below.
| Waste Stream | Probable EPA Classification | Justification |
| Pure, Unused, or Expired Chemical | U-Listed Waste (Potentially) or Characteristic Waste | While not specifically listed by name, many toxic commercial chemical products are U-listed. More definitively, it would be classified based on the Toxicity Characteristic (D-Code) due to its presumed toxicological profile and the hazardous nature of its potential decomposition products.[6] |
| Contaminated Labware (Gloves, Wipes) | Characteristic Waste | Any materials contaminated with this compound are considered hazardous waste as they retain the toxicity characteristic of the original compound. |
| Process Solutions & Rinsates | F-Listed Waste (Potentially) or Characteristic Waste | If a listed solvent (e.g., from the F003 or F005 list) is used in a process with this compound, the resulting waste stream could be classified as an F-listed hazardous waste.[7][8] Otherwise, it would be classified based on the Toxicity Characteristic . |
Part 2: Personnel Protection and Safety Precautions
Handling chemical waste requires the same, if not a higher, level of precaution as handling the pure starting material. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the necessary Personal Protective Equipment (PPE) for handling hazardous chemicals.[9]
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. If splashing is a significant risk, a face shield should be used in addition to goggles.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). It is critical to inspect gloves for any signs of degradation or puncture before use.[3]
-
Body Protection: A standard laboratory coat is required. For larger quantities of waste, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of solid waste (e.g., scraping vials, weighing) should be performed in a certified chemical fume hood to prevent inhalation of fine particulates.[10][11]
Part 3: Waste Segregation and Containerization Protocol
The principle of waste segregation is a cornerstone of laboratory safety. Incompatible chemicals, when mixed, can result in violent reactions, explosions, or the release of toxic gases.[12][13]
Step-by-Step Segregation and Storage:
-
Designate a Waste Stream: Establish a specific hazardous waste stream for "Halogenated Organic Solids." Do not mix this waste with other categories like non-halogenated solvents, acids, or bases.[13]
-
Select an Appropriate Container:
-
Use a wide-mouth, high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The original chemical container is often an excellent choice for waste accumulation.[14][15]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[14]
-
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date on which the first particle of waste was added to the container (the "accumulation start date").[12]
-
-
Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must have secondary containment (such as a spill tray) to capture any potential leaks.[13][15]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when waste is being added. This minimizes the release of vapors and prevents spills.[15]
Part 4: The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a clear, procedural path from waste generation to its final removal from the laboratory.
-
Waste Generation: As soon as this compound waste is generated (e.g., residual product, contaminated wipes), it must be immediately placed into the correctly labeled "Halogenated Organic Solids" hazardous waste container.
-
Container Management: Do not overfill the waste container. Leave at least 10% of headspace to allow for expansion of contents due to temperature changes.[13]
-
Requesting Disposal: Once the container is full, or if the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[12]
-
Documentation: Complete all necessary paperwork provided by the EHS office or the disposal vendor. This typically includes a manifest that tracks the waste from your laboratory to its final destination. Maintain meticulous records of all disposed chemical waste as required by institutional policy and federal regulations.[12]
-
Final Disposal Method: The designated disposal method for this type of compound is incineration in a permitted hazardous waste incinerator.[11] This high-temperature process is necessary to ensure the complete destruction of the halogenated nitroaromatic structure, preventing its release into the environment.
The decision-making process for handling this chemical waste is illustrated in the diagram below.
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Navigating the Synthesis of 2-Chloro-6-fluoro-3-nitrobenzonitrile: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Use by Drug Development Professionals, Researchers, and Scientists
The novel halogenated nitroaromatic compound, 2-Chloro-6-fluoro-3-nitrobenzonitrile, presents unique opportunities in medicinal chemistry and materials science. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, immediate safety protocols and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a foundation of trust and safety in your laboratory operations.
Disclaimer: As of the date of this publication, a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 226419-18-7) is not publicly available from major chemical suppliers. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including other chlorinated and fluorinated nitrobenzonitriles. A conservative approach to personal protective equipment (PPE) and handling is therefore mandated.
Hazard Assessment: An Informed Perspective
Based on the toxicological data of similar chemical structures, this compound should be treated as a hazardous substance with the potential for:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[3]
The presence of a nitro group, coupled with halogenation on an aromatic ring, suggests that this compound is likely a potent irritant and sensitizer. The nitrile functional group also warrants caution. Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol inhalation.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Two pairs of nitrile gloves | Fully-buttoned lab coat, disposable sleeves | N95-rated respirator or higher |
| Solution Preparation | Chemical safety goggles and a face shield | Two pairs of nitrile gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Reaction Work-up and Purification | Chemical safety goggles and a face shield | Two pairs of nitrile gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles and a face shield | Two pairs of nitrile gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
Causality Behind the Choices:
-
Double Gloving: The use of two pairs of nitrile gloves provides an extra layer of protection against potential tears or permeation. This is critical given the compound's likely dermal toxicity.
-
Face Shield: A face shield worn over safety goggles protects the entire face from splashes, which is particularly important when handling solutions of the compound.[1]
-
Respiratory Protection: When handling the solid form outside of a fume hood, an N95 respirator is the minimum requirement to prevent inhalation of fine particles.[1]
-
Chemical-Resistant Apron: This provides an additional barrier to protect your body and lab coat from spills of solutions containing the compound.
Engineering Controls: Containing the Hazard
Your primary line of defense should always be robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reaction work-ups, must be conducted in a certified chemical fume hood.[1] This is non-negotiable.
-
Ventilation: Ensure your laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1][4]
Safe Handling and Disposal Workflow
A systematic workflow is critical to minimizing risk. The following diagram illustrates the key stages of handling this compound, from receipt to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Operational Plan:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] Recommended storage temperature is 2-8°C.[5]
-
Preparation (in a fume hood):
-
Don all required PPE.
-
Place a plastic-backed absorbent liner on the work surface of the fume hood.
-
Carefully weigh the required amount of the solid compound. Avoid creating dust.
-
Slowly add the compound to the solvent to minimize splashing.
-
-
Reaction and Work-up (in a fume hood):
-
Conduct the reaction in a closed system whenever possible.
-
Perform all liquid transfers and extractions within the fume hood.
-
-
Decontamination:
-
Thoroughly rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste.[6]
-
Wash the glassware with soap and water after the initial solvent rinse.
-
-
Disposal:
-
Dispose of all solid waste (contaminated gloves, liners, etc.) in a designated, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a clearly labeled, sealed container for halogenated organic waste.[7][8]
-
Never dispose of this compound down the drain.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
By adhering to these rigorous safety protocols, you can confidently and safely advance your research and development efforts involving this compound.
References
-
This compound | 226419-18-7. Appchem. Available from: [Link]
- Hazardous Waste Segreg
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available from: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
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Halogenated Solvents in Laboratories. Campus Operations. Available from: [Link]
-
Organic Solvent Waste Disposal. Safety & Risk Services. Available from: [Link]
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- 5. 226419-18-7|this compound|BLD Pharm [bldpharm.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
